molecular formula C8H11Cl2NO B601813 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride CAS No. 86604-74-2

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

Cat. No.: B601813
CAS No.: 86604-74-2
M. Wt: 208.09
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ilaprazole Impurity HCl is pyridine derivative used in the preparation of anti-ulcerative agents and other pharmaceutical compounds.

Properties

IUPAC Name

2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-6-7(5-9)10-4-3-8(6)11-2;/h3-4H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAGSNVVBXOIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924812
Record name 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-74-2, 124473-12-7
Record name Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86604-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride: A Cornerstone Intermediate in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Pillar of Proton Pump Inhibitors

In the landscape of pharmaceutical sciences, the significance of a molecule is often measured by the therapeutic impact of the drugs it helps create. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, with the CAS registry number 86604-74-2, stands as a testament to this principle. While not a therapeutic agent itself, this pyridine derivative is a critical intermediate in the synthesis of a class of drugs that has revolutionized the treatment of acid-related gastrointestinal disorders: the proton pump inhibitors (PPIs).[1][2] Its precise molecular architecture provides the foundational scaffold for blockbuster drugs like omeprazole, esomeprazole, and ilaprazole, which have brought relief to millions of patients suffering from conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][3]

This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis methodologies, and chemical behavior, providing insights born from both established literature and practical laboratory experience. The aim is to equip the reader with a deep, actionable understanding of this pivotal molecule, thereby facilitating innovation and efficiency in the development of new and existing therapies.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective handling, application in synthesis, and analytical characterization. This compound typically presents as a white to off-white solid powder under standard laboratory conditions.[4][5]

PropertyValueSource
CAS Number 86604-74-2[6][7]
Molecular Formula C₈H₁₁Cl₂NO[8][9]
Molecular Weight 208.08 g/mol [5][10]
Appearance White to off-white solid powder[4][5]
Melting Point 145-149°C (decomposes)[7]
Solubility Soluble in chloroform.[9]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[5][9]

These properties dictate the compound's stability and handling requirements. For instance, its sensitivity to temperature necessitates refrigerated storage to prevent degradation, a crucial consideration for maintaining its purity and reactivity in synthetic processes.

The Synthetic Pathway: From Precursors to a Key Intermediate

The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. While several synthetic routes have been reported, a common approach involves the transformation of a substituted pyridine N-oxide derivative.[8]

A representative synthesis often commences with 4-Nitro-2,3-lutidine-N-oxide.[8] The synthesis journey involves a series of carefully orchestrated reactions, including nucleophilic substitution to introduce the methoxy group, rearrangement, and chlorination of the methyl group at the 2-position.

A generalized synthetic scheme can be visualized as follows:

Synthetic_Pathway cluster_0 Core Synthesis 4-Nitro-2,3-lutidine-N-oxide 4-Nitro-2,3-lutidine-N-oxide Intermediate_A 4-Methoxy-2,3-lutidine-N-oxide 4-Nitro-2,3-lutidine-N-oxide->Intermediate_A Methoxylation Intermediate_B 2-Hydroxymethyl-4-methoxy-3-methylpyridine Intermediate_A->Intermediate_B Rearrangement Final_Product 2-(Chloromethyl)-4-methoxy- 3-methylpyridine hydrochloride Intermediate_B->Final_Product Chlorination & HCl salt formation PPI_Synthesis cluster_1 Omeprazole Synthesis Pyridine_Intermediate 2-(Chloromethyl)-4-methoxy- 3-methylpyridine hydrochloride Omeprazole Omeprazole Pyridine_Intermediate->Omeprazole Nucleophilic Substitution Benzimidazole_Intermediate 5-Methoxy-2-mercapto- 1H-benzimidazole Benzimidazole_Intermediate->Omeprazole Analytical_Workflow cluster_2 Quality Control Workflow Sample Sample of 2-(Chloromethyl)-4-methoxy- 3-methylpyridine hydrochloride HPLC Purity Assessment (HPLC) Sample->HPLC NMR Structural Confirmation (NMR) Sample->NMR MS Identity Confirmation (MS) Sample->MS QC_Release Quality Control Release HPLC->QC_Release NMR->QC_Release MS->QC_Release

References

An In-depth Technical Guide to 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride: A Cornerstone Intermediate for Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical examination of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, a critical building block in modern pharmaceutical synthesis. We will explore its chemical identity, a detailed and rationalized synthesis protocol, analytical validation techniques, and its pivotal application in the manufacturing of world-leading anti-ulcer agents. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Introduction: The Significance of a Key Intermediate

In the landscape of gastrointestinal therapeutics, proton pump inhibitors (PPIs) represent a class of medications that have revolutionized the treatment of acid-related disorders.[1][2] These drugs, including blockbuster products like omeprazole and rabeprazole, function by irreversibly blocking the H⁺/K⁺ ATPase enzyme system (the proton pump) in gastric parietal cells, profoundly reducing stomach acid production.[1] The chemical synthesis of these complex heterocyclic molecules is a multi-step process that relies on the precise assembly of key molecular fragments.

At the heart of this synthesis lies this compound (CAS No: 86604-74-2).[3][4][5] This pyridine derivative is not merely a reagent but a highly activated and essential intermediate, providing the core pyridine moiety for a range of PPIs.[3][6] Its chloromethyl group offers a reactive site for nucleophilic substitution, enabling the crucial coupling step with a benzimidazole derivative to form the final drug backbone.[7][8] Understanding the synthesis and properties of this intermediate is therefore fundamental to the efficient and scalable production of these vital medicines.[9]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is the bedrock of its effective application in synthesis. The key identifiers and properties of this compound are summarized below.

Chemical Structure

The molecule consists of a pyridine ring substituted with a chloromethyl group at position 2, a methoxy group at position 4, and a methyl group at position 3. The hydrochloride salt form enhances stability and handling properties.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The properties of this compound are crucial for process design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
CAS Number 86604-74-2[3][4][5]
Molecular Formula C₈H₁₁Cl₂NO[10]
Molecular Weight 208.08 g/mol [10]
Appearance White to off-white solid powder[3]
Melting Point 145-149°C (decomposes)[5]
IUPAC Name 2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride[10][11]
Synonyms Ilaprazole Impurity HCl[4]

Synthesis and Mechanistic Rationale

The preparation of this compound is a multi-step process that begins with a simpler pyridine precursor. The following protocol outlines a common synthetic route, emphasizing the chemical reasoning behind each transformation. This approach highlights the importance of activating the pyridine ring and strategically introducing functional groups.

Synthesis Workflow Overview

The overall strategy involves the N-oxidation of a substituted pyridine, followed by rearrangement and chlorination to install the reactive chloromethyl group.

Caption: General synthetic workflow for the target intermediate.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may be optimized based on scale and available equipment.

Step 1: N-Oxidation and Methoxylation

  • Rationale: The synthesis often starts from a commercially available precursor like 2,3-dimethyl-4-chloropyridine. The initial N-oxidation activates the pyridine ring, making the 4-position more susceptible to nucleophilic substitution. This is followed by reaction with a methoxide source to install the required methoxy group. A patent describes reacting 2,3-dimethyl-4-chloropyridine-N-oxide with 3-methoxypropanol in the presence of a strong base and a phase transfer catalyst.[7]

Step 2: Acetylation and Hydrolysis (Rearrangement)

  • Rationale: The N-oxide is reacted with an acetylating agent, such as acetic anhydride. This initiates a rearrangement cascade. The N-oxide oxygen attacks the acetic anhydride, forming an intermediate that facilitates the rearrangement of one of the methyl groups (at the 2-position) into a hydroxymethyl group after hydrolysis. This step is crucial for creating the handle needed for the final chlorination.[7][12]

Step 3: Chlorination and Salt Formation

  • Rationale: The resulting 2-hydroxymethylpyridine derivative is a stable alcohol. To convert it into the reactive alkyl chloride needed for subsequent coupling reactions, a chlorinating agent is employed. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation.[13][14] It reacts with the hydroxyl group to form a chlorosulfite intermediate, which then readily eliminates SO₂ and HCl to yield the desired 2-(chloromethyl)pyridine. The reaction is typically performed in an inert solvent like dichloromethane.[13] The final product is then isolated as its hydrochloride salt, which improves its stability and simplifies handling.[9][13][14]

  • Protocol:

    • To a solution of 4-methoxy-3-methyl-2-hydroxymethylpyridine (1 equivalent) in dichloromethane, slowly add thionyl chloride (1.05-1.1 equivalents) dropwise at a low temperature (e.g., 0-5°C).[13]

    • Allow the reaction to stir at room temperature for 1-2 hours, monitoring for completion by TLC or HPLC.

    • Upon completion, the solvent is typically removed under reduced pressure.[13]

    • The resulting solid residue is suspended in a non-polar solvent like hexane or acetone, filtered, washed, and dried to yield this compound as a white or off-white solid.[9][13]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in pharmaceutical development. A combination of spectroscopic and chromatographic methods provides a self-validating system to ensure the material meets all specifications before proceeding to the next synthetic step.

Analytical TechniquePurposeExpected Observations
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantificationA major peak corresponding to the product with purity >98-99%. Retention time is compared against a reference standard.[15]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmationCharacteristic peaks for the aromatic protons, the chloromethyl (-CH₂Cl) group, the methoxy (-OCH₃) group, and the methyl (-CH₃) group. The integration of these peaks should match the number of protons in the structure.
Mass Spectrometry (MS) Molecular weight confirmationDetection of the molecular ion peak corresponding to the free base (C₈H₁₀ClNO) at m/z ≈ 171.05.[16]
IR (Infrared) Spectroscopy Functional group identificationCharacteristic absorption bands for C-Cl, C-O, C=N, and C-H bonds.

Application in Drug Synthesis: The Path to Proton Pump Inhibitors

The primary and most significant application of this compound is as a key electrophile in the synthesis of PPIs like rabeprazole and ilaprazole.[3][7][17]

The Core Coupling Reaction

The synthesis of the final active pharmaceutical ingredient (API) involves a nucleophilic substitution reaction. The sulfur atom of a substituted 2-mercaptobenzimidazole acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine intermediate. This reaction forms a thioether linkage, covalently joining the two heterocyclic ring systems.

Caption: The pivotal coupling and oxidation steps in PPI synthesis.

This thioether intermediate is then carefully oxidized (e.g., using an oxidizing agent like m-CPBA) to form the final sulfoxide structure characteristic of active PPIs like omeprazole and rabeprazole.[8] The entire process, from the pyridine intermediate to the final API, demonstrates a convergent synthesis strategy that is both elegant and industrially scalable.

Conclusion

This compound is more than a simple chemical; it is an enabling molecule that has been instrumental in the large-scale production of a class of drugs that provides relief to millions worldwide. Its synthesis, while requiring careful control of reaction conditions, follows a logical pathway of activation, rearrangement, and functionalization. The robust analytical methods available ensure its quality, and its specific reactivity makes it an ideal building block for constructing complex pharmaceutical agents. For any organization involved in the development or manufacturing of proton pump inhibitors, a deep, practical understanding of this cornerstone intermediate is indispensable.

References

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) such as Rabeprazole.[1][2] Its reactivity, which is essential for its role in synthesis, also renders it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the chemical and physical properties, stability profile, degradation pathways, and optimal storage and handling conditions for this compound. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and purity of the intermediate, thereby safeguarding the quality of the final API.

Introduction and Chemical Identity

This compound is a substituted pyridine derivative.[3] The presence of the chloromethyl group makes it an excellent alkylating agent, a characteristic leveraged in the synthesis of anti-ulcerative drugs where it is condensed with a benzimidazole moiety.[2][4] However, this reactive site is also the primary locus of instability. Understanding the factors that influence its stability is paramount for preventing the formation of impurities, ensuring batch-to-batch consistency, and maintaining the high purity required for pharmaceutical manufacturing (typically ≥98-99%).[5][6]

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

PropertyValueSource(s)
CAS Number 86604-74-2[7][8]
Molecular Formula C₈H₁₁Cl₂NO (or C₈H₁₀ClNO · HCl)[8]
Molecular Weight 208.09 g/mol [7]
Appearance White to off-white solid powder[3]
Melting Point 128-131 °C (lit.)[9]
Solubility Soluble in water[9]

Stability Profile and Degradation Pathways

While the compound is considered stable under recommended storage conditions, its structure contains functional groups susceptible to degradation under adverse conditions.[10][11] The primary degradation pathways are hydrolysis and oxidation, stemming from the reactive chloromethyl group and the electron-rich pyridine ring.

Key Degradation Mechanisms
  • Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water or moisture. This reaction proceeds via an SN1 or SN2 mechanism to replace the chlorine atom with a hydroxyl group, forming 2-(hydroxymethyl)-4-methoxy-3-methylpyridine. The rate of hydrolysis can be influenced by pH.[12]

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the pyridine ring or the chloromethyl side chain, potentially forming N-oxides or carboxylic acid derivatives, respectively.[12] The presence of light can catalyze these oxidative processes (photodecomposition).

Visualization of Degradation Pathways

The following diagram illustrates the potential degradation routes for the compound.

G main 2-(Chloromethyl)-4-methoxy- 3-methylpyridine HCl hydrolysis_product 2-(Hydroxymethyl)-4-methoxy- 3-methylpyridine main->hydrolysis_product + H₂O (Moisture) oxidation_product 4-Methoxy-3-methylpyridine- 2-carboxylic acid main->oxidation_product [O] (Air/Light)

Caption: Potential degradation pathways of the title compound.

Recommended Storage, Handling, and Incompatibilities

Adherence to strict storage and handling protocols is the most effective strategy for preserving the chemical integrity of this compound.

Optimal Storage Conditions
  • Temperature: Store in a cool, dry place.[13][14] Specific recommendations often include refrigeration at 2-8°C or storage at room temperature below 30°C.[7][9]

  • Atmosphere: To prevent hydrolysis and oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[7][9]

  • Container: Keep the container tightly closed and in its original packaging to protect from environmental extremes.[13][15]

  • Light Protection: Store away from direct sunlight and UV sources.[12] Using amber glass vials or opaque containers is advisable.

  • Moisture: The compound is sensitive to moisture.[11] Ensure the storage area is dry and avoid conditions of high humidity.

Safe Handling Procedures

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[10][11]

  • Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][15]

    • Skin Protection: Use impermeable gloves (e.g., nitrile) and protective clothing to cover all skin.[11][16]

    • Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13][16]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before breaks.[10][11]

Incompatible Materials

To prevent accelerated degradation or hazardous reactions, avoid contact with:

  • Strong oxidizing agents [11]

  • Excess heat and moisture [10][11]

Experimental Protocol: Forced Degradation Study

A forced degradation (stress testing) study is crucial for identifying potential degradation products and establishing the intrinsic stability of the compound. This workflow provides a validated system for assessing stability.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.

Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analytical Testing: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.[17]

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed versus unstressed samples.

    • Identify and quantify major degradation products.

    • Determine the mass balance to ensure all degradation products are accounted for.

Experimental Workflow Diagram

G cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, Heat) Sampling Time-Point Sampling & Neutralization/Dilution Acid->Sampling Base Base Hydrolysis (NaOH, RT) Base->Sampling Oxidation Oxidation (H₂O₂, RT) Oxidation->Sampling Thermal Thermal (Solid, Heat) Thermal->Sampling Photo Photolytic (UV/Vis Light) Photo->Sampling Start Sample Preparation (Known Concentration) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Analysis Analytical Testing (HPLC, LC-MS/MS) Sampling->Analysis End Stability Report & Degradation Profile Analysis->End

Caption: Workflow for a forced degradation stability study.

Conclusion

The stability of this compound is critical for its successful use in pharmaceutical synthesis. Its primary vulnerabilities are hydrolysis and oxidation, which can be effectively mitigated by strict adherence to proper storage and handling protocols. Storing the compound in a cool, dry, dark place under an inert atmosphere within a tightly sealed container is essential. By implementing the guidelines and experimental frameworks presented in this document, researchers and drug development professionals can ensure the high purity of this key intermediate, leading to safer and more effective final drug products.

References

An In-depth Technical Guide to the Mechanism of Action of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, a critical intermediate in the synthesis of several proton pump inhibitors (PPIs), most notably omeprazole. This document delves into the fundamental principles governing its reactivity, the rationale behind the selection of specific reaction conditions, and a detailed, step-by-step protocol for its application in the synthesis of the omeprazole precursor. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.

Introduction: The Strategic Importance of a Key Intermediate

This compound is a heterocyclic organic compound of significant industrial importance, primarily serving as a key building block in the manufacture of a class of drugs known as proton pump inhibitors (PPIs).[1] These drugs, including the widely-prescribed omeprazole, are mainstays in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] The efficacy of these drugs is intrinsically linked to their molecular architecture, which is constructed through a convergent synthesis strategy. At the heart of this strategy lies the coupling of a substituted pyridine moiety with a benzimidazole core. This compound provides the essential pyridine component, and its unique structural features are engineered for a specific and efficient chemical transformation.

The core of its synthetic utility is the chloromethyl group at the 2-position of the pyridine ring. This group acts as a potent electrophilic site, primed for reaction with a suitable nucleophile. The hydrochloride salt form of the molecule enhances its stability and handling properties, a crucial consideration in large-scale industrial synthesis.[2] This guide will dissect the mechanism of the key synthetic step where this intermediate is utilized, providing a granular understanding of the chemical principles at play.

The Core Reaction: A Nucleophilic Substitution Approach

The primary role of this compound in PPI synthesis is to participate in a nucleophilic substitution reaction. Specifically, it reacts with a mercaptobenzimidazole derivative, such as 2-mercapto-5-methoxybenzimidazole, to form a thioether linkage. This thioether is the direct precursor to omeprazole, which is subsequently formed through a controlled oxidation of the sulfur atom.[1]

The overall transformation can be summarized as follows:

G reactant1 2-(Chloromethyl)-4-methoxy- 3-methylpyridine hydrochloride product 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl- 2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Thioether Precursor) reactant1->product reactant2 2-Mercapto-5- methoxybenzimidazole reactant2->product reagents NaOH, Ethanol

Figure 1: Overall synthetic transformation involving this compound.

Unraveling the Mechanism: A Detailed S_N_2 Pathway

The reaction between this compound and 2-mercapto-5-methoxybenzimidazole proceeds through a bimolecular nucleophilic substitution (S_N_2) mechanism.[3][4] This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[5]

Causality of the S_N_2 Pathway

Several factors favor the S_N_2 mechanism over a unimolecular (S_N_1) pathway for this specific substrate:

  • Primary Alkyl Halide: The electrophilic carbon in the chloromethyl group is primary. Primary alkyl halides strongly favor S_N_2 reactions because they are not sterically hindered, allowing for the requisite backside attack of the nucleophile.[6] Conversely, they are poor substrates for S_N_1 reactions as they would form a highly unstable primary carbocation.

  • Strong Nucleophile: The reaction employs a potent nucleophile, the thiolate anion, which is generated in situ. Strong nucleophiles are a hallmark of S_N_2 reactions.[7]

  • Electron-Withdrawing Pyridine Ring: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic-like carbon of the chloromethyl group, making it more susceptible to nucleophilic attack.[4]

Step-by-Step Mechanistic Breakdown

The reaction can be broken down into two key stages: the generation of the nucleophile and the subsequent nucleophilic attack.

Step 1: Generation of the Thiolate Nucleophile

The reaction is initiated by the deprotonation of the thiol group of 2-mercapto-5-methoxybenzimidazole by a strong base, typically sodium hydroxide (NaOH).[1] The thiol proton is acidic, and its removal generates a highly nucleophilic thiolate anion.

G cluster_0 Step 1: Thiolate Formation 2-Mercapto-5-methoxybenzimidazole 2-Mercapto-5-methoxybenzimidazole Thiolate Anion Thiolate Anion 2-Mercapto-5-methoxybenzimidazole->Thiolate Anion + OH⁻ H₂O H₂O

Figure 2: Generation of the nucleophilic thiolate anion.

Step 2: The S_N_2 Attack

The generated thiolate anion then acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. This attack occurs from the side opposite to the chlorine atom (backside attack), leading to an inversion of stereochemistry if the carbon were chiral. In this concerted step, the carbon-sulfur bond forms simultaneously as the carbon-chlorine bond breaks.

G cluster_1 Step 2: SN2 Reaction Thiolate Anion Thiolate Anion TransitionState [Transition State] Thiolate Anion->TransitionState Pyridine 2-(Chloromethyl)-4-methoxy- 3-methylpyridine Pyridine->TransitionState Product Thioether TransitionState->Product Chloride Cl⁻ TransitionState->Chloride

Figure 3: The concerted S_N_2 attack of the thiolate on the chloromethylpyridine.

The Role of the Hydrochloride Salt

The starting material is the hydrochloride salt of the pyridine derivative. The protonation of the pyridine nitrogen serves two main purposes: it increases the compound's stability for storage and handling, and it enhances the electrophilicity of the chloromethyl carbon by increasing the electron-withdrawing effect of the pyridine ring. However, for the S_N_2 reaction to proceed with the free base of the pyridine, the added sodium hydroxide not only generates the thiolate nucleophile but also neutralizes the hydrochloride, liberating the free pyridine base to react.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of the omeprazole thioether intermediate is designed to be a self-validating system, where the reaction conditions are optimized for high yield and purity.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
This compound222.1020 g0.09
2-Mercapto-5-methoxybenzimidazole180.2317.8 g0.10
Sodium Hydroxide (NaOH)40.005 g0.13
Ethanol-50 mL-
Water-100 mL-
Step-by-Step Methodology
  • In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

  • To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it is completely dissolved.[1]

  • Cool the reaction mixture to below 10°C.

  • In a separate vessel, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[1]

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

  • After the incubation period, cool the mixture to 10°C and add 500 mL of water.

  • Stir the resulting mixture for 12 hours to allow for complete precipitation.

  • Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.[8]

Rationale for Experimental Choices
  • Base (NaOH): A strong base is required to fully deprotonate the thiol, generating a high concentration of the potent thiolate nucleophile. Sodium hydroxide is a cost-effective and readily available choice.

  • Solvent (Ethanol): While polar aprotic solvents generally accelerate S_N_2 reactions, a polar protic solvent like ethanol is used here for several practical reasons.[9][10][11] Firstly, both the sodium salt of the mercaptobenzimidazole and the final product, omeprazole sulfide, exhibit good solubility in ethanol, which is crucial for the reaction to proceed homogeneously and for purification.[12][13] Secondly, ethanol is a relatively non-toxic and inexpensive solvent suitable for industrial-scale production. The slightly reduced nucleophilicity of the solvated thiolate is compensated for by the inherent high reactivity of the primary alkyl halide.

  • Temperature Control: The initial cooling and subsequent controlled warming of the reaction mixture are critical for managing the exothermic nature of the reaction and preventing the formation of byproducts.

Potential Side Reactions and Mitigation

While the described reaction is generally efficient, potential side reactions can occur if the conditions are not carefully controlled. One possible side reaction is the reaction of the thiolate with another molecule of the mercaptobenzimidazole, leading to disulfide formation, although this is less likely under these conditions. Over-alkylation is generally not a concern due to the stoichiometry used. Careful monitoring of the reaction temperature and stoichiometry is the primary means of mitigating these potential side reactions.

Conclusion

The mechanism of action of this compound in the synthesis of proton pump inhibitors is a classic example of a highly efficient and industrially relevant S_N_2 reaction. Its reactivity is governed by the presence of a primary alkyl halide on an electron-deficient pyridine ring, making it an excellent electrophile for strong nucleophiles like thiolates. The careful selection of base and solvent ensures a high-yielding and robust synthetic process. A thorough understanding of this mechanism is paramount for process optimization, troubleshooting, and the development of next-generation pharmaceuticals.

References

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive examination of the thermal properties of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, notably proton pump inhibitors.[1] For researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition profile of this compound is paramount for ensuring process safety, optimizing manufacturing conditions, and maintaining the quality and stability of the final active pharmaceutical ingredient (API).

This document will delve into the principles of thermogravimetric analysis (TGA) and its application to this specific molecule. We will explore a detailed, field-proven experimental protocol, interpret a hypothetical thermogram based on the compound's chemical structure, and discuss the implications of these findings in a pharmaceutical development context.

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are indispensable tools in the pharmaceutical industry, providing critical insights into the physical and chemical properties of materials as a function of temperature.[2][3] Among these, Thermogravimetric Analysis (TGA) is fundamental for assessing the thermal stability and decomposition behavior of drug substances and intermediates.[4] TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere, yielding a quantitative analysis of degradation patterns, residual solvents, and moisture content.[2][5]

For a compound like this compound, a comprehensive understanding of its thermal characteristics is essential for:

  • Process Safety: Identifying potential thermal hazards and preventing runaway reactions during synthesis and purification.

  • Quality Control: Establishing a thermal fingerprint for batch-to-batch consistency.

  • Stability Studies: Predicting long-term stability and informing storage conditions, in line with ICH guidelines.[1]

  • Formulation Development: Understanding potential interactions with excipients at elevated temperatures.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial for interpreting its thermal behavior.

PropertyValueSource
Chemical Name This compound[6]
CAS Number 86604-74-2[6]
Molecular Formula C₈H₁₁Cl₂NO[3]
Molecular Weight 208.08 g/mol [3]
Appearance White to off-white solid powder[6]
Primary Use Intermediate in the synthesis of anti-ulcerative agents[1]

Experimental Protocol: Thermogravimetric Analysis

The following protocol is a robust starting point for the TGA of this compound. Adherence to guidelines from authorities like the United States Pharmacopeia (USP) is critical for data integrity.[2]

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer capable of a heating rate of at least 10°C/min and a temperature range up to 600°C.

  • Calibration: Temperature and mass calibration should be performed according to the instrument manufacturer's recommendations and USP General Chapter <891> Thermal Analysis.[2]

Sample Preparation and Experimental Conditions
  • Sample: Use approximately 5-10 mg of the finely powdered sample.

  • Crucible: An inert crucible, such as aluminum or platinum.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Rate: A linear heating rate of 10°C/min is a standard starting point. Slower heating rates (e.g., 5°C/min) can provide better resolution of overlapping thermal events.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Weigh 5-10 mg of sample Crucible Place in inert crucible Sample->Crucible Instrument Calibrated TGA Crucible->Instrument Atmosphere Set N2 flow (20-50 mL/min) Instrument->Atmosphere Program Program: 25°C to 600°C at 10°C/min Atmosphere->Program Run Initiate TGA run Program->Run Thermogram Generate TGA/DTG curves Run->Thermogram Interpret Interpret weight loss steps Thermogram->Interpret

Hypothetical Thermogram and Interpretation

While specific experimental data for this compound is not publicly available, a hypothetical thermogram can be constructed based on the thermal decomposition of related pyridine derivatives and the functional groups present in the molecule.

Predicted Thermal Decomposition Profile
Decomposition StageProposed Reaction/EventTheoretical Mass Loss (%)Estimated Temperature Range (°C)
Step 1 Loss of hydrogen chloride (HCl)17.5%150 - 250
Step 2 Decomposition of the chloromethyl and methoxy groups~30-40%250 - 400
Step 3 Pyrolysis of the pyridine ring~20-30%> 400
Residue Charred residue~10-20%at 600°C
Detailed Interpretation

The TGA curve would likely show an initial stable baseline, followed by a multi-step decomposition. The derivative of the TGA curve (DTG curve) is crucial for identifying the temperature of the maximum rate of mass loss for each step.

Step 1: Dehydrochlorination

The initial weight loss is anticipated to be the loss of hydrogen chloride (HCl). Pyridine hydrochloride salts are known to be relatively stable, but at elevated temperatures, the acidic proton on the pyridine nitrogen and the chloride counter-ion can be liberated as HCl gas. This is a common decomposition pathway for hydrochloride salts of organic bases.

Step 2: Side-Chain Decomposition

Following the loss of HCl, the resulting neutral molecule, 2-(Chloromethyl)-4-methoxy-3-methylpyridine, would undergo further decomposition. The chloromethyl and methoxy groups are the most likely to degrade in this temperature range. The pyrolysis of methoxypyridines can be complex, potentially involving the loss of formaldehyde or other small molecules. The chloromethyl group is also thermally labile and would contribute to this mass loss.

Step 3: Pyridine Ring Pyrolysis

The pyridine ring itself is a stable aromatic system and would require higher temperatures for its decomposition. The pyrolysis of the pyridine ring would lead to the formation of a variety of smaller gaseous products and a stable carbonaceous residue.

Decomposition_Pathway Start 2-(Chloromethyl)-4-methoxy- 3-methylpyridine hydrochloride Step1_Product 2-(Chloromethyl)-4-methoxy- 3-methylpyridine + HCl(g) Start->Step1_Product Step 1: Dehydrochlorination (150-250°C) Step2_Product Decomposed side-chains + Gaseous byproducts Step1_Product->Step2_Product Step 2: Side-chain decomposition (250-400°C) Step3_Product Charred residue + Gaseous byproducts Step2_Product->Step3_Product Step 3: Pyridine ring pyrolysis (>400°C)

The Synergy of TGA and DSC

For a more complete thermal profile, it is highly recommended to perform Differential Scanning Calorimetry (DSC) in conjunction with TGA. DSC measures the heat flow into or out of a sample as a function of temperature, providing information on:

  • Melting Point: The temperature at which the solid-to-liquid phase transition occurs.

  • Polymorphism: The existence of different crystalline forms, which can have different stabilities and bioavailabilities.[7]

  • Glass Transitions: For amorphous materials, the temperature at which the material changes from a rigid to a more rubbery state.

  • Enthalpy of Decomposition: The heat absorbed (endothermic) or released (exothermic) during decomposition.

A DSC analysis of this compound would likely show an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with the decomposition events observed in the TGA. Comparing the onset of decomposition in the TGA with the melting point from the DSC can reveal if the compound decomposes before, during, or after melting, which is critical for handling and processing.

Conclusion: A Cornerstone of Pharmaceutical Quality

The thermogravimetric analysis of this compound is a critical component of its overall characterization in a pharmaceutical setting. By providing a detailed understanding of its thermal stability and decomposition profile, TGA empowers researchers and developers to ensure the safety, quality, and consistency of this vital pharmaceutical intermediate. The insights gained from TGA, particularly when combined with DSC, are foundational for robust process development, effective quality control, and the successful formulation of safe and efficacious medicines.

References

A Comprehensive Technical Guide to the Safe Handling of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety measure, ensuring a culture of informed caution in the laboratory.

Understanding the Compound: A Risk-Based Perspective

This compound is a pyridine derivative utilized in the synthesis of various pharmaceutical compounds, including anti-ulcerative agents.[1] Its utility in research and development is significant, but its chemical structure necessitates a thorough understanding of its potential hazards to mitigate risks effectively. The hydrochloride salt form generally implies improved stability and solubility, yet the chloromethyl group suggests potential reactivity.

Physicochemical Identity
PropertyValueSource
Molecular Formula C₉H₁₂ClNO · HCl[2]
Molecular Weight 222.12 g/mol [2]
Appearance White Solid[1]
CAS Number 86604-75-3[2]

This data provides a foundational understanding of the compound's identity, crucial for accurate record-keeping and emergency response.

Hazard Profile and GHS Classification

The primary hazards associated with this compound are related to its irritant and sensitizing properties.[2][3] A comprehensive understanding of these classifications is the first step in establishing a robust safety protocol.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[3]
Hazardous to the Aquatic Environment (Long-term)Category 4H413: May cause long lasting harmful effects to aquatic life.[3]

The causality behind these classifications lies in the compound's chemical reactivity. The chloromethyl group can act as an alkylating agent, potentially reacting with biological nucleophiles in the skin, eyes, and respiratory tract, leading to irritation and sensitization.

The Core of Safety: Engineering and Administrative Controls

Before considering personal protective equipment (PPE), a laboratory's first line of defense is its engineering and administrative controls. These systems are designed to minimize exposure by controlling the hazard at its source.

Engineering Controls: The Primary Barrier

The principal engineering control for handling this solid compound is a certified chemical fume hood.[4][5] This is critical to prevent the inhalation of airborne dust particles and any potential vapors.

  • Ventilation: All handling of this compound should occur within a well-ventilated area, preferably a fume hood with a tested and certified face velocity.[4][5] This is to control exposure to the dust, which may cause respiratory irritation.[2][3]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4] Their availability is non-negotiable for a rapid response to accidental exposure.

Administrative Controls: Safe Work Practices

Administrative controls are the established procedures and policies that guide safe work.

  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be limited to authorized and trained personnel.

  • No Food or Drink: Eating, drinking, or smoking in the laboratory is strictly prohibited to prevent accidental ingestion.[3][4][6]

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Contaminated work clothing should be laundered separately before reuse.[3]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential for protecting the user from exposure but should never be used as a substitute for robust engineering and administrative controls. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.

PPE Selection Protocol

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Start Handling Solid Compound? Inhalation Risk of Inhalation (e.g., weighing, transferring) Start->Inhalation Contact Risk of Skin/Eye Contact (all procedures) Start->Contact Respiratory Respiratory Protection (NIOSH-approved respirator if outside fume hood or experiencing irritation) Inhalation->Respiratory Yes Eyes Eye/Face Protection (Chemical splash goggles AND face shield) Contact->Eyes Skin Skin Protection (Nitrile/Neoprene gloves, Lab coat, Closed-toe shoes) Contact->Skin Body Body Protection (Consider disposable sleeves or coveralls for large quantities) Skin->Body High splash potential

Caption: PPE selection workflow for handling the compound.

Detailed PPE Specifications
  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to European standard EN 166 or equivalent.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

  • Skin Protection:

    • Gloves: Use impermeable gloves, such as nitrile or neoprene, and inspect them before use.[4][5] Avoid latex gloves.[5] Contaminated gloves should be disposed of properly, and hands should be washed immediately.[4]

    • Lab Coat: A clean, buttoned lab coat is mandatory to protect street clothes and prevent skin exposure.

  • Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[4] However, if dust is generated outside of a fume hood or if respiratory irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[7]

Standard Operating Procedures: From Storage to Disposal

A systematic approach to the entire lifecycle of the chemical in the lab is essential for maintaining a safe environment.

Storage and Handling
  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][3][8] Keep it away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is often refrigerated (2-8°C).[1]

  • Handling:

    • Perform a pre-use check of all safety equipment, including the fume hood, eyewash, and safety shower.

    • Don the appropriate PPE as determined by your risk assessment.

    • Handle the solid carefully to avoid generating dust. Use spatulas and weigh paper or boats within the fume hood.

    • Keep containers tightly closed when not in use.[3][5]

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial. The procedure varies based on the size of the spill.

Spill_Response cluster_minor Minor Spill Procedure cluster_major Major Spill Procedure Spill Spill Occurs Size Assess Spill Size Spill->Size Minor Minor Spill Size->Minor Small & Contained Major Major Spill Size->Major Large or Uncontained Minor_1 Evacuate immediate area Minor->Minor_1 Major_1 Evacuate the entire lab Major->Major_1 Minor_2 Ensure proper PPE is worn Minor_1->Minor_2 Minor_3 Cover with dry absorbent material Minor_2->Minor_3 Minor_4 Gently sweep up, avoiding dust Minor_3->Minor_4 Minor_5 Place in a sealed, labeled container Minor_4->Minor_5 Minor_6 Decontaminate area with soap and water Minor_5->Minor_6 Minor_7 Dispose of as hazardous waste Minor_6->Minor_7 Major_2 Alert emergency services and EH&S Major_1->Major_2 Major_3 Restrict access to the area Major_2->Major_3 Major_4 Do not attempt to clean up Major_3->Major_4 Major_5 Await trained responders Major_4->Major_5

Caption: Decision tree for spill response procedures.

  • Minor Spills: For small spills, clean up immediately.[3] Avoid breathing dust and making contact with the material.[3] Use dry clean-up procedures; do not add water directly to the solid.[3] Gently sweep or vacuum the material into a sealed, labeled container for disposal.[3]

  • Major Spills: In the case of a large spill, evacuate the area and alert your institution's emergency services or Environmental Health & Safety department immediately.[3]

Waste Disposal

Waste generated from this compound is classified as hazardous waste.[2]

  • All contaminated materials (e.g., gloves, weigh paper, absorbent pads) and unused product must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal must be conducted through an authorized hazardous waste collection point, in strict accordance with all local, regional, and national regulations.[2][3] Do not release into the environment.[3][4]

Emergency and First Aid Procedures

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3] Ensure complete irrigation by occasionally lifting the upper and lower lids.[3] Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing.[10] Flush the skin with plenty of running water and soap for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[2]
Inhalation Remove the person from the contaminated area to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention.[4]
Ingestion Rinse the mouth with water.[4] Do not induce vomiting.[12] If the person is conscious, give them a glass of water to drink.[3] Seek immediate medical attention.[4]

In all cases of exposure, it is critical to provide the responding medical personnel with the Safety Data Sheet (SDS) for the compound.

Conclusion: A Commitment to Safety

The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating robust engineering controls, diligent work practices, and the correct use of personal protective equipment, researchers can confidently utilize this important compound while ensuring the safety of themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into laboratory-specific safety protocols and training programs.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride via Thionyl Chloride Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a critical intermediate in the production of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[1][2][3][4] The protocol details the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using thionyl chloride (SOCl₂). We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, outline critical safety protocols for handling thionyl chloride, and specify methods for product isolation and characterization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering field-proven insights to ensure a safe, efficient, and high-yielding synthesis.

Introduction and Scientific Rationale

The target compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, serves as a cornerstone building block for a class of blockbuster drugs used to treat acid-related gastrointestinal disorders.[2][3] Its synthesis is a frequent operation in pharmaceutical manufacturing, demanding a reliable and scalable process. The conversion of the precursor alcohol, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, to the desired chlorinated intermediate is most effectively achieved using thionyl chloride.

Causality Behind Experimental Choices:

  • Choice of Chlorinating Agent (Thionyl Chloride): Thionyl chloride is the reagent of choice for this transformation for several key reasons. It readily converts primary alcohols to their corresponding alkyl chlorides with high fidelity.[5] A significant thermodynamic advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[5] This gaseous evolution drives the reaction equilibrium toward the product side, ensuring a high conversion rate and simplifying purification by eliminating the need to remove soluble byproducts.[5]

  • Solvent Selection: Aprotic solvents such as toluene or dichloromethane are employed to provide a medium for the reaction without interfering.[1][6] They are chosen for their ability to dissolve the starting material and for their appropriate boiling points, which facilitate temperature control and subsequent removal during workup.

  • Temperature Control: The reaction is initiated at a reduced temperature (-5 to 10°C) to manage the initial exothermic release of heat upon mixing the reactants.[1] Once the initial reaction is controlled, the temperature is allowed to rise to ambient or slightly above to ensure the reaction proceeds to completion in a reasonable timeframe.[1]

  • Formation of Hydrochloride Salt: The HCl gas generated in situ protonates the basic pyridine nitrogen of the product, directly yielding the stable hydrochloride salt. This is advantageous as the salt form often has better crystallinity and stability, facilitating its isolation and purification.

Reaction Mechanism

The chlorination proceeds through a well-established pathway. The lone pair of electrons on the alcohol's oxygen atom initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride. This is followed by a rearrangement and elimination sequence, ultimately yielding the alkyl chloride.

G R_OH Py-CH₂-OH (Starting Alcohol) Intermediate1 Py-CH₂-O⁺(H)-S(=O)Cl₂⁻ (Initial Adduct) R_OH->Intermediate1 Nucleophilic Attack SOCl2 S(=O)Cl₂ (Thionyl Chloride) SOCl2->Intermediate1 Intermediate2 Py-CH₂-O-S(=O)Cl (Chlorosulfite Ester) Intermediate1->Intermediate2 -HCl R_Cl Py-CH₂-Cl (Product) Intermediate2->R_Cl SN2 attack by Cl⁻ SO2_byproduct SO₂ (gas) Intermediate2->SO2_byproduct HCl_product HCl (gas) Intermediate2->HCl_product via Cl⁻ HCl_byproduct HCl

Caption: Reaction mechanism of alcohol chlorination with thionyl chloride.

Quantitative Data and Reagent Summary

The following table outlines the stoichiometry for a representative lab-scale synthesis. Adjust quantities as needed for scale-up, maintaining the molar ratios.

ReagentMolecular Wt. ( g/mol )Molar Eq.Representative QuantityNotes
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine181.231.080.0 g (0.441 mol)Ensure starting material is dry.
Thionyl Chloride (SOCl₂)118.971.1 - 1.257.5 g (0.484 mol)Use a slight excess to ensure complete conversion.
Toluene92.14-320 - 400 mLAnhydrous grade is recommended. Dichloromethane is an alternative.
Expected Product 222.11 --2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Expected Yield & Purity --76 - 96%Purity typically >99% after purification.[2][7]

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to the steps, particularly regarding temperature control and moisture exclusion, is critical for achieving high yield and purity.

Caption: Experimental workflow for the chlorination reaction.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

    • Attach a condenser to the central neck. Connect the top of the condenser to a gas outlet tube leading to a gas scrubber containing a sodium hydroxide solution to neutralize the evolved SO₂ and HCl gases.

    • Ensure all glassware is thoroughly dried to prevent premature decomposition of thionyl chloride.

  • Reagent Charging and Dissolution:

    • Charge the reaction flask with 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (80.0 g, 0.441 mol) and toluene (370 mL).[7]

    • Begin stirring to dissolve the solid starting material completely.

  • Cooling:

    • Immerse the flask in an ice-salt bath and cool the internal temperature of the solution to between -5°C and 0°C.[1]

  • Thionyl Chloride Addition:

    • Charge the dropping funnel with thionyl chloride (57.5 g, 0.484 mol).

    • Add the thionyl chloride dropwise to the stirred pyridine solution over a period of 60-90 minutes.

    • CRITICAL: Maintain the internal reaction temperature below 10°C during the entire addition process to control the exotherm.[1] Vigorous gas evolution will be observed.

  • Reaction Progression:

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25°C).

    • Continue stirring at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.[1] Monitor the reaction progress using a suitable method like TLC or HPLC if desired.

  • Product Isolation:

    • Once the reaction is complete, concentrate the resulting slurry under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification:

    • To the concentrated residue, add acetone (~250 mL) and stir vigorously.[2] The product hydrochloride salt will precipitate as a solid. Stirring the slurry for 30-60 minutes will help break up any clumps.

    • This step washes away unreacted starting material and soluble impurities. An alternative is to purify the product using an isopropyl alcohol and hydrochloric acid solution.[1]

  • Filtration and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold acetone to remove any residual impurities.[2]

    • Dry the white to off-white solid product in a vacuum oven at 50-60°C to a constant weight.[8]

Product Characterization

The identity and purity of the final product, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent compound.[1]

  • A sensitive LC/MS/MS method can be developed for trace analysis if required.[9]

Critical Safety and Handling Protocols for Thionyl Chloride

Thionyl chloride is a highly hazardous substance that requires strict safety protocols. It is toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water.[10][11][12]

  • Engineering Controls: All manipulations involving thionyl chloride must be performed in a certified, well-ventilated chemical fume hood.[10][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[13]

    • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton™), a flame-retardant lab coat, and closed-toe shoes.[14]

    • Respiratory Protection: Use a respirator with an appropriate acid gas cartridge if there is any risk of exposure outside a fume hood.[11]

  • Handling:

    • Reacts violently with water, releasing toxic HCl and SO₂ gas.[10][12] Keep away from water and moisture at all times.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, acids, and alcohols.[11][14]

    • Containers should be opened slowly and carefully to vent any internal pressure.

  • Emergency Procedures:

    • Ensure an emergency safety shower and eyewash station are immediately accessible.[14]

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11]

    • In case of inhalation, move the individual to fresh air and seek immediate medical attention.[13]

    • Spills should be contained and neutralized with an inert absorbent material like sand or diatomaceous earth. Do not use water. [10]

References

The Convergent Synthesis of Omeprazole: A Detailed Guide to the Application of 2-(Chloromethyl)-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Substituted Pyridines in Proton Pump Inhibitors

Omeprazole, a cornerstone in the therapeutic arsenal against acid-related gastrointestinal disorders, is a testament to the power of convergent synthesis in modern pharmaceutical manufacturing. Its molecular architecture, featuring a benzimidazole core linked to a substituted pyridine moiety via a methylsulfinyl bridge, is achieved through a well-orchestrated sequence of reactions. The final characteristics of the drug are critically dependent on the precise structure of its precursors.

This guide provides a comprehensive overview of the synthesis of omeprazole, with a particular focus on the pivotal role of 2-(chloromethyl)-pyridine derivatives. While the most extensively documented and industrialized route utilizes 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, this document will also address the specified intermediate, 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, and contextualize its application within the broader synthetic framework. Our objective is to furnish researchers, scientists, and drug development professionals with a blend of established protocols and nuanced chemical insights, thereby facilitating both practical laboratory work and strategic process development.

The Core Reaction: A Tale of Two Moieties

The synthesis of omeprazole is a prime example of a convergent strategy, where two key heterocyclic intermediates are synthesized separately and then coupled together. This approach enhances efficiency and simplifies purification. The two central players in this synthesis are:

  • The Benzimidazole Core: 5-methoxy-2-mercaptobenzimidazole, which provides the benzimidazole ring system and the sulfur atom for the eventual sulfoxide bridge.

  • The Pyridine Moiety: A 2-(chloromethyl)-substituted pyridine hydrochloride, which acts as the electrophile in the key coupling step.

The overall synthetic workflow can be logically divided into two primary stages:

  • Step 1: Thioether Formation. A nucleophilic substitution reaction between the benzimidazole and pyridine intermediates to form a thioether linkage. This intermediate is often referred to as omeprazole sulfide or pyrmetazole.

  • Step 2: Oxidation. A controlled oxidation of the thioether to the corresponding sulfoxide, which is the active pharmaceutical ingredient, omeprazole.

This two-step process is visualized in the workflow diagram below.

Omeprazole_Synthesis_Workflow cluster_0 Step 1: Thioether Formation (Coupling) cluster_1 Step 2: Oxidation benzimidazole 5-Methoxy-2-mercaptobenzimidazole thioether Omeprazole Sulfide (Thioether Intermediate) benzimidazole->thioether Nucleophilic Attack pyridine 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl pyridine->thioether base Base (e.g., NaOH) base->benzimidazole Deprotonation omeprazole Omeprazole (Final Product) thioether->omeprazole thioether->omeprazole oxidizing_agent Oxidizing Agent (e.g., m-CPBA) oxidizing_agent->omeprazole Selective Oxidation

Figure 1: General workflow for the convergent synthesis of omeprazole.

Part 1: The Well-Established Pathway: Utilizing 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

The synthesis of omeprazole using the 3,5-dimethyl substituted pyridine is a robust and extensively optimized process in the pharmaceutical industry. The two methyl groups influence the electronic properties and reactivity of the pyridine ring, and the detailed protocols for this route are well-documented.

Mechanistic Insights: The "Why" Behind the Protocol

Thioether Formation: This reaction is a classic example of a Williamson ether synthesis, adapted for a thioether. The process begins with the deprotonation of the thiol group on 5-methoxy-2-mercaptobenzimidazole by a base, typically sodium hydroxide. This generates a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring in an SN2 reaction, displacing the chloride ion and forming the C-S bond of the thioether intermediate.[1] The hydrochloride form of the pyridine derivative ensures its stability and solubility, and it is neutralized in situ.

Oxidation: The conversion of the thioether to a sulfoxide is a delicate step. The goal is to introduce a single oxygen atom to the sulfur without further oxidation to the corresponding sulfone, which is an undesired byproduct.[2] Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used oxidizing agent for this transformation due to its selectivity. The reaction is typically carried out at low temperatures to control the exothermicity and minimize over-oxidation.

Detailed Experimental Protocol: Synthesis of Omeprazole via the Di-Methyl Pyridine Intermediate

This protocol is based on established and published methodologies.[1][3]

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate)

ParameterValueRationale
Reactants
5-Methoxy-2-mercaptobenzimidazole18.0 g (0.10 mol)The nucleophilic benzimidazole core.
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl22.2 g (0.10 mol)The electrophilic pyridine component.
Sodium Hydroxide (NaOH)8.0 g (0.20 mol)To deprotonate the thiol and neutralize the HCl salt.
Solvents
Ethanol150 mLSolvent for the benzimidazole thiolate formation.
Water100 mLSolvent for the pyridine derivative.
Reaction Conditions
Temperature25-30°CMild conditions to prevent side reactions.
Time4-6 hoursSufficient time for reaction completion.
Expected Yield ~96%High conversion is typical for this coupling reaction.

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (8.0 g) in ethanol (150 mL).

  • To this solution, add 5-methoxy-2-mercaptobenzimidazole (18.0 g) and stir until a clear solution is obtained.

  • In a separate beaker, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (22.2 g) in water (100 mL).

  • Add the aqueous solution of the pyridine derivative dropwise to the ethanolic solution of the benzimidazole thiolate over 30 minutes.

  • Allow the reaction mixture to stir at room temperature (25-30°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 10°C and add 500 mL of cold water to precipitate the product.

  • Stir the resulting slurry for at least 1 hour to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum at 50°C to a constant weight.

Protocol 2: Synthesis of Omeprazole (Oxidation of the Thioether)

ParameterValueRationale
Reactants
Thioether Intermediate32.9 g (0.10 mol)The substrate for oxidation.
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)~24.9 g (~0.11 mol)Selective oxidizing agent. Stoichiometry is key to avoid sulfone formation.
Solvent
Dichloromethane (DCM)400 mLA common solvent that dissolves the reactants and is inert to the reaction conditions.
Reaction Conditions
Temperature-10°C to 0°CLow temperature to control the reaction rate and selectivity.
Time1-2 hoursTypically a rapid reaction.
Expected Yield ~85-90%Good yields are achievable with careful control of conditions.

Procedure:

  • Dissolve the dried thioether intermediate (32.9 g) in dichloromethane (300 mL) in a 1 L round-bottom flask.

  • Cool the solution to between -10°C and 0°C using an ice-salt bath.

  • In a separate beaker, dissolve m-CPBA (~24.9 g) in dichloromethane (100 mL) and add this solution dropwise to the cooled thioether solution over 1 hour, maintaining the internal temperature below 0°C.

  • Monitor the reaction by TLC. Upon disappearance of the starting material, the reaction is complete.

  • Quench the reaction by adding a 10% aqueous solution of sodium bisulfite until a test with starch-iodide paper is negative, indicating the absence of peroxides.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude omeprazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).

Part 2: Addressing the Specific Intermediate: this compound

While the 3,5-dimethylpyridine derivative is the workhorse of industrial omeprazole synthesis, the 3-methyl analogue (CAS 86604-74-2) is also a valid precursor. The fundamental chemistry of its reaction with 5-methoxy-2-mercaptobenzimidazole follows the same mechanistic principles of nucleophilic substitution. However, the absence of one methyl group can influence the electronic and steric environment of the reaction center, which may necessitate adjustments to the reaction conditions for optimal results.

Synthesis of this compound

The synthesis of this specific pyridine intermediate is a multi-step process, often starting from 4-nitro-2,3-lutidine-N-oxide.[4] A representative synthetic route involves the following transformations:

  • Methoxylation: Substitution of the nitro group with a methoxy group.

  • Rearrangement/Hydroxylation: Conversion of the N-oxide to a 2-hydroxymethylpyridine.

  • Chlorination: Conversion of the hydroxyl group to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂).[4]

The logical flow for the synthesis of this key intermediate is depicted below.

Pyridine_Synthesis start 4-Nitro-2,3-lutidine-N-oxide step1 Methoxylation start->step1 intermediate1 4-Methoxy-2,3-lutidine-N-oxide step1->intermediate1 step2 Rearrangement & Hydrolysis intermediate1->step2 intermediate2 2-Hydroxymethyl-4-methoxy-3-methylpyridine step2->intermediate2 step3 Chlorination (SOCl₂) intermediate2->step3 final_product 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl step3->final_product

Figure 2: Synthetic pathway for 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl.

Application in Omeprazole Synthesis: Considerations and Caveats

Detailed, peer-reviewed protocols with specific quantitative data for the coupling of this compound with 5-methoxy-2-mercaptobenzimidazole are not as readily available in the public domain as those for its di-methyl counterpart. While the protocol provided in Part 1 serves as an excellent starting point, researchers using the 3-methyl derivative should consider the following points for process optimization:

  • Stoichiometry: The molar ratios of the reactants should be carefully controlled. A 1:1 ratio is a good starting point, but slight excesses of either reactant may be explored to drive the reaction to completion.

  • Reaction Kinetics: The rate of reaction may differ. It is crucial to monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC to determine the optimal reaction time.

  • Solvent System: The choice of solvent can significantly impact the reaction. While ethanol/water is a common system, other polar aprotic or protic solvents could be investigated.

  • Purification: The polarity of the resulting thioether intermediate will be slightly different, which may require adjustments to the crystallization or chromatographic purification methods.

It is imperative for researchers to conduct initial small-scale trials to establish the optimal conditions for this specific set of reactants before scaling up the synthesis.

Conclusion

The synthesis of omeprazole is a well-refined process that hinges on the successful coupling of a benzimidazole thiol with a chloromethylpyridine derivative. While the 3,5-dimethylpyridine route is the most commercially significant and well-documented, the use of this compound represents a viable alternative pathway. This guide has provided a detailed, mechanistically-grounded protocol for the former, which can be intelligently adapted for the latter. By understanding the underlying chemical principles and paying close attention to reaction monitoring and optimization, researchers can confidently navigate the synthesis of this important pharmaceutical agent.

References

Application Notes & Protocols: The Strategic Application of 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride in the Synthesis of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, achieving their therapeutic effect by irreversibly inhibiting the gastric H+/K+-ATPase. The synthesis of these complex heterocyclic molecules relies on the precise and efficient coupling of two key fragments: a substituted benzimidazole and a functionalized pyridine ring. This document provides a detailed technical guide on the application of a critical pyridine intermediate, 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (CAS No: 86604-75-3), in the synthesis of various PPIs. These notes are intended for researchers, medicinal chemists, and process development scientists, offering in-depth protocols, mechanistic insights, and practical guidance for the successful synthesis of PPI thioether precursors.

The Pyridine Intermediate: Physicochemical Profile and Handling

This compound is a highly reactive electrophilic building block designed for facile nucleophilic substitution.[1] Its hydrochloride salt form enhances stability and improves solubility in polar solvents.[1]

Property Value
Chemical Name This compound
CAS Number 86604-75-3[2]
Molecular Formula C₉H₁₃Cl₂NO[2]
Molecular Weight 222.11 g/mol [2][3]
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in water and polar organic solvents like methanol
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Protect from moisture.
Safety and Handling Precautions

This compound is an irritant and must be handled with appropriate care.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6] All handling should be performed in a chemical fume hood to avoid inhalation of dust.[4]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Spill & Disposal: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][5] Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Synthesis of the PPI Thioether Backbone

The primary application of this compound is its role as the electrophilic pyridine component in a nucleophilic substitution reaction with a substituted 2-mercaptobenzimidazole. This condensation reaction forms the critical thioether linkage that defines the core structure of PPIs like Omeprazole, Esomeprazole, Lansoprazole, and Pantoprazole.[8][9]

Reaction Mechanism: Nucleophilic Thiolate Attack

The reaction proceeds via a classic SN2 mechanism. The thiol group (-SH) of the benzimidazole derivative is first deprotonated by a base (e.g., sodium hydroxide, sodium methoxide) to form a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electron-deficient carbon of the chloromethyl group on the pyridine ring, displacing the chloride leaving group to form the desired thioether.

G Benzimidazole 2-Mercaptobenzimidazole Derivative (Nucleophile) Thiolate Thiolate Anion (Activated Nucleophile) Benzimidazole->Thiolate Deprotonation Pyridine 2-(Chloromethyl)-4-methoxy- 3-methylpyridine HCl (Electrophile) TransitionState Pyridine->TransitionState Nucleophilic Attack Base Base (e.g., NaOH) Base->Thiolate Thiolate->TransitionState Nucleophilic Attack Thioether PPI Thioether Intermediate TransitionState->Thioether Chloride Displacement caption Fig 1. Nucleophilic substitution mechanism for thioether formation.

Caption: Fig 1. Nucleophilic substitution mechanism for thioether formation.

Protocol: Synthesis of 5-Methoxy-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

This protocol details the synthesis of the thioether intermediate for an omeprazole analogue. The principles are broadly applicable to other PPIs with modifications to the benzimidazole starting material.[10][11]

Materials and Reagents
ReagentCAS NumberM.W.Notes
2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl86604-75-3222.11Key electrophile
5-Methoxy-2-mercaptobenzimidazole37052-78-1180.23Nucleophile
Sodium Hydroxide (NaOH)1310-73-240.00Base for deprotonation
Methanol (MeOH)67-56-132.04Reaction Solvent
Dichloromethane (DCM)75-09-284.93Extraction Solvent
Brine (Saturated NaCl solution)N/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Experimental Procedure
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is dry.

  • Reagent Addition:

    • Charge the flask with 5-Methoxy-2-mercaptobenzimidazole (9.0 g, 0.05 mol).

    • Add Methanol (100 mL) to the flask and stir to dissolve the solid.

    • Add Sodium Hydroxide pellets (4.4 g, 0.11 mol) to the solution. Causality Note: Using a slight excess of base ensures complete deprotonation of the thiol to form the reactive thiolate.

  • Addition of Pyridine Intermediate:

    • Once the sodium hydroxide has dissolved and the solution is homogenous, add this compound (11.1 g, 0.05 mol) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm from the reaction.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-4 hours.

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring (TLC):

    • Mobile Phase: Ethyl Acetate/Hexane (7:3).

    • Procedure: Spot the starting materials and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add Water (100 mL) and Dichloromethane (100 mL).

    • Stir vigorously for 10 minutes, then transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer again with Dichloromethane (50 mL).

    • Combine the organic layers and wash with brine (50 mL). Causality Note: The brine wash removes residual water and inorganic salts from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to afford the pure thioether as a solid.

Characterization
  • HPLC: Purity should be ≥99% as determined by HPLC with UV detection.[12]

  • ¹H NMR: The spectrum should confirm the presence of protons from both the benzimidazole and pyridine moieties and the characteristic singlet for the -S-CH₂- bridge.

  • Mass Spectrometry: The ESI-MS should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the thioether product.

Workflow: From Intermediate to Final Active Pharmaceutical Ingredient (API)

The synthesized thioether is a stable precursor. The final step in synthesizing the active PPI is the selective oxidation of the sulfide to a sulfoxide. This oxidation introduces a chiral center at the sulfur atom.

Caption: Fig 2. Overall synthesis workflow from intermediate to final PPI.

This oxidation is a critical step and is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with a vanadium catalyst, or sodium hypochlorite.[9] The reaction conditions must be carefully controlled to prevent over-oxidation to the sulfone byproduct.

Troubleshooting and Process Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; inefficient work-up; side reactions.Increase reaction time or temperature. Ensure complete deprotonation by checking pH or using a stronger base. Optimize extraction solvent and volumes. Run the reaction under an inert atmosphere to prevent disulfide bond formation of the starting thiol.
Incomplete Reaction Insufficient base; low temperature; short reaction time.Increase molar equivalents of base. Increase reaction temperature to reflux. Monitor by TLC and extend reaction time until starting material is consumed.
Formation of Side Products Impure starting materials; reaction temperature too high; presence of oxygen.Use high-purity starting materials. Maintain controlled heating. Purge the reaction vessel with an inert gas like nitrogen or argon.
Product Purity Issues Inefficient purification.Optimize the recrystallization solvent system. If necessary, employ column chromatography for purification.

Optimization Insights: Green chemistry principles can be applied by choosing less hazardous solvents and optimizing reaction conditions to reduce energy consumption and waste.[13][14] For instance, exploring phase-transfer catalysis can sometimes allow the reaction to proceed under milder conditions with easier work-up.[11]

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry for the synthesis of a wide range of proton pump inhibitors. Its high reactivity, driven by the activated chloromethyl group, allows for efficient and reliable construction of the core thioether linkage. A thorough understanding of its properties, handling requirements, and reaction kinetics, as detailed in these notes, is paramount for any scientist engaged in the development and manufacturing of this vital class of medicines.

References

Reaction conditions for coupling 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride with benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Substituted Benzimidazoles

Topic: Reaction Conditions for Coupling 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride with Benzimidazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Union of Pyridines and Benzimidazoles

The N-alkylation of benzimidazoles with substituted chloromethylpyridines is a cornerstone reaction in medicinal chemistry, most notably for the synthesis of proton pump inhibitors (PPIs). This class of drugs, which includes blockbuster agents like omeprazole and lansoprazole, relies on the covalent linkage of a pyridine moiety and a benzimidazole core.[1][2][3] The specific coupling of this compound with various benzimidazole derivatives is a key transformation that enables the construction of these complex and therapeutically vital molecules.

This application note provides an in-depth guide to this critical coupling reaction. Moving beyond a simple recitation of steps, we will explore the underlying mechanistic principles, dissect the critical parameters that govern success, and provide a detailed, field-proven protocol. The goal is to empower researchers to not only replicate this reaction but to intelligently troubleshoot and adapt it for novel derivatives.

Reaction Mechanism: An SN2 Pathway

The coupling reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by the deprotonation of the benzimidazole's N-H proton by a suitable base, which generates a potent benzimidazolide anion. This anion then acts as the nucleophile, attacking the electrophilic methylene carbon of the 2-(chloromethyl)pyridine. The chloride ion is displaced as the leaving group, forming the new C-N bond.

The hydrochloride form of the pyridine starting material must be neutralized in situ or prior to the reaction to generate the free, reactive chloromethylpyridine species.[2][4]

SN2_Mechanism Figure 1: S_N2 Coupling Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_ts Transition State cluster_products Products Benzimidazole Benzimidazole (Nucleophile Precursor) Anion Benzimidazolide Anion (Active Nucleophile) Benzimidazole->Anion Deprotonation Base Base (e.g., OH⁻) Pyridine 2-(Chloromethyl)-4-methoxy- 3-methylpyridine (Electrophile) TS [Nu---C---LG]⁻ Pyridine->TS Nucleophilic Attack Anion->TS Nucleophilic Attack Product N-Alkylated Benzimidazole TS->Product Bond Formation LeavingGroup Chloride Ion (Cl⁻) TS->LeavingGroup Leaving Group Departure

References

Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Omeprazole, a cornerstone in the therapeutic arsenal against acid-related gastrointestinal disorders, operates by inhibiting the H+/K+-ATPase proton pump.[1] Its synthesis is a topic of significant interest in medicinal and industrial chemistry. This document provides a detailed guide to a robust and efficient one-pot synthesis of omeprazole, commencing from 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. The protocol herein is designed to be self-validating, with in-depth explanations of the underlying chemical principles and practical insights to ensure reproducibility and high yield. We will delve into the reaction mechanism, provide a meticulously detailed experimental protocol, and offer guidance on the purification and characterization of the final product.

Introduction: The Chemistry of a Proton Pump Inhibitor

Omeprazole's chemical structure, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, features a unique sulfoxide linkage between a benzimidazole and a pyridine moiety.[2] The synthesis strategy hinges on the initial formation of a thioether intermediate, which is subsequently oxidized to the target sulfoxide.[3] The one-pot approach detailed here streamlines this process, enhancing efficiency by minimizing intermediate isolation steps, thereby reducing solvent usage and potential product loss. This methodology is not only economically advantageous but also aligns with the principles of green chemistry.[4]

The key starting materials for this synthesis are this compound and 5-methoxy-2-mercaptobenzimidazole. The former is a crucial intermediate in omeprazole production, and its synthesis has been a subject of extensive research.[5] The latter serves as the benzimidazole core of the final molecule.

Reaction Mechanism: A Step-by-Step Elucidation

The one-pot synthesis of omeprazole can be conceptually divided into two primary stages occurring sequentially in the same reaction vessel:

Stage 1: Nucleophilic Substitution (Thioether Formation)

The synthesis commences with a classic nucleophilic substitution reaction.[3] The sulfur atom of 5-methoxy-2-mercaptobenzimidazole is a potent nucleophile, especially after deprotonation by a base to form a thiolate anion. This anion readily attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride ion and forming the thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (often referred to as pyrmetazole).[3]

The choice of base is critical in this step. While various bases can be employed, sodium hydroxide is commonly used for its efficacy and cost-effectiveness. The reaction is typically carried out in a suitable solvent system that can dissolve both the reactants and the base.

Stage 2: Controlled Oxidation (Sulfoxide Formation)

Following the complete formation of the thioether intermediate, an oxidizing agent is introduced directly into the reaction mixture. This step must be carefully controlled to selectively oxidize the thioether to a sulfoxide without further oxidation to the sulfone byproduct, which is a common impurity in omeprazole synthesis.[3] Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used oxidizing agent for this transformation due to its high selectivity.[6] The oxidation is typically performed at low temperatures to minimize the formation of the sulfone impurity.[7]

Omeprazole_Synthesis_Mechanism cluster_stage1 Stage 1: Thioether Formation cluster_stage2 Stage 2: Oxidation Reactant_A 5-methoxy-2-mercaptobenzimidazole Thiolate Thiolate Anion Reactant_A->Thiolate Deprotonation Reactant_B 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl Thioether Thioether Intermediate (Pyrmetazole) Reactant_B->Thioether Base Base (e.g., NaOH) Base->Thiolate Oxidant Oxidizing Agent (e.g., m-CPBA) Omeprazole Omeprazole (Sulfoxide) Thioether->Omeprazole Controlled Oxidation Thiolate->Thioether Nucleophilic Attack Oxidant->Omeprazole Sulfone Sulfone Byproduct Omeprazole->Sulfone Over-oxidation

Caption: Reaction mechanism for the one-pot synthesis of omeprazole.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
This compound224.1120.0 g0.09
5-methoxy-2-mercaptobenzimidazole180.2317.8 g0.10
Sodium Hydroxide40.005.0 g0.13
Ethanol46.0750 mL-
Water18.02100 mL-
Dichloromethane (DCM)84.93As needed-
m-Chloroperoxybenzoic acid (m-CPBA)172.57Stoichiometric-
Sodium Bicarbonate Solution (Saturated)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Step-by-Step Procedure

Step 1: Preparation of the Benzimidazole Solution

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 5.0 g of sodium hydroxide in 50 mL of ethanol with gentle heating (70-90°C).[3][6]

  • To the resulting solution, add 17.8 g of 5-methoxy-2-mercaptobenzimidazole.[3][6]

  • Reflux the mixture until all the solid has dissolved, forming a clear solution of the sodium salt of the mercaptobenzimidazole.[3][6]

  • Cool the reaction mixture to below 10°C using an ice bath.[3][6]

Step 2: Preparation of the Pyridine Solution

  • In a separate beaker, dissolve 20.0 g of this compound in 100 mL of water.[3][6]

Step 3: Thioether Formation

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature (around 30°C) and stir for 4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: In-situ Oxidation to Omeprazole

  • Cool the reaction mixture to a temperature between -10°C and 0°C using an ice-salt bath.[3]

  • In a separate beaker, dissolve a stoichiometric amount of m-CPBA in a minimal amount of dichloromethane.

  • Add the m-CPBA solution dropwise to the reaction mixture, ensuring the temperature does not rise above 0°C.[3]

  • Monitor the reaction by TLC until the thioether intermediate is consumed.

Step 5: Work-up and Isolation of Crude Omeprazole

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude omeprazole.[3]

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Isolation Prep_A Dissolve NaOH and 5-methoxy-2-mercaptobenzimidazole in Ethanol Reaction_1 Combine Reactant Solutions (Thioether Formation) Prep_A->Reaction_1 Prep_B Dissolve 2-(Chloromethyl)-4-methoxy- 3-methylpyridine HCl in Water Prep_B->Reaction_1 Reaction_2 In-situ Oxidation with m-CPBA (Omeprazole Formation) Reaction_1->Reaction_2 Workup_1 Quench with NaHCO3 Reaction_2->Workup_1 Workup_2 Extract with DCM Workup_1->Workup_2 Workup_3 Wash with Brine Workup_2->Workup_3 Workup_4 Dry and Evaporate Workup_3->Workup_4 Crude_Product Crude Omeprazole Workup_4->Crude_Product

Caption: Experimental workflow for the one-pot synthesis of omeprazole.

Purification and Characterization

Purification of Crude Omeprazole

The crude omeprazole obtained from the one-pot synthesis will likely contain unreacted starting materials, the sulfone byproduct, and other impurities. Recrystallization is a common and effective method for purification.

Protocol: Recrystallization

  • Dissolve the crude omeprazole in a minimal amount of a suitable solvent, such as a mixture of dichloromethane and diethyl ether or methanol and water.[3][7]

  • If colored impurities are present, the solution can be treated with activated carbon.[7]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified omeprazole crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The purity and identity of the synthesized omeprazole should be confirmed using various analytical techniques.

TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.A major peak corresponding to omeprazole with a purity of >99% is desirable. The European Pharmacopoeia outlines specific HPLC methods for omeprazole purity testing.[8][9]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.The mass spectrum should show a molecular ion peak corresponding to the molecular weight of omeprazole (345.42 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of omeprazole.The 1H and 13C NMR spectra should be consistent with the known structure of omeprazole.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum should show characteristic peaks for the functional groups in omeprazole, such as the sulfoxide S=O stretch.

Troubleshooting and Field-Proven Insights

  • Low Yield of Thioether: Incomplete deprotonation of the mercaptobenzimidazole can lead to lower yields. Ensure the base is fully dissolved and the reaction mixture is homogenous before adding the pyridine derivative.

  • Formation of Sulfone Byproduct: Over-oxidation is a common issue. It is crucial to maintain a low temperature during the addition of the oxidizing agent and to use a stoichiometric amount of m-CPBA. Monitoring the reaction closely by TLC is essential.[7]

  • Difficulty in Crystallization: The presence of impurities can inhibit crystallization. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure omeprazole.[7]

Conclusion

The one-pot synthesis of omeprazole from this compound offers a streamlined and efficient route to this important pharmaceutical agent. By understanding the underlying reaction mechanisms and carefully controlling the reaction parameters, researchers can achieve high yields of pure omeprazole. The detailed protocol and troubleshooting guide provided in these application notes are intended to empower scientists in their drug development endeavors.

References

Application Note & Industrial Protocol: A Scalable and Robust Synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is a pivotal key intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related disorders.[1][2] Its purity, stability, and consistent supply are critical for the large-scale manufacturing of active pharmaceutical ingredients (APIs) such as Rabeprazole.[3] This document provides a comprehensive guide to the industrial scale-up synthesis of this intermediate, moving beyond a simple recitation of steps to elucidate the underlying process chemistry, safety imperatives, and quality control strategies. The described multi-step synthesis is designed for robustness, scalability, and operational safety, addressing the common challenges encountered when transitioning from laboratory to plant scale.

Rationale for the Selected Synthetic Pathway

The industrial synthesis of substituted pyridine derivatives requires a strategy that balances cost, efficiency, safety, and regulatory compliance. The chosen pathway begins with the readily available 2,3-dimethyl-4-chloropyridine-N-oxide and proceeds through a series of robust transformations. This route is advantageous due to:

  • Convergent Approach: Key structural elements are introduced sequentially.

  • Well-Characterized Reactions: The core reactions, including N-oxide formation, rearrangement, and chlorination, are well-established in pyridine chemistry.[4][5]

  • Impurity Control: The formation of the hydrochloride salt in the final step serves as an effective method of purification, ensuring the high quality required for subsequent API synthesis.[6]

The overall transformation is depicted below:

G A 2,3-Dimethyl-4-chloropyridine-N-oxide B 2,3-Dimethyl-4-methoxypyridine-N-oxide A->B Methoxylation (NaOMe, MeOH) C 2-(Hydroxymethyl)-4-methoxy-3-methylpyridine B->C 1. Rearrangement (Acetic Anhydride) 2. Hydrolysis (NaOH) D 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl C->D Chlorination & Salt Formation (SOCl₂, HCl)

Caption: High-level overview of the selected synthetic pathway.

Detailed Process Chemistry and Justification

Step 1: Synthesis of 2,3-Dimethyl-4-methoxypyridine-N-oxide
  • Reaction: Nucleophilic aromatic substitution of the 4-chloro group with a methoxy group.

  • Mechanism & Justification: The N-oxide functionality activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. The 4-chloro substituent is an excellent leaving group, readily displaced by a strong nucleophile like sodium methoxide. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile and is cost-effective. The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.

Step 2: Synthesis of 2-(Hydroxymethyl)-4-methoxy-3-methylpyridine
  • Reaction: Acetic anhydride-mediated rearrangement followed by in-situ hydrolysis.

  • Mechanism & Justification: This is a critical rearrangement reaction. The pyridine N-oxide oxygen attacks the acetic anhydride to form an O-acetylated intermediate. This intermediate then undergoes a rearrangement, often referred to as a Boekelheide-type reaction, where the acetate group is transferred to the adjacent 2-methyl group, forming 2-(acetoxymethyl)-4-methoxy-3-methylpyridine.[7] Strict temperature control is vital during this exothermic step to prevent the formation of undesired byproducts. The subsequent addition of a base, such as sodium hydroxide, hydrolyzes the acetate ester to the corresponding alcohol. This two-step, one-pot procedure is highly efficient for industrial production.[8]

Step 3: Chlorination and Hydrochloride Salt Formation
  • Reaction: Conversion of the primary alcohol to a chloride using a chlorinating agent, followed by salt formation.

  • Mechanism & Justification: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation on an industrial scale due to its reactivity and the volatile nature of its byproducts (SO₂ and HCl).[9][10] The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

    • Causality: This step is highly exothermic and releases corrosive gases. Therefore, it demands a robust reactor system with excellent temperature control (e.g., a jacketed reactor with a chiller unit) and an off-gas scrubbing system. The choice of solvent, typically a non-polar organic solvent like dichloromethane or toluene, is critical for managing the reaction medium and facilitating product isolation.[10]

    • Trustworthiness: The final product is precipitated as its hydrochloride salt. This is a crucial purification step, as the crystalline salt has significantly lower solubility in the reaction solvent than the free base and many process impurities. The formation of the salt also enhances the stability of the final product, which is known to be less stable as a free base.[6]

Industrial Scale-Up Workflow and Safety Protocols

Scaling a chemical synthesis requires a systematic approach focusing on process safety, material handling, and waste management.

G cluster_prep Preparation & Staging cluster_reaction Reaction & Work-up cluster_isolation Isolation & Finishing RM Raw Material QC & Charging Step1 Step 1: Methoxylation (Reactor 1) RM->Step1 Solvent Solvent Charging & Inerting Solvent->Step1 Step2 Step 2: Rearrangement & Hydrolysis (Reactor 1) Step1->Step2 IPC-1 Check Step3 Step 3: Chlorination (Reactor 2) Step2->Step3 IPC-2 Check (Transfer) Scrubber Off-Gas Scrubber (NaOH Solution) Step3->Scrubber HCl, SO₂ Vapors Filter Filtration (Centrifuge/Filter Dryer) Step3->Filter IPC-3 Check Dry Vacuum Drying Filter->Dry Pack Final Product Packaging Dry->Pack QC Final QC Release Pack->QC

Caption: General industrial workflow for the multi-step synthesis.

Process Safety Management
  • Personal Protective Equipment (PPE): Full PPE is mandatory, including acid-resistant gloves, chemical splash goggles, face shields, and flame-retardant lab coats. For handling pyridine and thionyl chloride, work should be conducted in a well-ventilated area, and respiratory protection may be required.[11][12]

  • Reactor Safety: Glass-lined steel reactors are recommended for their chemical resistance to the corrosive reagents used. Reactors must be equipped with pressure relief valves, rupture discs, and an emergency quenching system.

  • Thermal Hazard: The chlorination step is significantly exothermic. A reaction calorimetry study is essential before scale-up to understand the thermal profile and ensure the cooling capacity of the plant reactor is sufficient to control the reaction temperature and prevent a runaway scenario.

  • Off-Gas Treatment: A caustic scrubber (containing aqueous sodium hydroxide) must be connected to the reactor's vent line to neutralize the acidic off-gases (HCl and SO₂) generated during the chlorination step.[13]

  • Spill Management: Spill kits containing appropriate absorbent materials (e.g., vermiculite or sand) must be readily available. Spills should be contained, neutralized if necessary, and disposed of according to site-specific hazardous waste protocols.[11]

Detailed Experimental Protocols (Basis: 100 kg Final Product)

Protocol 1: Synthesis of 2-(Hydroxymethyl)-4-methoxy-3-methylpyridine
ParameterValue/InstructionJustification
Equipment 2000 L Glass-Lined ReactorAppropriate scale and material compatibility.
Reactants
2,3-Dimethyl-4-chloropyridine-N-oxide: 95 kgStarting Material
Sodium Methoxide (30% in MeOH): 345 LNucleophile and solvent.
Acetic Anhydride: 125 kgRearrangement reagent.
Sodium Hydroxide (50% aq.): ~195 LHydrolysis reagent.
Toluene: 600 LExtraction Solvent.
Procedure
Methoxylation 1. Charge reactor with Sodium Methoxide solution.
2. Slowly add 2,3-dimethyl-4-chloropyridine-N-oxide, maintaining T < 40°C.Controls initial exotherm.
3. Heat to 80-85°C and hold for 6-8 hours.Drives reaction to completion.
4. Monitor by HPLC for disappearance of starting material (IPC-1).Ensures complete conversion.
5. Cool to 50°C and distill off methanol under vacuum.Removes solvent before next step.
Rearrangement 6. Add Toluene (400 L) and cool to 10-15°C.
7. Slowly add Acetic Anhydride over 2-3 hours, maintaining T < 25°C.Critical Step: Controls major exotherm.
8. Hold at 20-25°C for 2 hours.Allows rearrangement to complete.
Hydrolysis 9. Slowly add water (200 L), then carefully add 50% NaOH solution to adjust pH to 12-13. Maintain T < 40°C.Controls hydrolysis exotherm and ensures complete saponification.
10. Stir at 35-40°C for 1 hour. Monitor by HPLC for disappearance of the acetyl intermediate (IPC-2).
11. Cool to 25°C, settle layers, and separate the aqueous phase.
12. Wash the organic (toluene) layer with water (2 x 150 L).Removes inorganic salts.
13. The resulting toluene solution containing the product is used directly in the next step.Avoids isolation of the intermediate, improving process efficiency.
Protocol 2: Synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl
ParameterValue/InstructionJustification
Equipment 2000 L Glass-Lined Reactor, Scrubber, Centrifuge/Filter DryerMaterial compatibility and safety.
Reactants
Toluene solution from Protocol 1Starting Material
Thionyl Chloride (SOCl₂): 75 kgChlorinating Agent.
Isopropyl Alcohol (IPA): 100 LUsed for HCl solution and final wash.
Hydrochloric Acid (35%): ~50 LFor salt formation.
Procedure
Chlorination 1. Transfer the toluene solution of the alcohol to the reactor and cool to -5 to 0°C.Low temperature minimizes impurity formation.
2. Slowly add Thionyl Chloride over 3-4 hours, maintaining T < 5°C. Vent to scrubber.Critical Step: Controls major exotherm and gas evolution.
3. Stir at 0-5°C for 1-2 hours. Monitor by HPLC for disappearance of starting material (IPC-3).Ensures complete chlorination.
Work-up & Salt Formation 4. Quench the reaction by slowly adding water (100 L), maintaining T < 15°C.Decomposes excess SOCl₂.
5. Warm to 20-25°C, settle layers, and separate the aqueous phase.
6. Wash the organic layer with aqueous sodium bicarbonate solution, then water.Neutralizes residual acid.
7. Concentrate the toluene solution under vacuum to ~300 L.Reduces solvent volume for precipitation.
8. Cool to 20-25°C and add IPA (50 L).Co-solvent for crystallization.
9. Slowly add IPA-HCl (prepared by adding HCl to IPA) to adjust pH to 1-2.Induces crystallization of the hydrochloride salt.
Isolation 10. Cool the slurry to 0-5°C and stir for 2-3 hours.Maximizes product precipitation.
11. Centrifuge the solid product.Isolates the product.
12. Wash the cake with cold IPA (50 L).Removes residual mother liquor and impurities.
13. Dry the product under vacuum at 45-50°C until Loss on Drying is <0.5%.Removes residual solvents.
Yield Expected Yield: 100 kg (white to off-white crystalline solid)

Analytical Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identification Conforms to reference standardFTIR, ¹H NMR
Purity (by HPLC) ≥ 99.0%High-Performance Liquid Chromatography
Any single impurity ≤ 0.15%High-Performance Liquid Chromatography
Melting Point 138-142 °CCapillary Method
Loss on Drying ≤ 0.5%Gravimetric (Vacuum Oven)
Residue on Ignition ≤ 0.1%Muffle Furnace

Troubleshooting Guide

IssueProbable Cause(s)Corrective Action(s)
Low Yield in Step 1 Incomplete reaction.Increase reaction time or temperature slightly. Ensure quality of NaOMe.
Loss during workup.Optimize phase separation; perform a second extraction of the aqueous layer.
High Impurity in Step 2 Temperature excursion during acetic anhydride addition.Improve cooling efficiency; slow down addition rate.
Incomplete hydrolysis.Ensure pH reaches >12; increase hydrolysis time if needed.
Low Yield in Step 3 Incomplete chlorination.Ensure stoichiometry of SOCl₂ is correct. Check for moisture in the intermediate solution.
Product loss to mother liquor.Ensure slurry is cooled sufficiently before filtration. Use a minimal amount of cold solvent for washing.
Final Product Fails Purity Inefficient purification during crystallization.Re-slurry the material in a suitable solvent (e.g., acetone/IPA mixture) to remove impurities.
Presence of unreacted intermediates.Review IPC data and optimize reaction conditions in the problematic step.

References

The Cornerstone of Gastric Acid Suppression: 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Substituted Pyridine

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of effective therapeutic agents. Among the vast arsenal of heterocyclic intermediates, pyridine derivatives hold a place of distinction due to their prevalence in a wide array of biologically active compounds.[1] This guide focuses on a particularly pivotal intermediate: 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. While unassuming in isolation, this molecule is a cornerstone in the synthesis of a blockbuster class of drugs known as proton pump inhibitors (PPIs), which have revolutionized the treatment of acid-related gastrointestinal disorders.[2][3]

The unique arrangement of substituents on the pyridine ring—a reactive chloromethyl group at the 2-position, an electron-donating methoxy group at the 4-position, and a methyl group at the 3-position—renders this compound an ideal electrophilic partner for coupling with benzimidazole thiols. This specific architecture is not accidental; it is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of the final drug molecules. This document provides an in-depth exploration of the applications and protocols involving this key building block, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of a key starting material is a prerequisite for its effective and safe use in any synthetic campaign.

PropertyValueReference
CAS Number 86604-74-2[3]
Molecular Formula C₈H₁₁Cl₂NO[3]
Molecular Weight 208.09 g/mol [3]
Appearance White to off-white solid powder[4]
Melting Point 145-149°C (decomposes)[5]
Solubility Soluble in chloroform and methanol[5][6]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[6]

Safety and Handling Precautions: this compound is a hazardous substance and must be handled with appropriate care. It is classified as a skin and eye irritant and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a lab coat.[7]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. All disposable materials contaminated with this substance should be treated as hazardous waste.[8]

Core Application: The Synthesis of Proton Pump Inhibitors (PPIs)

The primary and most significant application of this compound and its analogues is in the synthesis of proton pump inhibitors. These drugs, including omeprazole, lansoprazole, and pantoprazole, function by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in the parietal cells of the stomach, thereby suppressing gastric acid secretion.[9][10]

The general synthetic strategy involves the nucleophilic substitution of the chlorine atom in the chloromethyl group of the pyridine derivative by a substituted 2-mercaptobenzimidazole. This reaction forms a thioether intermediate, which is then oxidized to the corresponding sulfoxide—the active pharmaceutical ingredient (API).

PPI_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation Pyridine 2-(Chloromethyl)-4-methoxy- 3-methylpyridine HCl Thioether Thioether Intermediate Pyridine->Thioether Pyridine:e->Thioether:w Nucleophilic Substitution Benzimidazole Substituted 2-Mercaptobenzimidazole Benzimidazole->Thioether Benzimidazole:e->Thioether:w PPI Proton Pump Inhibitor (Sulfoxide) Thioether->PPI Thioether:e->PPI:w Oxidation Base Base (e.g., NaOH) Oxidant Oxidizing Agent (e.g., m-CPBA)

Caption: General workflow for the synthesis of Proton Pump Inhibitors.

Protocol 1: Synthesis of Omeprazole

This protocol details the synthesis of omeprazole, a widely used PPI for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The synthesis is a two-step process starting from the key pyridine intermediate.[7]

Step 1: Synthesis of the Thioether Intermediate (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)

Causality and Rationale:

  • Sodium Hydroxide (NaOH): A strong base is required to deprotonate the thiol group of the 2-mercaptobenzimidazole, forming a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.

  • Ethanol/Water Solvent System: Ethanol is a good solvent for the organic starting materials, while water is used to dissolve the pyridine hydrochloride and facilitate the reaction. The choice of solvent can influence reaction rates and product purity.[11]

  • Temperature Control: The initial dissolution is heated to ensure all reactants are in solution. The reaction is then cooled before the addition of the pyridine derivative to control the exothermic nature of the nucleophilic substitution and minimize side reactions. The temperature is then allowed to rise to ensure the reaction proceeds to completion in a reasonable timeframe.

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (Note: The protocol uses the 3,5-dimethyl analogue for Omeprazole synthesis)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

  • To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it is completely dissolved.

  • Cool the reaction mixture to below 10°C in an ice bath.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction temperature to rise to 30°C and maintain for 4 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 10°C and add 500 mL of water to precipitate the product.

  • Stir the resulting slurry for 12 hours to ensure complete precipitation.

  • Collect the precipitated white solid by suction filtration and wash with water.

  • Dry the solid in a vacuum oven to obtain the thioether intermediate.

Step 2: Oxidation to Omeprazole

Causality and Rationale:

  • meta-Chloroperoxybenzoic acid (m-CPBA): This is a selective oxidizing agent commonly used to convert sulfides to sulfoxides. It is crucial to control the stoichiometry and temperature to prevent over-oxidation to the corresponding sulfone, which is a common impurity.[12] Other oxidizing agents like hydrogen peroxide with a catalyst or sodium hypochlorite can also be used.[5][13]

  • Dichloromethane (DCM): A common solvent for oxidation reactions as it is relatively inert and effectively dissolves the thioether intermediate.

  • Low Temperature: The reaction is carried out at low temperatures (-10°C to 0°C) to control the reactivity of m-CPBA and enhance the selectivity for the sulfoxide over the sulfone.

Materials:

  • Thioether intermediate from Step 1

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the dried thioether intermediate in dichloromethane in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the solution to a temperature between -10°C and 0°C using an appropriate cooling bath (e.g., ice-salt bath).

  • In a separate flask, dissolve m-CPBA (typically 1.0-1.2 molar equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution to the cooled thioether solution, ensuring the temperature does not rise above 0°C.

  • Monitor the reaction by TLC or HPLC to track the consumption of the starting material and the formation of the product and sulfone byproduct.[14]

  • Once the reaction is complete, quench any excess m-CPBA by adding a reducing agent, such as a solution of sodium thiosulfate or sodium sulfite.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude omeprazole.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).

Application in the Synthesis of Other Major PPIs

The versatility of the 2-(chloromethyl)pyridine scaffold is evident in its use for synthesizing other prominent PPIs, where the substituents on the pyridine and/or benzimidazole rings are varied.

  • Lansoprazole: The synthesis of lansoprazole utilizes a similar strategy, but employs 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride . The trifluoroethoxy group at the 4-position of the pyridine ring is a key structural feature of lansoprazole.[15] The condensation with 2-mercaptobenzimidazole is followed by oxidation to yield the final product.

  • Pantoprazole: For pantoprazole, the key intermediate is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride . This is condensed with 5-(difluoromethoxy)-2-mercaptobenzimidazole. The subsequent oxidation of the resulting thioether provides pantoprazole.[16] The reaction is often carried out in water, presenting a greener synthetic route.[5]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 (Condensation) Incomplete deprotonation of the thiol. Side reactions of the chloromethyl group. Inefficient precipitation.Ensure the base is of good quality and used in sufficient molar excess. Maintain strict temperature control during the addition of the pyridine derivative. Increase stirring time after water addition; cool to a lower temperature.
High levels of sulfone impurity in Step 2 (Oxidation) Over-oxidation due to excess oxidizing agent or high temperature.Use a precise molar equivalent of the oxidizing agent (e.g., m-CPBA). Maintain the reaction temperature strictly below 0°C. Monitor the reaction closely and quench it immediately upon completion.[17]
Product degradation Esomeprazole (the S-enantiomer of omeprazole) and other PPIs are sensitive to acidic conditions, heat, and light.Use freshly prepared solutions. Protect reaction mixtures and final products from light. Avoid exposure to strong acids during work-up and purification.[17]
Peak tailing in HPLC analysis Secondary interactions with the stationary phase. Mismatch between injection solvent and mobile phase.Lower the mobile phase pH (e.g., to 2-3) to protonate silanol groups. Add a competitive base like triethylamine to the mobile phase. Dissolve the sample in the mobile phase or a weaker solvent.[18]

Conclusion

This compound and its closely related analogues are not merely reactive intermediates; they are enabling building blocks that have paved the way for a generation of highly successful drugs for treating acid-related disorders. The specific arrangement of functional groups on this pyridine core is a testament to the power of medicinal chemistry in fine-tuning molecular properties to achieve a desired therapeutic effect. The synthetic protocols outlined herein, while established, offer opportunities for optimization towards greener, more efficient, and cost-effective manufacturing processes. A deep understanding of the chemistry, safety, and application of this key intermediate is essential for any scientist or researcher working in the field of pharmaceutical development.

References

The Strategic Nucleophile: Synthesizing Pharmaceutical Scaffolds from 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delineates the pivotal role of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride as a cornerstone intermediate in the synthesis of several blockbuster proton pump inhibitors (PPIs). We provide an in-depth exploration of the fundamental synthetic strategies, detailed experimental protocols, and the underlying chemical principles that govern these transformations. This document is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to facilitate the efficient and robust synthesis of these critical pharmaceutical agents.

Introduction: The Versatile Pyridine Building Block

This compound (CAS 86604-75-3) is a highly valuable heterocyclic compound, primarily recognized as a key precursor in the manufacture of anti-ulcer drugs like omeprazole, esomeprazole, and their analogs.[1][2][3] Its utility stems from the reactive chloromethyl group at the 2-position of the pyridine ring, which serves as a potent electrophile for nucleophilic substitution reactions.[2] This reactivity, coupled with the specific substitution pattern on the pyridine ring, is crucial for constructing the core structure of many proton pump inhibitors.

Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[4][5] The general structure of these drugs consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl group. The synthesis of this linkage is the focal point of this guide.

Core Synthetic Strategy: Nucleophilic Substitution and Oxidation

The principal synthetic route to proton pump inhibitors utilizing this compound involves a two-step process:

  • Nucleophilic Substitution: A condensation reaction between the pyridine intermediate and a substituted 2-mercaptobenzimidazole. This step forms a thioether linkage.

  • Oxidation: The subsequent selective oxidation of the thioether to a sulfoxide.

This overarching strategy is illustrated in the workflow diagram below.

General Synthesis of PPIs Pyridine 2-(Chloromethyl)-4-methoxy- 3-methylpyridine HCl Thioether Thioether Intermediate Pyridine:e->Thioether:w Nucleophilic Substitution Benzimidazole Substituted 2-Mercaptobenzimidazole Benzimidazole:e->Thioether:w Base PPI Proton Pump Inhibitor (Sulfoxide) Thioether:e->PPI:w Oxidation

Caption: General workflow for the synthesis of proton pump inhibitors.

Application in Omeprazole Synthesis: A Detailed Protocol

Omeprazole is a flagship drug synthesized using this methodology. The following section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of omeprazole, starting from 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (a close analog, for which more detailed public data is available) and 5-methoxy-2-mercaptobenzimidazole. The principles are directly applicable to the title compound.

Synthesis of the Thioether Intermediate

This procedure details the nucleophilic substitution reaction to form the thioether intermediate.[6] The choice of a basic medium is critical to deprotonate the thiol group of the benzimidazole, forming a more potent thiolate nucleophile.

Materials:

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • 5-Methoxy-2-mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Protocol:

  • In a reaction vessel, dissolve sodium hydroxide (approximately 1.3 equivalents) in ethanol with gentle heating (70-90°C).

  • To this basic solution, add 5-methoxy-2-mercaptobenzimidazole (1.0 equivalent) and reflux until complete dissolution is observed.

  • Cool the reaction mixture to below 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 equivalents) in water.

  • Slowly add the aqueous solution of the pyridine hydrochloride to the cooled benzimidazole solution. An exotherm may be observed.

  • Allow the reaction mixture to warm to approximately 30°C and maintain with stirring for 4 hours.

  • Upon reaction completion (monitored by TLC or HPLC), add a significant volume of water to precipitate the product and stir for an extended period (e.g., 12 hours) to ensure complete precipitation.[7]

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the thioether intermediate. A typical yield is around 96%.[7]

Oxidation to Omeprazole

The selective oxidation of the thioether to the sulfoxide is a critical step that requires careful control to prevent over-oxidation to the corresponding sulfone, a common impurity.[8] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this transformation.[6]

Materials:

  • Thioether intermediate from the previous step

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the synthesized thioether intermediate in dichloromethane.

  • Cool the solution to a low temperature, typically between -10°C and 0°C, to control the reactivity of the oxidizing agent.

  • In a separate flask, dissolve m-CPBA (approximately 1.0-1.2 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution to the cooled thioether solution while maintaining the low temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, the reaction is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess peroxide.

  • The organic layer is then washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by a water wash.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude omeprazole.

  • The crude product can be further purified by recrystallization.

Synthesis of Other Proton Pump Inhibitors

The versatility of this synthetic approach is demonstrated by its application in the synthesis of other prominent PPIs. The core principle of nucleophilic substitution followed by oxidation remains the same, with variations in the specific pyridine and benzimidazole precursors.

Pantoprazole Synthesis

The synthesis of pantoprazole involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercaptobenzimidazole.[8] The subsequent oxidation to the sulfoxide can be achieved using various oxidizing agents, including sodium hypochlorite, which is a cost-effective option for industrial-scale production.[8][9]

Rabeprazole Synthesis

For rabeprazole, the key intermediates are 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride and 2-mercaptobenzimidazole.[10][11] The condensation is typically carried out in the presence of a base like sodium hydroxide in a suitable solvent system.[10] The oxidation of the resulting thioether is often accomplished with m-CPBA.[10]

Tabular Summary of Synthetic Parameters

Target PPI Pyridine Intermediate Benzimidazole Intermediate Typical Oxidizing Agent Key References
Omeprazole 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl5-Methoxy-2-mercaptobenzimidazolem-CPBA[6][7]
Pantoprazole 2-Chloromethyl-3,4-dimethoxypyridine HCl5-Difluoromethoxy-2-mercaptobenzimidazoleSodium Hypochlorite, m-CPBA[8][9][12]
Rabeprazole 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine HCl2-Mercaptobenzimidazolem-CPBA[10][11]

Logical Relationships in the Synthesis

The synthesis of these pharmaceutical intermediates is governed by a series of logical chemical transformations. The initial step is a classic SN2 reaction, where the thiolate anion, generated in situ, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. The choice of solvent and base can influence the reaction rate and yield. The final oxidation step is a delicate transformation that must be precisely controlled to achieve high yields of the desired sulfoxide while minimizing the formation of the sulfone byproduct.

Logical Flow of PPI Synthesis Start Starting Materials: Pyridine-CH2Cl & Benzimidazole-SH Deprotonation Deprotonation of Thiol (Base-mediated) Start->Deprotonation NucleophilicAttack Nucleophilic Attack (SN2) of Thiolate on -CH2Cl Deprotonation->NucleophilicAttack ThioetherFormation Formation of Thioether Intermediate NucleophilicAttack->ThioetherFormation Oxidation Controlled Oxidation of Thioether ThioetherFormation->Oxidation Sulfoxide Final Product: Sulfoxide (PPI) Oxidation->Sulfoxide Desired Pathway Sulfone Over-oxidation Byproduct: Sulfone Oxidation->Sulfone Undesired Pathway

Caption: Logical flow of the proton pump inhibitor synthesis.

Conclusion

This compound and its analogs are indispensable intermediates in the pharmaceutical industry. The synthetic pathway involving nucleophilic substitution with a mercaptobenzimidazole derivative followed by controlled oxidation is a robust and well-established method for producing a range of proton pump inhibitors. Understanding the nuances of these reactions, as detailed in this guide, is crucial for optimizing reaction conditions, improving yields, and ensuring the synthesis of high-purity active pharmaceutical ingredients.

References

Troubleshooting & Optimization

Technical Support Center: Impurity Identification in 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. This critical intermediate, a cornerstone in the synthesis of proton pump inhibitors, presents unique challenges in maintaining purity. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide is structured as a dynamic troubleshooting resource. Instead of a rigid protocol, we present a series of frequently asked questions and in-depth answers that address the real-world challenges you may encounter during your synthesis and analysis. Our approach is grounded in established scientific principles and regulatory expectations, ensuring that your process is both efficient and compliant.

Understanding the Synthetic Landscape and Impurity Origins

The synthesis of this compound typically involves a multi-step process, often starting from precursors like 2,3,5-collidine or 3,5-lutidine. The final key step is the chlorination of the corresponding 2-hydroxymethyl intermediate, commonly using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride. Each step in this pathway is a potential source of impurities, arising from incomplete reactions, side reactions, or degradation.

Synthesis_and_Impurity_Formation cluster_0 Core Synthesis Pathway cluster_1 Potential Impurity Sources Starting_Material 2,3,5-Collidine or 3,5-Lutidine N_Oxide Pyridine N-Oxide Intermediate Starting_Material->N_Oxide Oxidation Substituted_N_Oxide Substituted N-Oxide (e.g., 4-nitro, 4-methoxy) N_Oxide->Substituted_N_Oxide Nitration, Methoxylation, etc. Hydroxymethyl_Intermediate 2-Hydroxymethyl-4-methoxy- 3-methylpyridine Substituted_N_Oxide->Hydroxymethyl_Intermediate Rearrangement/ Hydrolysis Final_Product 2-(Chloromethyl)-4-methoxy- 3-methylpyridine HCl Hydroxymethyl_Intermediate->Final_Product Chlorination (SOCl₂) + HCl formation Impurity_2 Over-chlorination or Ring Chlorination Products Hydroxymethyl_Intermediate->Impurity_2 Side Reaction Impurity_3 Dimeric or Polymeric Byproducts Final_Product->Impurity_3 Degradation Impurity_4 4-Hydroxy Impurity (Demethylation) Final_Product->Impurity_4 Degradation (Acidic Conditions) Impurity_1 Unreacted Starting Material Impurity_5 Residual Solvents (e.g., Dichloromethane)

Caption: Synthetic pathway and potential points of impurity generation.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate, and where do they come from?

A1: Impurity profiling is essential for process control and regulatory compliance. In this specific synthesis, impurities can be broadly classified into organic, inorganic, and residual solvents. The most critical are the organic impurities, which are structurally related to the API.

Table 1: Common Potential Impurities and Their Origins

Impurity Name/ClassPotential OriginSignificance
2-Hydroxymethyl-4-methoxy-3-methylpyridineIncomplete chlorination of the immediate precursor.Process-related impurity. Indicates inefficient reaction conversion.
4-Hydroxy-2-(chloromethyl)-3-methylpyridineDemethylation of the 4-methoxy group, often under harsh acidic conditions during chlorination or work-up.Degradation product. Can be difficult to remove due to similar polarity.
Dimeric Ether ImpuritySelf-condensation of the 2-hydroxymethyl intermediate or reaction between the product and the starting alcohol.Byproduct. Can increase with prolonged reaction times or elevated temperatures.
Ring-Chlorinated SpeciesAggressive chlorinating conditions leading to electrophilic substitution on the pyridine ring.Byproduct. Potentially genotoxic, requiring strict control.
Unreacted Starting Materials/IntermediatesCarry-over from earlier synthetic steps (e.g., 3,5-lutidine, N-oxides).Process-related impurity. Indicates inefficient purification in preceding steps.

Technical Support Center: Purification of 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. As a critical intermediate in the synthesis of proton pump inhibitors like Omeprazole, achieving high purity of this compound is paramount.[1][2] Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility to separate the desired product from impurities.[3][4][5] This guide is designed to help you navigate the nuances of this process, optimize your yield and purity, and troubleshoot common challenges you may encounter in the lab.

Part 1: Core Principles & Solvent Selection

The success of any recrystallization hinges on the appropriate choice of solvent.[3][6] The ideal solvent will exhibit high solubility for this compound at an elevated temperature and low solubility at room or sub-ambient temperatures. Conversely, impurities should either be fully soluble at low temperatures (remaining in the mother liquor) or insoluble at high temperatures (allowing for removal by hot filtration).[6][7]

Given that the target compound is a hydrochloride salt, it possesses significant polarity. This characteristic is the primary guide for initial solvent screening.

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassExamplesSuitability RationalePotential Issues
Alcohols Methanol, Ethanol, IsopropanolGood potential. The polarity is suitable for dissolving the hydrochloride salt at elevated temperatures. Solubility often drops significantly upon cooling.High solubility even when cold may lead to lower yields.[8] Methanol is listed as a solvent for this compound.[9]
Ketones AcetoneModerate potential. Often used as a washing or slurrying solvent, indicating low room-temperature solubility.[2][10] May be a good anti-solvent.May not be a strong enough solvent on its own to dissolve the compound, even when hot.
Esters Ethyl AcetateLow potential as a primary solvent. More likely to be effective as an anti-solvent in a mixed-solvent system.The compound is unlikely to be sufficiently soluble in esters, even at reflux.
Aromatic Hydrocarbons TolueneVery low potential as a primary solvent. Patents suggest its use as a washing solvent to remove non-polar impurities.[10]The polar salt will likely have negligible solubility.
Ethers Diethyl Ether, MTBEUnsuitable as a primary solvent. Excellent as an anti-solvent to precipitate the product from a more polar solution (e.g., from an alcohol solution).High volatility and flammability require careful handling.
Water H₂OHigh potential, as the compound is a salt. It is reported to be soluble in water.[1]The high polarity may result in significant product loss to the mother liquor unless solubility drops sharply on cooling.

Part 2: Standard Recrystallization Protocol & Workflow

This protocol outlines a general procedure. The specific solvent and volumes must be determined empirically based on small-scale solubility tests.

Experimental Protocol
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude material (e.g., 50 mg) in ~1 mL of various candidate solvents at room temperature and then at the solvent's boiling point. The best solvent will show poor solubility at room temperature but complete dissolution at boiling.[6][11]

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (e.g., on a hot plate with a stirrer). Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[3][8]

  • Decolorization (Optional): If the solution is colored by minor impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Overuse of charcoal can significantly reduce yield by adsorbing the product.[12]

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3][13] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[8] Using too much or warm wash solvent will dissolve the product and reduce the yield.

  • Drying: Dry the purified crystals to a constant weight. This can be done by air drying on the filter or in a vacuum oven at a temperature well below the compound's melting point (128-149°C).[1][9]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation A Crude Product in Flask B Add Minimum Boiling Solvent A->B C Hot Filtration (If Needed) B->C Insoluble impurities? D Clear, Hot Solution B->D No C->D E Slow Cooling to RT, then Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: General workflow for purification by recrystallization.

Part 3: Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process in a question-and-answer format.

Q1: My product "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution becomes supersaturated with a highly impure compound.[14][15] this compound has a reported melting point of 128-149°C, so using a high-boiling solvent could be a cause.

  • Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient into a crystal lattice.[14][15]

  • Alternative Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

  • Purity Issues: If the crude material is very impure, this can depress the melting point and promote oiling. It may be necessary to perform a preliminary purification (e.g., a solvent wash) or accept a lower yield on the first recrystallization and then re-crystallize the resulting solid a second time.

Q2: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a very common issue, typically caused by either using too much solvent or the solution being supersaturated.[8][14]

  • Too Much Solvent: This is the most frequent cause.[14] The solution is not saturated enough for crystals to form. The remedy is to boil off a portion of the solvent to increase the concentration of the solute and then attempt to cool the solution again.[12][14]

  • Supersaturation: The solution is saturated, but crystallization has not been initiated. You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[8][14]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystal growth.[13][14]

Q3: My final yield is very low. What are the common causes of product loss?

A: A low yield (e.g., < 50%) can be frustrating. Several factors could be responsible:

  • Excess Solvent: Using more than the minimum amount of boiling solvent will leave a substantial amount of your product dissolved in the mother liquor even after cooling.[8][12][16]

  • Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume of wash solvent, will dissolve and wash away a portion of your purified product.[8]

  • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities. Ensure your filtration apparatus is pre-heated.

  • Inherent Solubility: Some product loss is unavoidable, as the compound will have some finite solubility in the solvent even at low temperatures.[8][17]

Q4: The recrystallized product is still colored or shows significant impurities by analysis. What's next?

A: This indicates that the chosen recrystallization conditions were not optimal for removing the specific impurities present.

  • Re-evaluate Solvent Choice: The impurity may have similar solubility characteristics to your product in the chosen solvent. Experiment with a different solvent or a mixed-solvent system.

  • Second Recrystallization: A second recrystallization of the semi-purified material can often remove residual impurities.

  • Activated Charcoal: If the impurity is colored, a judicious use of activated charcoal during the dissolution step may help, but be aware of potential yield loss.[12]

  • Alternative Purification: If recrystallization fails to provide the desired purity, an alternative method like column chromatography may be necessary.[7]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem After Cooling? Problem_Crystals No Crystals Formed Start->Problem_Crystals Yes Problem_Yield Low Yield Start->Problem_Yield No, but... TooMuchSolvent Too much solvent used? Problem_Crystals->TooMuchSolvent Likely Supersaturated Solution is supersaturated? Problem_Crystals->Supersaturated Possible Problem_Purity Impure Product/ Oiled Out Problem_Yield->Problem_Purity No, but... CheckSolventVol Used minimum boiling solvent? Problem_Yield->CheckSolventVol CheckWash Washed with MINIMAL ice-cold solvent? Problem_Yield->CheckWash WrongSolvent Impurities have similar solubility? Oiled out? Problem_Purity->WrongSolvent BoilSolvent Boil off solvent to concentrate TooMuchSolvent->BoilSolvent ScratchSeed Scratch flask or add seed crystal Supersaturated->ScratchSeed ReduceSolvent Action: Use less solvent next time. Recover from mother liquor. CheckSolventVol->ReduceSolvent No ImproveWash Action: Ensure wash solvent is ice-cold and use sparingly. CheckWash->ImproveWash No ReRecrystallize Re-crystallize with different solvent system WrongSolvent->ReRecrystallize Yes SlowCool If oiled out: Re-dissolve, add more solvent, cool very slowly WrongSolvent->SlowCool Yes

Caption: Decision tree for common recrystallization problems.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this procedure?

A: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[18] The compound itself is classified as a skin and eye irritant and may cause respiratory irritation.[18] Always handle the compound and solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18][19]

Q2: What are the potential impurities I should be aware of?

A: Impurities typically arise from the synthetic route. Depending on the starting materials and reaction conditions, potential impurities could include unreacted starting materials (e.g., 2,3,5-trimethylpyridine or 3,5-lutidine), various oxidized intermediates (N-oxides), or by-products from side reactions.[10] One specific degradation product can be the demethylation of the 4-methoxy group under acidic conditions.[20]

Q3: Can I reuse the mother liquor to recover more product?

A: Yes, this is a common practice known as "second-crop" crystallization. You can concentrate the mother liquor by boiling off some of the solvent and cooling it again to recover an additional batch of crystals.[12] However, be aware that the second crop is almost always less pure than the first, as the concentration of impurities relative to the product is higher in the mother liquor.

Q4: How critical is the cooling rate?

A: Very critical. A slow, gradual cooling process allows for the selective incorporation of the target molecules into a growing crystal lattice, effectively excluding impurities.[3] Rapid cooling (e.g., plunging a hot flask directly into an ice bath) will cause the solute to precipitate rapidly and indiscriminately, trapping impurities within the solid and resulting in a less pure product, often with very fine crystals that are difficult to handle.[13]

References

Overcoming side reactions in the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a critical intermediate in the production of proton pump inhibitors like Omeprazole.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common side reactions and optimize your process for high yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the chlorination reaction.

Question 1: My reaction yield is significantly lower than expected, and TLC/HPLC analysis shows a major, less polar byproduct. What is happening?

Answer: You are likely observing the formation of bis(4-methoxy-3,5-dimethylpyridin-2-ylmethyl) ether . This is the most common and yield-reducing side reaction.

  • Causality (The "Why"): This ether forms when unreacted starting material (the alcohol) acts as a nucleophile and attacks the newly formed, highly reactive chloromethyl intermediate. This is essentially an intermolecular Williamson ether synthesis, which is favored under conditions where there is a localized high concentration of the starting alcohol relative to the chlorinating agent or at elevated temperatures.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature at 0°C or below, especially during the addition of the chlorinating agent.[1][3] Use of an ice-salt or dry ice/acetone bath is recommended over a simple ice bath.

    • Slow, Sub-surface Addition: Add the chlorinating agent (e.g., thionyl chloride solution) dropwise and below the surface of the reaction mixture.[3][4] This ensures immediate dispersion and reaction, preventing localized "hot spots" and high concentrations of the activated intermediate.

    • Ensure Stoichiometric Control: Use a slight molar excess (e.g., 1.05 to 1.1 equivalents) of the chlorinating agent to ensure full conversion of the starting alcohol, minimizing its availability to act as a nucleophile.

Question 2: My NMR/MS data indicates the presence of an impurity that appears to be the desired product but lacking a methoxy group. How is this possible?

Answer: This side product is likely the demethylated pyridine derivative. The product, 2-chloromethyl-4-hydroxy-3,5-dimethylpyridine, is formed due to the harsh acidic environment.

  • Causality (The "Why"): The chlorination reaction, particularly with agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), generates significant amounts of HCl gas as a byproduct.[4] Prolonged exposure of the 4-methoxy group to these strong acidic conditions, especially at elevated temperatures, can lead to cleavage of the methyl ether, a reaction noted as a cause of product instability.[5]

  • Preventative Measures:

    • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately. Do not let the reaction stir for extended periods (e.g., overnight) in the acidic medium.

    • Efficient Gas Removal: If your setup allows, performing the reaction under a gentle stream of an inert gas (like argon or nitrogen) can help carry away the generated HCl, reducing its concentration in the reaction mixture.[4]

    • Prompt Isolation: After the reaction is complete, removing the solvent and excess reagents under reduced pressure as quickly as possible is crucial.[4]

Question 3: The crude product is a dark brown, oily solid that is difficult to handle and purify. How can I obtain the clean, white crystalline solid described in the literature?

Answer: The discoloration is often due to thermal decomposition and residual acidic impurities. The physical form can be improved with a proper work-up and purification procedure. The desired product is a stable, white solid hydrochloride salt under normal conditions.[4][6]

  • Causality (The "Why"): High temperatures during solvent removal can cause degradation. The crude solid often contains trapped solvent and acidic byproducts, leading to an oily or pasty consistency.

  • Solution: The Solvent Wash/Slurry Protocol:

    • Complete Solvent Removal: After the reaction, ensure the reaction solvent (e.g., dichloromethane) is thoroughly removed under reduced pressure.[4]

    • Slurry in a Non-Solvent: Add a solvent in which the desired hydrochloride salt is poorly soluble, but the impurities are soluble. A mixture of acetone and a non-polar solvent like petroleum ether or hexane is highly effective.[7][8]

    • Vigorous Stirring: Stir the resulting slurry vigorously for 20-30 minutes. This breaks up the crude solid and allows the solvent to wash away impurities.

    • Isolation and Drying: Filter the solid, wash the filter cake with fresh cold solvent, and dry thoroughly under vacuum at a moderate temperature (e.g., 50°C).[7]

Proactive Strategies & FAQs

Q: Which chlorinating agent is best: thionyl chloride, sulfuryl chloride, or something else? A: Both thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are commonly and effectively used.[1][4] Thionyl chloride is often preferred for its cleaner reaction profile in many lab-scale preps. An alternative like triphosgene in toluene has also been reported, which may offer environmental benefits by avoiding chlorinated solvents and sulfurous gas byproducts.[5]

FeatureThionyl Chloride (SOCl₂)Sulfuryl Chloride (SO₂Cl₂)Triphosgene
Byproducts SO₂ (gas), HCl (gas)SO₂ (gas), HCl (gas)CO₂ (gas), HCl (gas)
Common Solvent Dichloromethane[4]Dichloromethane[1]Toluene[5]
Key Advantage Widely available, reliableEffective chlorinating agentAvoids sulfur byproducts[5]
Consideration Highly corrosive and moisture-sensitiveCan sometimes be more aggressiveHighly toxic solid, requires careful handling

Q: Is an inert atmosphere necessary for this reaction? A: While not strictly required for the reaction mechanism itself, performing the chlorination under an inert atmosphere (argon or nitrogen) is highly recommended.[4] It prevents moisture from entering the reaction, which would rapidly quench the chlorinating agent and form HCl, potentially promoting side reactions.

Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method.[3] Use a solvent system like Ethyl Acetate/Hexane (e.g., 1:1 ratio). The starting alcohol will have a lower Rf value than the less polar chlorinated product. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Visualizing the Reaction and Troubleshooting

A clear understanding of the reaction landscape is critical for effective troubleshooting.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions SM 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine P 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl (Desired Product) SM->P + SOCl₂ - SO₂ - HCl Ether Bis-Ether Byproduct SM->Ether Nucleophilic Attack (High Temp / Excess SM) Demethyl Demethylated Byproduct P->Demethyl Excess HCl (Prolonged Reaction Time)

Caption: Primary reaction pathway and common side reactions.

troubleshooting_workflow Start Problem Observed LowYield Low Yield / Major Byproduct Start->LowYield ImpureProduct Impure / Oily Crude Product Start->ImpureProduct Demethylation Demethylated Impurity (NMR/MS) Start->Demethylation Cause_Ether Probable Cause: Bis-Ether Formation LowYield->Cause_Ether Cause_Decomp Probable Cause: Degradation / Trapped Impurities ImpureProduct->Cause_Decomp Cause_Acid Probable Cause: Acid-catalyzed Demethylation Demethylation->Cause_Acid Sol_Temp Solution: - Strict Temp Control (<0°C) - Slow Reagent Addition - Use Slight Molar Excess Cause_Ether->Sol_Temp Sol_Purify Solution: - Thorough Solvent Removal - Perform Solvent Slurry/Wash (e.g., Acetone/Hexane) Cause_Decomp->Sol_Purify Sol_Time Solution: - Minimize Reaction Time - Monitor by TLC - Prompt Work-up Cause_Acid->Sol_Time

Caption: Troubleshooting decision workflow for common issues.

Validated Experimental Protocols

Protocol 1: Optimized Chlorination with Thionyl Chloride

This protocol is designed to minimize side-product formation.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet, add 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (approx. 10-15 mL per gram of starting material). Stir until all solid is dissolved.

  • Cooling: Cool the solution to between -5°C and 0°C using an ice-salt bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of thionyl chloride (1.1 eq) in anhydrous dichloromethane (approx. 2-3 mL per mL of SOCl₂).

  • Addition: Add the thionyl chloride solution dropwise to the stirred pyridine solution over 30-45 minutes, ensuring the internal temperature does not rise above 0°C.[4]

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.[3][4]

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure, keeping the water bath temperature below 40°C. This will yield the crude hydrochloride salt. Proceed immediately to purification.

Protocol 2: Purification by Solvent Slurry/Wash

This procedure effectively removes common impurities to yield a high-purity solid.

  • Slurry: To the crude solid obtained from Protocol 1, add a pre-mixed solvent system of acetone and petroleum ether (a 2:1 ratio is a good starting point).[7][8] Use approximately 1.5 mL of the solvent mixture per 1 g of the initial crude brown solid.[7]

  • Agitation: Stir the resulting slurry vigorously at room temperature for 30 minutes. The solid should become a fine, off-white powder.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold petroleum ether or your chosen solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified white solid in a vacuum oven at 50-60°C until a constant weight is achieved.[7] Expected purity should be >99% by HPLC analysis.[7]

References

Technical Support Center: Stability and Degradation of 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (CMMP-HCl), a critical intermediate in pharmaceutical synthesis. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound, focusing on its degradation pathways under acidic and basic conditions. Here, you will find troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to ensure the integrity of your processes.

I. Introduction to CMMP-HCl Stability

This compound is a reactive alkylating agent.[1][2] Its stability is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for controlling impurity profiles. The primary mode of degradation in aqueous environments is the hydrolysis of the chloromethyl group, a reaction highly sensitive to pH. Understanding this behavior is crucial for designing robust experimental conditions, developing stability-indicating analytical methods, and ensuring the quality of the final product.

This guide is structured as a series of questions you might encounter during your work, providing not just solutions but the underlying chemical principles.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of CMMP-HCl in aqueous solutions?

The principal degradation product under both acidic and basic hydrolytic conditions is 2-(Hydroxymethyl)-4-methoxy-3-methylpyridine . This occurs via a nucleophilic substitution reaction where the chloride ion is displaced by a water molecule (under acidic/neutral conditions) or a hydroxide ion (under basic conditions).

Q2: Why is the chloromethyl group so susceptible to hydrolysis?

The chloromethyl group attached to the pyridine ring is analogous to a benzyl chloride. The carbon atom is an electrophilic center, and the chloride ion is a good leaving group.[3][4] The adjacent pyridine ring can stabilize the transition state of the substitution reaction, facilitating the displacement of the chloride. This reactivity is fundamental to its role as an intermediate but also makes it prone to degradation if not handled under appropriate conditions.

Q3: How should I properly store CMMP-HCl to minimize degradation?

To minimize hydrolysis, CMMP-HCl should be stored in a cool, dry place, protected from moisture and atmospheric humidity. Storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Avoid storing it in solution, especially in neutral or basic aqueous buffers, for extended periods.

III. Troubleshooting Guide: Acidic Conditions

Scenario 1: "I ran a reaction with CMMP-HCl in an acidic aqueous medium and my yield is low. My HPLC shows a significant secondary peak that is more polar than my starting material. What is happening?"

Answer: You are likely observing the formation of the hydrolysis product, 2-(Hydroxymethyl)-4-methoxy-3-methylpyridine .

Causality & Mechanism: Under acidic conditions (e.g., pH 1-4), the pyridine nitrogen is protonated. This protonation increases the electron-withdrawing nature of the aromatic ring, which can influence the rate of hydrolysis. The reaction proceeds via nucleophilic attack by water on the chloromethyl carbon. While acidic conditions can suppress the concentration of the more potent hydroxide nucleophile, solvolysis (hydrolysis by the solvent, water) still occurs, often accelerated by elevated temperatures. The resulting hydroxymethyl product is significantly more polar than the chloromethyl starting material, leading to an earlier elution time (shorter retention time) on a standard reverse-phase HPLC column.

Workflow: Investigating Acidic Degradation

cluster_acid Acidic Degradation Troubleshooting start Low Yield & Polar Impurity Observed check_hplc Hypothesize: Hydrolysis to Alcohol Derivative start->check_hplc Symptom confirm Confirm Structure (LC-MS / Co-injection) check_hplc->confirm Action mitigate Mitigation Strategy confirm->mitigate If Confirmed solution Use Aprotic Solvent / Limit Water / Control Temperature mitigate->solution Implement

Caption: Troubleshooting workflow for acidic degradation.

Preventative Measures:

  • Solvent Choice: If your reaction chemistry allows, switch to an aprotic solvent to eliminate water, the nucleophile.

  • Water Control: If an aqueous medium is necessary, use the minimum required amount and consider using a buffered system at the lowest stable pH.

  • Temperature Management: Perform the reaction at the lowest possible temperature to slow the rate of hydrolysis.

  • Reaction Time: Minimize the reaction time to reduce the exposure of CMMP-HCl to hydrolytic conditions.

IV. Troubleshooting Guide: Basic Conditions

Scenario 2: "I am performing a synthesis where CMMP-HCl is reacted with a nucleophile under basic conditions (e.g., using NaOH, K2CO3). I am seeing a significant amount of a byproduct with a mass corresponding to the replacement of -Cl with -OH."

Answer: You are observing competitive hydrolysis, which is significantly accelerated under basic conditions. The byproduct is 2-(Hydroxymethyl)-4-methoxy-3-methylpyridine .

Causality & Mechanism: Under basic conditions, two key factors dramatically increase the rate of hydrolysis:

  • Deprotonation: The pyridine hydrochloride is neutralized to the free base form.

  • Stronger Nucleophile: The hydroxide ion (OH⁻) is present in high concentration and is a much stronger nucleophile than water.[3]

The reaction mechanism is a direct SN2 displacement of the chloride by the hydroxide ion. This reaction is often much faster than the intended reaction with your desired nucleophile, especially if the desired nucleophile is weaker or sterically hindered.

Degradation Pathway Under Basic Conditions

CMMP 2-(Chloromethyl)-4-methoxy-3-methylpyridine C₈H₁₀ClNO Product 2-(Hydroxymethyl)-4-methoxy-3-methylpyridine C₈H₁₁NO₂ CMMP->Product Sₙ2 Attack OH {Hydroxide Ion | OH⁻} OH->Product Cl_ion {Chloride Ion | Cl⁻} Product->Cl_ion Leaving Group

Caption: Hydrolysis of CMMP under basic conditions.

Preventative Measures & Optimization:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) if its primary role is to deprotonate your intended nucleophile or scavenge acid. Avoid strong hydroxide bases like NaOH or KOH if possible.

  • Reaction Staging: Add the CMMP-HCl after your primary nucleophile is fully deprotonated and ready to react. This ensures your nucleophile has the best chance to react before the competing hydrolysis occurs.

  • Solvent System: Consider using a phase-transfer catalyst (PTC) in a biphasic system (e.g., toluene/water). The PTC can bring your deprotonated nucleophile into the organic phase to react with CMMP-HCl, while minimizing the direct interaction between CMMP-HCl and the aqueous hydroxide.

  • Temperature Control: Keep the reaction temperature as low as feasible, as the activation energy for hydrolysis may be lower than that of your desired reaction.

V. Quantitative Data & Summary

While specific kinetic data for this exact molecule is not widely published, the relative rates of hydrolysis can be inferred from fundamental chemical principles. The table below summarizes the expected outcomes and influencing factors.

ConditionpH RangePrimary NucleophileRelative RateKey Degradation ProductControlling Factors
Acidic 1 – 5H₂OSlow to Moderate2-(Hydroxymethyl)-4-methoxy-3-methylpyridineTemperature, Water Concentration
Neutral 6 – 8H₂O / OH⁻Moderate2-(Hydroxymethyl)-4-methoxy-3-methylpyridineTemperature, Buffer Species
Basic 9 – 14OH⁻Fast to Very Fast2-(Hydroxymethyl)-4-methoxy-3-methylpyridineTemperature, [OH⁻], Competing Nucleophile

VI. Experimental Protocol: Forced Degradation Study

This protocol outlines a standard procedure for investigating the stability of CMMP-HCl, consistent with ICH guidelines for forced degradation studies.[5][6]

Objective: To generate the primary hydrolytic degradation products of CMMP-HCl under acidic and basic stress conditions and to establish a chromatographic profile for these species.

Materials:

  • This compound (CMMP-HCl)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 1.0 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1.0 M and 0.1 M

  • Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase)

  • Class A volumetric flasks, pipettes, and autosampler vials

  • Calibrated HPLC system with UV/PDA detector

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 20.0 mg of CMMP-HCl in a 20 mL volumetric flask using a 50:50 mixture of ACN:Water to create a 1.0 mg/mL stock solution.

  • Acidic Degradation:

    • Transfer 5.0 mL of the stock solution to a 50 mL flask.

    • Add 5.0 mL of 0.1 M HCl.

    • Store the flask at 60°C.

    • Withdraw 1.0 mL aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize each aliquot with an equivalent amount of 0.1 M NaOH and dilute to a final concentration of ~0.1 mg/mL with mobile phase for HPLC analysis.

  • Basic Degradation:

    • Transfer 5.0 mL of the stock solution to a 50 mL flask.

    • Add 5.0 mL of 0.1 M NaOH.

    • Keep the flask at room temperature (25°C) due to the expected rapid degradation.

    • Withdraw 1.0 mL aliquots at shorter time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL with mobile phase for HPLC analysis.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution to 0.1 mg/mL with mobile phase. Analyze at T=0.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: 275 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Monitor the decrease in the peak area of CMMP-HCl and the increase in the peak area of any degradation products.

    • Calculate the percentage degradation. The primary degradation product (hydroxymethyl derivative) will have a shorter retention time than the parent compound.

VII. References

  • Ash, M. L., & Pews, R. G. (1981). The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry.

  • Attia, K. A. M., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. Available at: --INVALID-LINK--

  • Bahekar, R. H., & Rawat, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: --INVALID-LINK--

  • Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: --INVALID-LINK--

  • Patel, R. M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: --INVALID-LINK--

  • Smolecule. (2023). 2-(Chloromethyl)pyridine hydrochloride. Available at: --INVALID-LINK--

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Available at: --INVALID-LINK--

  • Wikipedia. (2023). 2-Chloromethylpyridine. Available at: --INVALID-LINK--

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents. Available at: --INVALID-LINK--

  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride. Google Patents. Available at: --INVALID-LINK--

  • MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride. Available at: --INVALID-LINK--

  • MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Available at: --INVALID-LINK--

  • Thermo Fisher Scientific. 2-(Chloromethyl)pyridine hydrochloride, 98%. Available at: --INVALID-LINK--

References

Troubleshooting low yield in the synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical intermediate in the pharmaceutical industry, notably in the production of proton pump inhibitors (PPIs) like omeprazole.[1][2] The chlorination of the precursor, (4-methoxy-3-methylpyridin-2-yl)methanol, is a pivotal yet often challenging step. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize this synthesis, ensuring higher yields and purity.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction mixture turned dark brown or black immediately after adding thionyl chloride (SOCl₂). What happened and is the reaction salvageable?

A: This is a classic sign of an uncontrolled exothermic reaction leading to decomposition and polymerization.

  • Causality: The reaction between an alcohol and thionyl chloride is highly exothermic. If SOCl₂ is added too quickly or at an insufficiently low temperature, localized "hot spots" can form. These hot spots can cause the starting material, product, and solvent to decompose, leading to the formation of complex, high-molecular-weight byproducts, often appearing as a dark tar.

  • Troubleshooting Steps:

    • Immediate Action: If you observe rapid darkening and a significant temperature increase, do not attempt to salvage the reaction. Quench it safely by slowly adding it to a large volume of a suitable quenching agent (e.g., cold saturated sodium bicarbonate solution) in a well-ventilated fume hood.

    • Preventative Protocol:

      • Ensure your starting alcohol, (4-methoxy-3-methylpyridin-2-yl)methanol, is completely dissolved in a suitable anhydrous solvent (e.g., dichloromethane) before cooling.

      • Cool the solution to a temperature between -5 °C and 0 °C using an ice-salt or acetone/dry ice bath.[3]

      • Add the thionyl chloride dropwise via an addition funnel, carefully monitoring the internal temperature to ensure it does not rise above 5 °C.

      • Vigorous stirring is essential to dissipate heat and ensure even mixing.

Q2: I have significant starting material remaining after the recommended reaction time, confirmed by TLC/LC-MS. Why is the conversion incomplete?

A: Incomplete conversion typically points to issues with reagent quality, stoichiometry, or the presence of inhibitors.

  • Causality:

    • Degraded Thionyl Chloride: SOCl₂ is highly reactive with atmospheric moisture, hydrolyzing to SO₂ and HCl.[4] Old or improperly stored SOCl₂ will have a lower effective concentration, leading to incomplete reaction.

    • Wet Starting Material/Solvent: The presence of water will consume the chlorinating agent and can hydrolyze the product back to the starting alcohol.[5]

    • Insufficient Reagent: While a slight excess of SOCl₂ is often used (e.g., 1.1-1.3 molar equivalents), an insufficient amount will naturally lead to incomplete conversion.[6]

  • Troubleshooting Steps:

    • Reagent Quality Check: Use a fresh bottle of thionyl chloride or distill older stock before use. Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Stoichiometry Verification: Re-calculate the molar equivalents of your reagents. For a difficult reaction, consider a modest increase in the amount of SOCl₂ (e.g., to 1.5 equivalents) and monitor the reaction progress by TLC.

    • Catalyst Addition: For less reactive alcohols, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the more reactive Vilsmeier-Haack reagent in situ.[7] However, this can also increase the rate of side reactions if not carefully controlled.

Q3: My final product is a sticky oil or fails to crystallize from the anti-solvent. How can I obtain the desired crystalline hydrochloride salt?

A: This is a common purification and isolation challenge, often caused by residual solvent, impurities, or incorrect pH.

  • Causality:

    • Impurities: Oily impurities can act as "crystallization inhibitors," preventing the formation of a well-ordered crystal lattice.

    • Residual Solvent: Trapped solvent (e.g., dichloromethane) can keep the product in a semi-solid or oily state.

    • Incorrect Protonation: The product is isolated as a hydrochloride salt. If the medium is not sufficiently acidic, or if basic impurities are present, the free base (which is more likely to be an oil) may be present.

  • Troubleshooting Steps:

    • Solvent Removal: After the reaction work-up, ensure all volatile organic solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of lower-boiling solvents.

    • Purification: If the crude product is an oil, attempt to purify it first. A short plug of silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes), can remove many non-polar impurities.

    • Crystallization Optimization:

      • Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., isopropanol).

      • Slowly add a non-polar anti-solvent (e.g., diethyl ether or toluene) until turbidity persists.[8]

      • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

      • If necessary, cool the solution slowly to 0 °C or below to promote crystal growth.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured workflow for diagnosing and solving yield issues at each stage of the synthesis.

Troubleshooting Workflow Diagram

G cluster_pre Pre-Reaction Stage cluster_reaction Reaction Stage cluster_post Work-up & Isolation Stage start Low Yield Observed sm_purity Starting Material (SM) Purity Issue? start->sm_purity reagent_quality Reagent Quality (SOCl₂, Solvent) Issue? start->reagent_quality temp_control Temperature Control Issue? start->temp_control stoichiometry Incorrect Stoichiometry? start->stoichiometry side_reactions Side Reactions Dominating? start->side_reactions hydrolysis Product Hydrolysis During Work-up? start->hydrolysis extraction Inefficient Extraction? start->extraction isolation Poor Crystallization or Isolation? start->isolation solution Implement Corrective Action (See Protocols) sm_purity->solution Action: Recrystallize SM reagent_quality->solution Action: Use Fresh/Distilled Reagents temp_control->solution Action: Improve Cooling/Slow Addition stoichiometry->solution Action: Recalculate & Verify Moles side_reactions->solution Action: Re-evaluate Temp. & Solvent hydrolysis->solution Action: Use Anhydrous Conditions extraction->solution Action: Adjust pH, Use Correct Solvent isolation->solution Action: Optimize Crystallization Solvent System

Caption: A logical workflow for troubleshooting low yield.

Guide 1: Pre-Reaction Checks & Starting Material Integrity

The quality of your starting materials is paramount. The precursor, (4-methoxy-3-methylpyridin-2-yl)methanol, should be a pure, dry, crystalline solid.[9]

  • Problem: The starting alcohol appears discolored, oily, or has a low melting point.

  • Impact on Yield: Impurities can interfere with the reaction, consume reagents, and complicate purification. Water content is particularly detrimental.

  • Validation Protocol: Starting Material QC

    • Appearance: Visually inspect the material. It should be a white to off-white solid.

    • Melting Point: Determine the melting point. A broad or depressed melting range indicates impurities.

    • Purity (HPLC/NMR): Confirm purity using HPLC or ¹H NMR. The NMR should be clean, with correct integrations and no significant solvent peaks (especially water).

    • Drying: If water is suspected, dry the material under high vacuum over a desiccant like P₂O₅ for several hours before use.

Guide 2: Optimizing the Chlorination Reaction

This is the most critical stage. Careful control of reaction parameters is essential to favor the desired product over side reactions.

ParameterRecommended ConditionRationale & Impact on Yield
Temperature -5 °C to 5 °CHigh Impact. Prevents exothermic decomposition and formation of tar-like byproducts.[3]
Solvent Anhydrous Dichloromethane (DCM) or TolueneMedium Impact. Must be aprotic and non-reactive. DCM is common, but toluene can be used for higher temperatures if needed.[10]
SOCl₂ Equiv. 1.1 - 1.3High Impact. Ensures complete conversion without excessive side reactions from a large excess.[6]
Addition Rate Slow, dropwiseHigh Impact. Directly related to temperature control. Prevents localized heat and concentration spikes.
Atmosphere Inert (N₂ or Ar)Medium Impact. Prevents atmospheric moisture from quenching the reaction.
Guide 3: Post-Reaction Work-up & Product Isolation

The product is an alkylating agent and is sensitive to hydrolysis.[5][11] The work-up must be performed efficiently and under anhydrous conditions until the stable hydrochloride salt is formed.

  • Problem: Significant product loss during aqueous work-up or extraction.

  • Impact on Yield: The chloromethyl group can be hydrolyzed back to the hydroxymethyl group in the presence of water, especially under neutral or basic conditions.

  • Recommended Work-up Protocol:

    • Quenching (Optional but recommended): After the reaction is complete, some protocols add a small amount of methanol to quench any unreacted phosgene-derived species if triphosgene was used.[10]

    • Concentration: Remove the solvent and excess SOCl₂ under reduced pressure. This step should be done carefully as the product free base can be unstable.

    • Precipitation/Crystallization: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., acetone, isopropanol) and add an anti-solvent (e.g., diethyl ether, toluene) to precipitate the hydrochloride salt.[2][8]

    • Filtration & Drying: Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum. Avoid prolonged exposure to air and moisture.

Part 3: Mechanistic Insights & Side Reactions

Understanding the underlying chemistry is key to rational troubleshooting. The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate.

Primary Reaction Mechanism (SNi)

G compound R-OH (Alcohol) intermediate R-O-S(O)Cl (Chlorosulfite ester) compound->intermediate + SOCl₂ socl2 SOCl₂ (Thionyl Chloride) product R-Cl (Alkyl Chloride) intermediate->product Intramolecular rearrangement (SNi) byproducts SO₂ + HCl intermediate->byproducts

Caption: Simplified SNi mechanism for chlorination.

In the presence of pyridine, the mechanism can shift towards an SN2 pathway, involving inversion of stereochemistry, though this is not relevant for the achiral substrate .[12]

Common Competing Side Reactions

Low yield is often a result of the reaction taking alternative, undesired pathways.

G cluster_paths Reaction Pathways SM (4-methoxy-3-methylpyridin-2-yl)methanol desired Desired Product 2-(Chloromethyl)...HCl SM->desired + SOCl₂ (Controlled) polymer Polymerization/Tar (High Temp Byproduct) SM->polymer + SOCl₂ (High Temp) ring_chlorination Ring Chlorination (Harsh Conditions) SM->ring_chlorination Excess SOCl₂ High Temp hydrolysis Hydrolysis (Reversion to SM) desired->hydrolysis + H₂O (Work-up)

Caption: Desired reaction vs. common side reactions.

  • Polymerization/Decomposition: Caused by excessive heat, leading to intractable tars and a significant drop in yield.

  • Hydrolysis: The product is susceptible to hydrolysis, especially during aqueous work-up. This reverts the product back to the starting material.[5]

  • Ring Chlorination: While less common under controlled conditions, harsh conditions (high temperature, large excess of SOCl₂) can potentially lead to electrophilic chlorination on the electron-rich pyridine ring.

References

Improving the purity of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride for pharmaceutical applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (CAS No: 86604-74-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key pharmaceutical intermediate. As a critical building block in the synthesis of proton pump inhibitors like Ilaprazole, its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high-purity this compound suitable for pharmaceutical applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification processes. Each problem is analyzed for its potential causes, followed by actionable solutions and preventative measures.

Problem 1: Product Appears as an Off-White, Brown, or Khaki-Colored Solid

Plausible Causes:

  • Thermal Degradation: The pyridine hydrochloride salt can be susceptible to degradation at elevated temperatures, leading to the formation of colored polymeric byproducts. This is particularly common during solvent removal under high heat.

  • Residual Impurities: Carryover of colored impurities from previous synthetic steps (e.g., oxidation, nitration) can contaminate the final product.[4]

  • Acid-Catalyzed Side Reactions: Prolonged exposure to acidic conditions, especially during the chlorination workup, can lead to side reactions like demethylation of the 4-methoxy group, which may result in colored impurities.[5]

Solutions & Protocols:

  • Solvent Washing: Before attempting recrystallization, washing the crude solid can be highly effective. A patent describes washing the crude brown solid with a mixed solvent system to achieve a white crystalline product.[4]

    • Protocol: After removing the reaction solvent (e.g., dichloromethane), wash the resulting solid with a mixture of acetone and petroleum ether (2:1 v/v).[4] Perform the wash 2-3 times, using approximately 150 mL of the solvent mixture per 100g of crude product.[4] Filter the solid after washing.

  • Controlled Recrystallization: Recrystallization is a powerful technique for removing both colored and non-chromophoric impurities. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

    • Recommended Solvent Systems:

      • Isopropanol and diethyl ether: Dissolve the crude solid in a minimal amount of hot isopropanol, then slowly add diethyl ether as an anti-solvent until turbidity is observed. Allow the solution to cool slowly to induce crystallization.[4]

      • Acetone: Dissolve the crude material in hot acetone and allow it to cool, potentially with the addition of a non-polar anti-solvent like petroleum ether to improve yield.[6]

    • Causality: This process works by leaving impurities that are either highly soluble or sparingly soluble in the mother liquor, while the desired compound selectively crystallizes out in a pure form.

Workflow for Color Removal

crude Crude Brown Solid wash Wash with Acetone/ Petroleum Ether crude->wash filter1 Filtration wash->filter1 mother_liquor1 Colored Mother Liquor (Discard) filter1->mother_liquor1 Impurities Removed recrystallize Recrystallize from Isopropanol/Ether filter1->recrystallize Washed Solid filter2 Filtration & Drying recrystallize->filter2 pure_product High-Purity White Crystalline Solid filter2->pure_product

Caption: Purification workflow for colored crude product.

Problem 2: HPLC Analysis Shows Significant Peak for 2-Hydroxymethyl Precursor

Plausible Causes:

  • Incomplete Chlorination: The conversion of the 2-hydroxymethyl group to the 2-chloromethyl group may be incomplete.

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., thionyl chloride (SOCl₂), triphosgene) might be too low.[5]

  • Low Reaction Temperature: The reaction may require a specific temperature to proceed to completion, and insufficient heating can result in a sluggish conversion rate.

  • Hydrolysis: The 2-chloromethyl group is reactive and can hydrolyze back to the hydroxymethyl precursor if exposed to water during workup, especially under non-acidic conditions.

Solutions & Protocols:

  • Optimize Chlorination Reaction:

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. For agents like triphosgene, a molar ratio of 1:0.35 to 1:0.37 (hydroxymethyl precursor to triphosgene) is recommended.[5] For thionyl chloride, a slight excess is often used.

    • Temperature Control: While the initial addition may be done at low temperatures (0-10 °C) to control exotherms, the reaction may need to be warmed to room temperature to ensure completion.[5][6]

    • Reaction Monitoring: Use High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. The reaction should only be quenched after the starting material peak is below the required specification (e.g., <0.1%).

  • Anhydrous Workup: Perform the reaction and initial workup under strictly anhydrous conditions to prevent hydrolysis of the product. Use dried solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Presence of Genotoxic Impurity 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

Plausible Causes:

  • Starting Material Impurity: This impurity may be present in the starting materials used for the synthesis.

  • Side Reaction: Although structurally different, similar pyridine derivatives can sometimes be formed through complex side reactions depending on the synthetic route.

Solutions & Protocols:

  • High-Sensitivity Analytical Testing: Due to its potential genotoxicity, this impurity must be controlled to parts-per-million (ppm) levels. A validated LC-MS/MS method is essential for its quantification.[7]

    • LC-MS/MS Method: A validated method uses a C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile (79:21, v/v), which can quantify the impurity down to 0.3 ppm.[7]

  • Source Control: Characterize all starting materials and intermediates to ensure they are free from this impurity. If present, an additional purification step for the starting materials may be required.

Data on Analytical Methods for Purity Assessment

Analytical TechniquePurposeTypical Purity Level AchievedReference
HPLCQuantify main component and known impurities>99.5%[4]
LC-MS/MSDetect and quantify trace-level genotoxic impurities< 1 ppm[7]
¹H NMR / ¹³C NMRStructural confirmation and identification of impurities-[8]
Elemental AnalysisConfirm elemental composition (C, H, N)Confirms formula[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound?

This compound is a reactive intermediate. To maintain its purity and stability, it should be stored in a cool, dry place, away from moisture and heat. Some suppliers recommend cold-chain transportation.[9] The container should be tightly sealed and preferably stored under an inert atmosphere (e.g., nitrogen).

Q2: My product has a purity of >98% by HPLC after initial isolation. Is further purification necessary for pharmaceutical use?

Yes. For use as a pharmaceutical intermediate, a purity of >99.5% is often required, with strict limits on specific impurities, residual solvents, and potential genotoxins. A final purification step like recrystallization is almost always necessary to meet these stringent requirements. A purity of 98.23% was achieved with one washing method, while an optimized method yielded 99.54%.[4]

Q3: What causes the melting point of my product to be broad or lower than the literature value (128-131 °C)?

A broad or depressed melting point is a classic indicator of impurity. The presence of solvents, starting materials, or byproducts disrupts the crystal lattice of the pure compound, requiring less energy to melt. Achieving a sharp melting point within the literature range is a good qualitative indicator of high purity.[10]

Q4: Can I use a different chlorinating agent than thionyl chloride or triphosgene?

Other chlorinating agents like phosphorus oxychloride (POCl₃) are used in the synthesis of related pyridine derivatives.[11] However, any substitution would require a complete re-optimization and validation of the reaction conditions. Thionyl chloride is common because the byproducts (SO₂ and HCl) are gaseous and easily removed.[4]

Troubleshooting Logic Diagram

start Out-of-Spec Product color_issue Color Issue (Brown/Yellow) start->color_issue precursor_issue High Precursor (>0.1%) start->precursor_issue purity_issue Low Purity (<99.5%) start->purity_issue wash Implement Solvent Wash (Acetone/Petroleum Ether) color_issue->wash Yes optimize_cl Optimize Chlorination (Temp, Stoichiometry) precursor_issue->optimize_cl Yes recrystallize Optimize Recrystallization (Solvent, Cooling Rate) purity_issue->recrystallize Yes wash->recrystallize anhydrous Ensure Anhydrous Workup optimize_cl->anhydrous

Caption: Logical flow for troubleshooting common purity issues.

References

Minimizing the formation of dimeric impurities in 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl Synthesis

Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, a critical intermediate in the production of several proton pump inhibitors (PPIs). This document provides in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of dimeric impurities, ensuring high purity and yield in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimeric impurity formation in this synthesis?

A1: The primary cause is a side reaction between the highly reactive 2-(chloromethyl) pyridine product and the unreacted 2-(hydroxymethyl) pyridine starting material. The chloromethyl group is a potent electrophile, while the hydroxyl group of the starting material can act as a nucleophile. This bimolecular reaction competes with the desired chlorination reaction, leading to the formation of an ether-linked dimer.

Q2: Which chlorinating agent is best for this synthesis?

A2: Thionyl chloride (SOCl₂) is the most common and cost-effective reagent. However, its high reactivity can sometimes lead to increased impurity levels if not properly controlled. Other reagents like phosphorus oxychloride (POCl₃) in the presence of a base or triphosgene can offer higher selectivity under milder conditions, potentially reducing dimer formation.[1] The choice often depends on the scale of the reaction, cost considerations, and the desired final purity.

Q3: Can the reaction temperature significantly impact dimer formation?

A3: Absolutely. The rate of the dimerization side reaction is highly dependent on temperature. Running the reaction at elevated temperatures will accelerate both the desired reaction and the formation of impurities. Maintaining low and controlled temperatures (e.g., 0 °C to room temperature) is one of the most critical parameters for minimizing dimer formation.[2][3]

Q4: How can I detect and quantify the dimeric impurity?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for both detecting and quantifying the dimeric impurity alongside the main product.[4][5] A well-developed reverse-phase HPLC method can effectively separate the product from the starting material and various impurities. For structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[6][7]

Reaction and Dimerization Mechanism

The desired reaction involves the conversion of a hydroxymethyl group to a chloromethyl group. The primary dimeric impurity is formed when the product reacts with the starting material.

G cluster_dimer Side Reaction SM 2-(Hydroxymethyl)-4-methoxy- 3-methylpyridine (Starting Material) Product 2-(Chloromethyl)-4-methoxy- 3-methylpyridine HCl (Desired Product) SM->Product + SOCl₂ - SO₂ - HCl Reagent Thionyl Chloride (SOCl₂) Dimer Ether-Linked Dimeric Impurity SM_side Starting Material (Nucleophile) Product_side Product (Electrophile) Product_side->Dimer + Starting Material - HCl

Caption: Mechanism of desired product formation and the competing dimerization side reaction.

Troubleshooting Guide: Minimizing Dimeric Impurities

This section addresses common problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
High Dimer Content (>5%) Detected by HPLC 1. High Reaction Temperature: The activation energy for the dimerization side reaction is readily met at elevated temperatures. 2. Incorrect Order of Addition: Adding the chlorinating agent to the pyridine starting material creates a scenario where the newly formed, highly reactive product is in the presence of excess starting material (a nucleophile).1. Maintain Low Temperature: Cool the solution of the starting material to 0-5 °C before the dropwise addition of thionyl chloride. Maintain this temperature throughout the addition and for a short period afterward before allowing it to slowly warm to room temperature.[2][3] 2. Use Inverse Addition: Add the solution of the 2-(hydroxymethyl)pyridine starting material slowly to a solution of thionyl chloride in the reaction solvent. This ensures that the concentration of the nucleophilic starting material is always low in the presence of the electrophilic product, thus kinetically disfavoring the dimerization.
Incomplete Reaction & Presence of Starting Material 1. Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. An insufficient amount will leave unreacted starting material. 2. Deactivated Reagent: Thionyl chloride can degrade upon exposure to moisture, reducing its activity.1. Optimize Stoichiometry: Use a slight molar excess of thionyl chloride (e.g., 1.1 to 1.3 equivalents) to drive the reaction to completion.[8] This minimizes the amount of unreacted hydroxymethyl compound available for dimerization. 2. Use Fresh Reagent: Ensure the thionyl chloride is from a freshly opened bottle or has been properly stored under an inert atmosphere.
Product is Dark/Discolored, Indicating Other Impurities 1. Aggressive Reaction Conditions: Using neat thionyl chloride or running the reaction at high concentrations can lead to charring and other degradation pathways.[9] 2. Presence of Catalytic Impurities: Certain metal impurities can catalyze decomposition.1. Use an Inert Solvent: Perform the reaction in a suitable anhydrous solvent like dichloromethane (DCM) or toluene.[2][3] This helps to dissipate heat and control the reaction rate. 2. Ensure Clean Glassware: Use clean, oven-dried glassware to prevent contamination.
Difficulty Removing Dimer During Purification 1. Similar Solubility Profiles: The dimer and the product may have similar solubilities in common recrystallization solvents, making separation difficult.1. Solvent Washing/Trituration: After removing the reaction solvent, the solid residue can be suspended and stirred vigorously (triturated) in a solvent where the product has low solubility but the impurity has higher solubility, such as hexanes or a mixture of ether and hexanes.[3] 2. Optimized Recrystallization: If recrystallization is necessary, perform a careful solvent screen. A two-solvent system (e.g., isopropanol/ether) can sometimes provide better separation than a single solvent.[4]

Experimental Protocols

Protocol 1: Optimized Synthesis via Controlled Thionyl Chloride Addition

This protocol emphasizes temperature control and order of addition to minimize impurity formation.

Materials:

  • 2-(Hydroxymethyl)-4-methoxy-3-methylpyridine

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, dissolve 2-(hydroxymethyl)-4-methoxy-3-methylpyridine (1.0 eq) in anhydrous DCM (approx. 15 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over 30-45 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Warm-up: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess SOCl₂. A co-evaporation with toluene can help remove the last traces of thionyl chloride.

  • Isolation: Add cold hexanes to the solid residue and stir vigorously for 30 minutes.

  • Filtration: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield this compound.[3]

Protocol 2: Purification by Solvent Trituration

This protocol is effective for removing residual dimeric impurities from the crude product.

  • Suspension: Place the crude solid product in a clean Erlenmeyer flask with a stir bar.

  • Solvent Addition: Add a sufficient volume of hexanes (or a 1:1 mixture of diethyl ether:hexanes) to create a mobile slurry (approx. 10 mL per gram of crude product).

  • Trituration: Stir the slurry vigorously at room temperature for 30-60 minutes. The desired product should remain as a solid, while the more nonpolar dimeric impurity may partially dissolve in the solvent.

  • Filtration: Filter the solid using a Büchner funnel, ensuring to press the solid firmly to remove as much solvent as possible.

  • Washing: Wash the filter cake with a small portion of the cold trituration solvent.

  • Drying: Dry the purified solid under high vacuum to remove all residual solvents.

  • Purity Check: Analyze the final product by HPLC to confirm the reduction in dimer content.[4]

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving issues with dimer formation.

G start HPLC analysis shows high dimer impurity (>5%) check_temp Was reaction temp. maintained at 0-5 °C during addition? start->check_temp check_addition Was inverse addition used? (SM added to SOCl₂) check_temp->check_addition Yes sol_temp ACTION: Re-run reaction at 0-5 °C. Use an ice/salt bath if needed. check_temp->sol_temp No check_stoich Was a slight excess of SOCl₂ (1.1-1.3 eq) used? check_addition->check_stoich Yes sol_addition ACTION: Consider using inverse addition, especially for larger scales. check_addition->sol_addition No sol_stoich ACTION: Titrate SOCl₂ or use a fresh bottle. Ensure 1.1-1.3 eq are used. check_stoich->sol_stoich No purify If dimer remains >2%, proceed to purification. check_stoich->purify Yes sol_temp->start Re-analyze sol_addition->start Re-analyze sol_stoich->start Re-analyze triturate Perform solvent trituration with Hexanes or Ether/Hexanes. purify->triturate end Final product with <0.5% dimer impurity triturate->end

Caption: A logical workflow for troubleshooting and minimizing dimeric impurities.

References

Technical Support Center: Process Optimization for the Industrial Synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The industrial synthesis is typically a multi-step process that often starts from 2,3,5-trimethylpyridine or a related pyridine derivative.[1] A common pathway involves the following key transformations:

  • N-Oxidation: The pyridine nitrogen is oxidized to form the corresponding N-oxide. This is a crucial activation step.

  • Nitration: The pyridine N-oxide is nitrated to introduce a nitro group at the 4-position.

  • Methoxylation: The nitro group is displaced by a methoxy group.

  • Functionalization at the 2-methyl group: This is often achieved through an acylation/hydrolysis sequence to introduce a hydroxymethyl group.

  • Chlorination: The 2-hydroxymethyl group is converted to the desired 2-chloromethyl group.

  • Salt Formation: The final product is isolated as the hydrochloride salt to improve stability and handling.

Some optimized processes aim to reduce the number of steps by avoiding the isolation of intermediates, which can improve overall yield and reduce solvent waste.[2]

Q2: Why is the initial N-oxidation of the pyridine ring necessary?

The N-oxide functionality plays a pivotal role in the synthesis. The N-O bond is highly polar, and the oxygen atom donates electron density to the pyridine ring, particularly at the 2- and 4-positions. This increased electron density activates these positions for electrophilic substitution, such as nitration. Conversely, the N-oxide group also facilitates nucleophilic substitution at these same positions in subsequent steps. This dual reactivity is key to the synthetic route.[3]

Q3: What are the common chlorinating agents used for the final step, and how do they compare?

Several chlorinating agents can be used to convert the 2-hydroxymethyl intermediate to the 2-chloromethyl product. The choice of reagent can significantly impact yield, purity, and safety.

Chlorinating AgentCommon SolventKey Considerations
Thionyl Chloride (SOCl₂) DichloromethaneHighly effective and common, but can lead to impurities if not controlled. Generates HCl and SO₂ gas.[4]
Sulfuryl Chloride (SO₂Cl₂) DichloromethaneAlso effective, but can be more aggressive, potentially leading to over-chlorination.[1]
Phosphorus Oxychloride (POCl₃) Dichloromethane/TriethylamineA milder and more selective option that can reduce side reactions.[5][6]
Triphosgene TolueneCan offer high yield and purity with simplified workup, avoiding the emission of sulfurous gases.[7]
Q4: How stable is the final product, this compound, and what are the proper storage conditions?

2-(Chloromethyl)pyridine derivatives are known to be reactive electrophiles and alkylating agents.[6][8] The hydrochloride salt is often hygroscopic and can be sensitive to moisture. Hydrolysis of the chloromethyl group back to the hydroxymethyl precursor is a potential degradation pathway, especially in the presence of water.[9]

Recommended Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent moisture ingress.

  • Store away from incompatible materials such as strong bases and oxidizing agents.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Final Chlorination Step

A low yield in the conversion of 2-hydroxymethyl-4-methoxy-3-methylpyridine to the final product is a common challenge.

  • Incomplete Reaction:

    • Causality: The reaction may not have gone to completion due to insufficient reagent, low temperature, or short reaction time.

    • Solution:

      • Reagent Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. A slight excess (e.g., 1.05-1.1 equivalents) may be beneficial, but larger excesses can lead to side reactions.

      • Temperature and Time: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. For thionyl chloride, reactions are often run at room temperature.[4]

  • Product Degradation:

    • Causality: The 2-chloromethylpyridine product is susceptible to hydrolysis, especially during workup if aqueous solutions are used.

    • Solution:

      • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous.

      • Non-Aqueous Workup: After the reaction, quench any remaining chlorinating agent with a non-aqueous solvent like methanol.[7] The product can then be precipitated and filtered.

      • Temperature Control: Keep the temperature low during any workup or isolation steps to minimize degradation.

  • Side Reactions:

    • Causality: The chlorinating agent can react with other parts of the molecule or lead to over-chlorination.

    • Solution:

      • Controlled Addition: Add the chlorinating agent dropwise to the solution of the alcohol at a controlled temperature (e.g., 0-10°C) to manage the exotherm and minimize side reactions.[1][7]

      • Choice of Reagent: If over-chlorination is an issue with aggressive reagents like SO₂Cl₂, consider switching to a milder system like POCl₃/triethylamine.[5]

G cluster_incomplete Incomplete Reaction cluster_degradation Product Degradation cluster_side_reactions Side Reactions start Low Yield in Chlorination Step check_completion Is the reaction going to completion? (Check via TLC/HPLC) start->check_completion reagent Increase reagent stoichiometry (1.05-1.1 eq.) check_completion->reagent No anhydrous Ensure anhydrous conditions check_completion->anhydrous Yes temp_time Increase reaction time or temperature reagent->temp_time workup Use non-aqueous workup anhydrous->workup addition Control reagent addition rate and temperature workup->addition reagent_choice Switch to a milder chlorinating agent (e.g., POCl₃) addition->reagent_choice

Caption: Decision tree for troubleshooting low yield in the chlorination step.

Problem 2: High Levels of Impurities in the Final Product

The purity of the final product is critical for its use in pharmaceutical manufacturing. Several impurities can arise during the synthesis.

ImpurityPotential SourceMitigation Strategy
Starting Alcohol Incomplete chlorinationOptimize reaction conditions (time, temperature, stoichiometry) as described in "Problem 1".
Di- or Tri-chlorinated Species Over-chlorination of the 3-methyl groupUse a milder chlorinating agent. Control the reaction temperature and stoichiometry carefully. Radical inhibitors can sometimes be effective if a radical pathway is suspected.
Hydrolysis Product (Alcohol) Moisture during workup or storageMaintain anhydrous conditions throughout the process and storage.
Isomeric Impurities Non-selective reactions in earlier stepsEnsure high purity of intermediates before proceeding to the next step. Use purification methods like recrystallization or chromatography for key intermediates.

A robust analytical method is essential for identifying and quantifying impurities. A sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method is highly effective for trace-level analysis of potential genotoxic impurities like chloromethylpyridines.[11]

Typical HPLC-UV Method Parameters:

  • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm).[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and a polar organic solvent (e.g., acetonitrile).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at a suitable wavelength (e.g., 210 nm).[11]

Problem 3: Difficulties with Process Scale-Up

Transitioning a synthesis from the laboratory to an industrial scale introduces new challenges.

  • Heat Management:

    • Causality: Many steps in this synthesis, particularly nitration and chlorination, are highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

    • Solution:

      • Jacketed Reactors: Use reactors with efficient cooling jackets.

      • Controlled Addition: Implement a slow, controlled addition of reagents using a dosing pump to manage the rate of heat generation.

      • Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this increases solvent usage.

  • Mixing:

    • Causality: Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution:

      • Reactor Design: Use reactors with appropriate baffles and impeller designs to ensure efficient mixing.

      • Agitation Speed: Optimize the stirring speed to ensure homogeneity without introducing excessive shear.

  • Gas Evolution:

    • Causality: The chlorination step with thionyl chloride or sulfuryl chloride produces significant volumes of HCl and SO₂ gas.

    • Solution:

      • Venting and Scrubbing: The reactor must be equipped with a robust venting system connected to a scrubber to neutralize acidic gases before they are released.

G lab Lab Scale - Small volume - High surface-to-volume ratio - Easy heat dissipation - Glassware pilot Pilot Plant - Intermediate volume - Testing of process parameters - Jacketed reactors - Data collection for scale-up lab->pilot Process Development industrial Industrial Scale - Large volume - Low surface-to-volume ratio - Critical heat management - Automated control systems pilot->industrial Full-Scale Production

Caption: Stages of scaling up the chemical synthesis process.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the unambiguous structural confirmation of intermediates is a cornerstone of quality control and regulatory compliance. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is a key building block in the synthesis of various anti-ulcerative agents, including proton pump inhibitors.[1] Its precise molecular structure and purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of its characterization using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind experimental design, interpret the spectral data, and present a comparative analysis with alternative analytical techniques such as mass spectrometry and chromatography, offering a holistic perspective for researchers and drug development professionals.

Part 1: Definitive Structural Elucidation by NMR Spectroscopy

NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a substituted pyridine derivative like this compound, NMR provides a definitive fingerprint of its structure.

The Rationale Behind Experimental Choices

The trustworthiness of any analytical result begins with a robust experimental design. The choices made during sample preparation and data acquisition are not arbitrary; they are dictated by the physicochemical properties of the analyte.

  • Choice of Solvent: The analyte is a hydrochloride salt, which confers high polarity and, typically, good solubility in protic solvents.

    • Deuterium Oxide (D₂O): An excellent choice for its ability to dissolve the salt. A key consideration is that the acidic N-H proton will rapidly exchange with deuterium, causing its signal to disappear from the ¹H spectrum. This can be a useful diagnostic tool.

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent that readily dissolves hydrochloride salts. It has the distinct advantage of slowing the exchange rate of the N-H proton, allowing it to be observed, typically as a broad singlet. This provides direct evidence of the protonation state of the pyridine nitrogen.

    • Our Selection: For this guide, we will reference data as if acquired in DMSO-d₆ to provide the most complete proton picture.

  • Internal Standard: Tetramethylsilane (TMS) is the universal reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR. However, for samples in D₂O, a water-soluble standard like sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) is used.[2]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution by gentle vortexing.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: ~200 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample to structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis Sample Analyte Weighing Solvent Dissolution in DMSO-d6 Sample->Solvent H1_NMR 1H NMR Acquisition Solvent->H1_NMR C13_NMR 13C NMR Acquisition Solvent->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Integration Peak Integration (1H) Processing->Integration Assignment Peak Assignment Integration->Assignment Structure Final Structure Confirmation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis: A Proton-by-Proton Assignment

The protonation of the pyridine nitrogen to form the hydrochloride salt has a significant effect on the electronic structure of the ring. The resulting positive charge on the nitrogen atom is delocalized, leading to a general deshielding (downfield shift) of all ring protons compared to the free base.[3]

Caption: Structure of this compound.

Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆):

Signal LabelProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
AH-5~7.30Doublet (d)1HCoupled to H-6 with a typical ortho coupling constant (J ≈ 7-8 Hz).
BH-6~8.30Doublet (d)1HSignificantly downfield due to its proximity to the protonated nitrogen. Coupled to H-5.
C-CH₂Cl~4.90Singlet (s)2HMethylene protons adjacent to an electron-withdrawing chlorine and the aromatic ring.
D-OCH₃~4.00Singlet (s)3HMethoxy group protons, typically found in this region.
E-CH₃~2.40Singlet (s)3HMethyl group attached to the aromatic ring.
FN-H~13-15Broad Singlet (br s)1HAcidic proton on the nitrogen, often very broad and far downfield.[4][5]
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons and insight into their chemical environment. Similar to ¹H NMR, the protonation of the nitrogen deshields the ring carbons.

Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆):

Signal LabelCarbonPredicted δ (ppm)Rationale
1C-2~150Quaternary carbon attached to the nitrogen and the chloromethyl group.
2C-3~128Quaternary carbon attached to the methyl group.
3C-4~165Quaternary carbon attached to the electron-donating methoxy group, shifted downfield.
4C-5~110Carbon bearing a proton (CH), shifted upfield relative to other ring carbons due to the methoxy group's influence.
5C-6~145Carbon bearing a proton (CH), adjacent to the protonated nitrogen and thus significantly deshielded.
6-CH₂Cl~43Aliphatic carbon attached to chlorine.
7-OCH₃~57Methoxy carbon.
8-CH₃~14Aromatic methyl carbon.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While NMR is the cornerstone for structural elucidation, a multi-technique approach provides a self-validating system, ensuring the identity, purity, and quality of the compound.

TechniqueInformation ProvidedStrengths for this AnalyteLimitations
NMR Spectroscopy Definitive molecular structure, connectivity, stereochemistry, and quantitative analysis (qNMR).Unambiguous identification and structural confirmation. Excellent for differentiating isomers.Relatively low sensitivity compared to MS. Requires higher sample amounts.
Mass Spectrometry (LC-MS) Molecular weight, elemental formula (HRMS), and fragmentation patterns.High sensitivity for impurity profiling.[6] Confirms molecular weight (for the free base after ionization).Provides no direct information on atom connectivity. Isomers are often indistinguishable.
Gas Chromatography (GC-FID/MS) Purity assessment, separation of volatile impurities.High resolution for separating closely related volatile compounds.[7]The hydrochloride salt is non-volatile and thermally labile; analysis requires derivatization or analysis of the free base, which may not be representative.
FTIR Spectroscopy Presence of functional groups (e.g., C=N, C-O, C-Cl, aromatic C-H).Quick and simple confirmation of key functional groups.Provides a "fingerprint" but lacks the detailed structural information of NMR. Not suitable for complex mixture analysis.
Synergistic Workflow: Integrating Techniques

A robust characterization strategy leverages the strengths of each technique.

  • Initial Confirmation (LC-MS): Quickly confirm the molecular weight of the main component and identify any impurities.

  • Definitive Identification (NMR): Use ¹H and ¹³C NMR to unambiguously confirm the chemical structure and rule out isomers.

  • Purity Assessment (HPLC-UV): Use a validated High-Performance Liquid Chromatography (HPLC) method for accurate purity determination and quantitation of impurities.

  • Functional Group Verification (FTIR): As a rapid identity check, confirm the presence of expected functional groups.

Conclusion

The comprehensive characterization of this compound relies heavily on the detailed structural insights provided by ¹H and ¹³C NMR spectroscopy. The predicted spectral data, based on established principles of chemical shifts and coupling constants for substituted pyridinium salts, provides a clear roadmap for its identification. While powerful, NMR should be employed within a broader analytical strategy. Integrating techniques like Mass Spectrometry and HPLC creates a self-validating system that ensures the highest confidence in the identity, purity, and quality of this critical pharmaceutical intermediate, upholding the rigorous standards of scientific integrity and drug development.

References

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Analysis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analytical characterization of pharmaceutical intermediates is paramount. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, a key building block in the synthesis of several proton pump inhibitors, demands rigorous analytical scrutiny to ensure the integrity of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the characterization of this compound, offering field-proven insights into experimental design and data interpretation. We will delve into the nuances of ionization techniques, predict fragmentation patterns based on established principles and data from analogous structures, and objectively compare mass spectrometry with other viable analytical alternatives.

The Analytical Challenge: Understanding the Molecule

This compound possesses a combination of chemical features that dictate the optimal analytical approach. The pyridine ring provides a basic nitrogen atom, readily available for protonation, making it amenable to certain ionization techniques. The chloromethyl group, however, introduces a degree of thermal lability, a critical consideration for methods involving high temperatures. The hydrochloride salt form also influences its solubility and behavior in solution.

PropertyValueSource
Molecular Formula C8H11Cl2NO[3][4]
Molecular Weight 208.08 g/mol [3][4]
Parent Compound (Free Base) M.W. 171.62 g/mol [5]
CAS Number 86604-74-2[1][3]

Mass Spectrometry: The Core of the Analysis

Mass spectrometry stands as a primary tool for the analysis of this compound due to its high sensitivity, specificity, and ability to provide structural information. The choice of ionization technique is the most critical parameter in developing a robust mass spectrometry method for this analyte.

Ionization Techniques: A Comparative Overview

The selection of an appropriate ionization source is pivotal for obtaining high-quality mass spectra. The goal is to efficiently generate gas-phase ions of the analyte with minimal degradation.

Soft Ionization Techniques for Optimal Analysis:

For a molecule like this compound, "soft" ionization techniques are generally preferred to minimize fragmentation in the ion source and preserve the molecular ion.

  • Electrospray Ionization (ESI): ESI is arguably the most suitable ionization method for this compound.[6][7] As a soft ionization technique, it is ideal for polar and ionic compounds. The pyridine nitrogen can be readily protonated in solution, leading to the formation of a stable [M+H]+ ion corresponding to the free base. ESI is highly compatible with liquid chromatography (LC), enabling the separation of the analyte from impurities prior to mass analysis. A significant advantage of ESI is its ability to analyze the sample directly from solution at ambient temperatures, thus avoiding thermal degradation of the chloromethyl group.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for compounds that are less polar than those typically analyzed by ESI. It involves the ionization of the analyte in the gas phase at atmospheric pressure. While generally considered a soft ionization technique, it can sometimes induce more in-source fragmentation than ESI.

Hard Ionization Techniques: For Structural Elucidation (with caveats):

"Hard" ionization techniques, while powerful for structural elucidation through extensive fragmentation, should be approached with caution for this analyte due to its thermal lability.

  • Electron Ionization (EI): EI is a classic hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation patterns.[8] This can be invaluable for structural confirmation. However, EI requires the sample to be volatilized before ionization, which can pose a challenge for the thermally sensitive chloromethyl group. This can lead to degradation and a complex, difficult-to-interpret mass spectrum. If coupled with Gas Chromatography (GC), derivatization to a more thermally stable analogue would likely be necessary.

Predicted Fragmentation Pattern

In the absence of a publicly available experimental mass spectrum for this compound, we can predict its fragmentation behavior based on established principles and the fragmentation of structurally similar compounds, such as substituted chloropyridines.[9]

Upon ionization, particularly with a hard technique like EI, the molecular ion of the free base (m/z 171) would be expected to undergo a series of fragmentation reactions. With a soft ionization technique like ESI, fragmentation is typically induced in the collision cell of a tandem mass spectrometer (MS/MS).

Key Predicted Fragmentation Pathways:

  • Loss of a Chlorine Radical: A primary fragmentation event would likely be the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl) and the formation of a stable pyridinium methyl radical cation at m/z 136. This fragment is expected to be a prominent peak in the spectrum.

  • Loss of HCl: The elimination of a neutral hydrochloric acid (HCl) molecule is another common fragmentation pathway for chlorinated compounds, leading to a fragment at m/z 135.

  • Benzylic Cleavage: Cleavage of the bond between the pyridine ring and the chloromethyl group can lead to the formation of a chloromethyl cation (m/z 49/51 in a 3:1 isotopic ratio) and a neutral substituted pyridine molecule.

  • Ring Fragmentation: Subsequent fragmentation of the pyridine ring can occur, leading to the loss of neutral molecules like HCN.

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Dissolve sample in appropriate solvent (e.g., Methanol/Water) filter Filter through 0.22 µm syringe filter sample->filter lc_column C18 Reverse-Phase Column filter->lc_column Inject mobile_phase Gradient elution with Ammonium Acetate buffer and Acetonitrile esi Electrospray Ionization (Positive Mode) lc_column->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Analysis) cid->ms2 data_acq Data Acquisition and Processing ms2->data_acq

Caption: A typical LC-MS/MS workflow for the analysis of this compound.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the sample.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS/MS Chromatographic separation followed by mass analysis.High sensitivity and selectivity; suitable for the analysis of the hydrochloride salt form without derivatization; provides structural information through fragmentation.[6][7]Requires specialized equipment and expertise.
GC-MS Gas chromatographic separation followed by mass analysis.Excellent chromatographic resolution for volatile compounds.Requires derivatization to improve the thermal stability of the analyte; potential for on-column degradation.
High-Performance Liquid Chromatography (HPLC) with UV detection Chromatographic separation with detection based on UV absorbance.Widely available; robust and reproducible for quantification.Lower sensitivity and specificity compared to MS; provides no structural information beyond retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structure elucidation; provides detailed information about the molecular skeleton.Lower sensitivity compared to MS; not suitable for trace analysis.

Conclusion: A Multi-faceted Approach to a Complex Molecule

For the comprehensive analysis of this compound, a multi-technique approach is recommended. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization emerges as the superior method for both qualitative and quantitative analysis. Its high sensitivity, specificity, and ability to handle the compound in its salt form without derivatization make it the cornerstone of a robust analytical workflow.

While GC-MS can be employed, it necessitates a validated derivatization procedure to mitigate the risk of thermal degradation. HPLC-UV serves as a reliable workhorse for routine purity assessments and quantification, but lacks the structural elucidation power of mass spectrometry. Finally, NMR spectroscopy remains the gold standard for definitive structure confirmation, providing a level of detail that is complementary to mass spectrometry data.

By understanding the strengths and limitations of each technique and by carefully selecting and optimizing experimental parameters, researchers and drug development professionals can ensure the highest level of confidence in the analytical characterization of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Synthetic Routes of 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that profoundly suppress gastric acid secretion. Its structural integrity is crucial for the efficacy of blockbuster drugs such as rabeprazole and omeprazole, which are widely prescribed for the treatment of acid-related gastrointestinal disorders. The efficiency, scalability, and environmental footprint of the synthetic route to this key intermediate are of paramount importance to researchers, scientists, and drug development professionals in the pharmaceutical industry.

This guide provides an in-depth, objective comparison of the prevalent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, purity, safety, and scalability.

Route 1: The Traditional Multi-Step Synthesis from 2,3,5-Trimethylpyridine

This classical approach is a well-established, albeit lengthy, pathway that begins with the readily available starting material, 2,3,5-trimethylpyridine. The synthesis involves a sequence of fundamental organic transformations to build the desired functionality on the pyridine ring.

Causality of Experimental Choices

The logic of this multi-step synthesis lies in the sequential activation and functionalization of the pyridine core. The initial N-oxidation deactivates the pyridine ring towards electrophilic substitution, allowing for regioselective nitration at the 4-position. The subsequent steps are designed to introduce the methoxy group, functionalize the 2-methyl group to a chloromethyl group, and finally, form the hydrochloride salt for improved stability and handling.

Experimental Protocol
  • N-Oxidation: 2,3,5-trimethylpyridine is oxidized to 2,3,5-trimethylpyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

  • Nitration: The N-oxide is then nitrated at the 4-position using a mixture of nitric acid and sulfuric acid to yield 4-nitro-2,3,5-trimethylpyridine-N-oxide.

  • Methoxylation: The nitro group is displaced by a methoxy group by reacting with sodium methoxide to give 4-methoxy-2,3,5-trimethylpyridine-N-oxide.

  • Acetoxylation: The 2-methyl group is functionalized by reaction with acetic anhydride, which leads to a rearrangement to form 2-acetoxymethyl-4-methoxy-3,5-dimethylpyridine.

  • Hydrolysis: The acetoxy group is hydrolyzed under basic conditions (e.g., sodium hydroxide) to the corresponding 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

  • Chlorination and Salt Formation: The final step involves the chlorination of the hydroxyl group using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane, followed by the formation of the hydrochloride salt.[1]

Visualizing the Pathway

Route 1: From 2,3,5-Trimethylpyridine start 2,3,5-Trimethylpyridine step1 2,3,5-Trimethylpyridine-N-oxide start->step1 H₂O₂/AcOH step2 4-Nitro-2,3,5-trimethylpyridine-N-oxide step1->step2 HNO₃/H₂SO₄ step3 4-Methoxy-2,3,5-trimethylpyridine-N-oxide step2->step3 NaOMe step4 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine step3->step4 Ac₂O step5 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine step4->step5 NaOH end_product 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl step5->end_product SO₂Cl₂/HCl

Caption: Multi-step synthesis from 2,3,5-trimethylpyridine.

Route 2: A Convergent Approach Starting from 4-Nitro-2,3-lutidine-N-oxide

This route offers a more convergent pathway by starting from a more functionalized pyridine derivative. While the initial starting material is less common, this approach can potentially reduce the number of synthetic steps.

Causality of Experimental Choices

By beginning with 4-nitro-2,3-lutidine-N-oxide, the initial oxidation and nitration steps of Route 1 are circumvented. The subsequent steps focus on introducing the methoxy group and functionalizing the 2-methyl group, similar to the latter stages of the traditional route.

Experimental Protocol
  • Methoxylation: 4-Nitro-2,3-lutidine-N-oxide is treated with a methoxide source, such as sodium methoxide in methanol, to substitute the nitro group with a methoxy group, yielding 4-methoxy-2,3-lutidine-N-oxide.

  • Rearrangement and Functionalization: The N-oxide is then reacted with an activating agent like phosphorus oxychloride (POCl₃) in the presence of a nucleophile. This can lead to a rearrangement and the introduction of a functional group at the 2-methyl position. An alternative involves reaction with acetic anhydride followed by hydrolysis.

  • Chlorination: The resulting intermediate, typically a 2-hydroxymethyl derivative, is chlorinated. A common method involves using thionyl chloride in an inert solvent. For instance, a 90% yield for this step has been reported using SOCl₂ in dichloromethane.[2]

  • Salt Formation: The final product is isolated as its hydrochloride salt.

Visualizing the Pathway

Route 2: From 4-Nitro-2,3-lutidine-N-oxide start 4-Nitro-2,3-lutidine-N-oxide step1 4-Methoxy-2,3-lutidine-N-oxide start->step1 NaOMe step2 2-Hydroxymethyl-4-methoxy-3-methylpyridine step1->step2 1. Ac₂O 2. NaOH end_product 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl step2->end_product SOCl₂/HCl Route 3: Greener Chlorination start 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine end_product 2-(Chloromethyl)-4-methoxy- 3-methylpyridine HCl start->end_product Triphosgene/Toluene

References

A Comparative Guide to Chlorinating Agents for the Synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is a critical building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of several proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, and lansoprazole. The efficiency and purity of this chlorinated intermediate directly influence the yield and quality of the final active pharmaceutical ingredient (API). The conversion of the precursor, 2-(hydroxymethyl)-4-methoxy-3-methylpyridine, to its chlorinated counterpart is a pivotal step, with the choice of chlorinating agent being a decisive factor in the success of the synthesis.

This guide provides a comprehensive comparative analysis of commonly employed chlorinating agents for this transformation. We will delve into the mechanistic nuances, process parameters, and safety considerations associated with each reagent, supported by experimental data to empower researchers and process chemists in making informed decisions for their specific applications.

The Chlorination Reaction: A Mechanistic Overview

The fundamental reaction involves the substitution of the hydroxyl group in 2-(hydroxymethyl)-4-methoxy-3-methylpyridine with a chlorine atom. While the overall transformation is consistent, the underlying mechanism varies significantly depending on the chosen chlorinating agent. A generalized reaction scheme is depicted below:

G cluster_0 Synthesis of this compound start 2-(Hydroxymethyl)-4-methoxy- 3-methylpyridine product 2-(Chloromethyl)-4-methoxy- 3-methylpyridine Hydrochloride start->product Chlorination reagent Chlorinating Agent (e.g., SOCl2, (COCl)2) reagent->product

Figure 1: Generalized reaction scheme for the chlorination of 2-(hydroxymethyl)-4-methoxy-3-methylpyridine.

Comparative Analysis of Chlorinating Agents

The selection of a chlorinating agent is a multi-faceted decision, balancing reactivity, selectivity, cost, and safety. We will now compare the performance of several common chlorinating agents in the synthesis of this compound.

Thionyl Chloride (SOCl₂)

Thionyl chloride is arguably the most widely used chlorinating agent for this transformation due to its high reactivity and the convenient removal of byproducts.

  • Mechanism: The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This mechanism generally proceeds with retention of configuration, although for this specific substrate, it is not a chiral center.

G cluster_0 Mechanism with Thionyl Chloride A Alcohol (R-OH) C Chlorosulfite Intermediate (R-O-S(O)Cl) A->C + SOCl₂ B Thionyl Chloride (SOCl₂) D Product (R-Cl) C->D Intramolecular Attack E Byproducts (SO₂ + HCl) D->E releases

Figure 2: Simplified mechanism of chlorination using thionyl chloride.

  • Experimental Observations:

    • Yield: High yields, often exceeding 90%, are consistently reported in the literature.

    • Purity: The product is generally of high purity, as the gaseous byproducts are easily removed from the reaction mixture.

    • Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or toluene at moderate temperatures (0-40 °C).

    • Drawbacks: Thionyl chloride is a corrosive and moisture-sensitive reagent that releases toxic gases upon reaction. Careful handling in a well-ventilated fume hood is mandatory. Over-chlorination or side reactions involving the pyridine ring can occur under harsh conditions.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective chlorinating agent, often used in combination with a catalytic amount of N,N-dimethylformamide (DMF) in the Swern oxidation, but it can also be used for direct chlorination of alcohols.

  • Mechanism: The reaction with oxalyl chloride, catalyzed by DMF, proceeds via the Vilsmeier-Haack reagent. This intermediate then reacts with the alcohol to form a chloro-oxalate ester, which subsequently decomposes to the alkyl chloride, carbon dioxide (CO₂), and carbon monoxide (CO).

  • Experimental Observations:

    • Yield: Good to high yields are achievable, comparable to those with thionyl chloride.

    • Purity: The gaseous byproducts (CO and CO₂) are readily removed, facilitating product isolation and purification.

    • Reaction Conditions: The reaction is typically performed at low temperatures to control its exothermicity.

    • Drawbacks: Oxalyl chloride is more expensive than thionyl chloride and is also highly toxic and corrosive. The evolution of carbon monoxide, a colorless and odorless toxic gas, requires stringent safety precautions.

Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent, but its use is less common for this specific transformation due to its high reactivity and the formation of solid byproducts.

  • Mechanism: PCl₅ reacts with the alcohol to form an alkoxyphosphonium chloride intermediate, which is then attacked by a chloride ion to yield the desired product and phosphoryl chloride (POCl₃).

  • Experimental Observations:

    • Yield: Can provide high yields, but the reaction can be less selective.

    • Purity: The solid byproduct, POCl₃, can complicate the work-up and purification process.

    • Reaction Conditions: The reaction is often carried out in a non-polar solvent.

    • Drawbacks: PCl₅ is a solid, which can make handling more challenging than liquid reagents. It is also highly reactive with water. The formation of POCl₃ necessitates an additional separation step.

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a strong chlorinating agent, but it can also act as a chlorinating and sulfonating agent, which can lead to undesired side reactions.

  • Mechanism: The reaction can proceed through a free-radical pathway, especially in the presence of a radical initiator, or a polar mechanism. For the chlorination of alcohols, the polar mechanism is more likely.

  • Experimental Observations:

    • Yield: Yields can be variable and are often lower than with thionyl chloride due to the potential for side reactions.

    • Purity: The purity of the product can be compromised by the formation of chlorinated byproducts on the pyridine ring.

    • Reaction Conditions: The reaction conditions need to be carefully controlled to favor the desired chlorination.

    • Drawbacks: Its reactivity can be difficult to control, and it is a highly corrosive and toxic reagent.

Quantitative Comparison of Chlorinating Agents

Chlorinating AgentTypical Yield (%)PurityByproductsCostSafety Concerns
Thionyl Chloride (SOCl₂) ** >90HighSO₂, HCl (gaseous)ModerateCorrosive, toxic, moisture-sensitive
Oxalyl Chloride ((COCl)₂) 85-95HighCO₂, CO (gaseous)HighHighly toxic, corrosive, moisture-sensitive
Phosphorus Pentachloride (PCl₅) 70-85ModeratePOCl₃ (liquid)ModerateCorrosive, moisture-sensitive, solid handling
Sulfuryl Chloride (SO₂Cl₂) **VariableLowerSO₂, HCl, ring-chlorinated byproductsLowHighly corrosive, toxic, difficult to control

Recommended Experimental Protocol: Chlorination using Thionyl Chloride

This protocol provides a standardized procedure for the synthesis of this compound using thionyl chloride, which is often the preferred method due to its high efficiency and straightforward work-up.

G cluster_0 Experimental Workflow A 1. Dissolve 2-(hydroxymethyl)-4-methoxy- 3-methylpyridine in an inert solvent (e.g., DCM). B 2. Cool the solution to 0-5 °C. A->B C 3. Slowly add thionyl chloride dropwise, maintaining the temperature. B->C D 4. Stir the reaction mixture at room temperature until completion (monitor by TLC/HPLC). C->D E 5. Concentrate the reaction mixture under reduced pressure. D->E F 6. Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/ether). E->F G 7. Isolate the pure product by filtration, wash, and dry under vacuum. F->G

Figure 3: Step-by-step experimental workflow for the chlorination reaction.

Materials:

  • 2-(Hydroxymethyl)-4-methoxy-3-methylpyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Isopropanol

  • Diethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2-(hydroxymethyl)-4-methoxy-3-methylpyridine (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Dissolve the crude residue in a minimal amount of hot isopropanol and allow it to cool to room temperature.

  • Add diethyl ether to precipitate the product.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Conclusion and Recommendations

For the synthesis of this compound, thionyl chloride remains the chlorinating agent of choice for most applications. Its high reactivity, excellent yields, and the formation of gaseous byproducts that are easily removed make it an efficient and reliable reagent. However, its corrosive and toxic nature necessitates strict safety protocols.

Oxalyl chloride presents a viable alternative, offering comparable yields and purity, but at a higher cost and with the added hazard of carbon monoxide evolution. Phosphorus pentachloride and sulfuryl chloride are generally less preferred for this specific transformation due to challenges with work-up, lower selectivity, and a higher potential for side reactions.

The ultimate choice of chlorinating agent will depend on the specific requirements of the synthesis, including scale, purity specifications, cost considerations, and the available safety infrastructure. For process development and scale-up, a thorough evaluation of the reaction kinetics, impurity profile, and safety aspects for the chosen agent is crucial.

Purity Under the Microscope: A Comparative Benchmarking Guide to 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison for benchmarking the purity of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, a critical intermediate in the synthesis of anti-ulcerative agents such as Ilaprazole.[1][2] We will explore the rationale behind stringent purity assessments, compare orthogonal analytical techniques for comprehensive characterization, and provide actionable experimental protocols for immediate implementation in a research or quality control setting. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in pharmaceutical manufacturing.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The journey from a chemical intermediate to a final drug product is a meticulously controlled process, where the quality of each component directly influences the safety and therapeutic efficacy of the final dosage form. This compound (CAS 86604-74-2) is a pivotal building block in the synthesis of proton pump inhibitors.[1][3] Impurities introduced at this stage, whether they are residual starting materials, by-products, or degradation products, can have significant downstream consequences. They may carry over to the final API, potentially altering its pharmacological profile, inducing toxicity, or reducing its stability.

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[1][2][4][5] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds. Therefore, the robust analytical characterization of intermediates like this compound is not just good practice but a regulatory necessity.

This guide will benchmark the purity of a test sample of this compound against a certified reference standard. We will employ a multi-pronged analytical approach to create a holistic purity profile, underscoring the importance of orthogonal testing.

The Reference Standard: The Benchmark of Quality

A reference standard is a highly purified compound that serves as a measurement benchmark. For this compound, reference standards are available from reputable suppliers such as LGC Standards.[6][7] These standards are characterized extensively to confirm their identity and purity, providing a reliable comparator against which in-house or commercial batches of the intermediate can be evaluated. The use of a certified reference standard is fundamental for the validation of analytical methods and for ensuring the accuracy and traceability of purity assessments.

Chemical Properties of this compound:

PropertyValue
Appearance White to off-white solid powder[1][7]
Molecular Formula C₈H₁₁Cl₂NO[8][9]
Molecular Weight 208.09 g/mol [8][9]
CAS Number 86604-74-2[8][9]

Analytical Methodologies for Purity Benchmarking

A comprehensive purity assessment relies on the synergistic use of multiple analytical techniques, each providing a unique perspective on the sample's composition. This orthogonal approach ensures that a wide range of potential impurities, with varying chemical properties, are detected and quantified.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its process-related impurities and degradation products.

Causality in Method Development: The choice of a C18 column is based on its versatility and proven ability to separate moderately polar compounds like substituted pyridines. A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities, providing a comprehensive impurity profile in a single run. The mobile phase composition and pH are optimized to achieve good peak shape and resolution. The use of a photodiode array (PDA) detector allows for the monitoring of multiple wavelengths, which is crucial for detecting impurities that may have different chromophores than the main compound.

Experimental Protocol: RP-HPLC for Purity Determination

Objective: To determine the purity of this compound and to identify and quantify any related impurities by comparison with a reference standard.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (or the λmax of the compound) with PDA monitoring from 200-400 nm.

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the reference standard solution using the batch of this compound to be tested.

Data Analysis:

The purity is calculated using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Hypothetical Data Presentation:

SamplePurity by HPLC (Area %)
Reference Standard99.95%
Test Batch A99.52%
Test Batch B98.78%

Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[6][10][11] This involves subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products. The HPLC method must be able to resolve the main peak from all significant degradation product peaks.

Gas Chromatography (GC): Assessing Volatile Impurities

While HPLC is ideal for non-volatile and thermally labile compounds, GC is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis process. Given that this compound is a salt and thus non-volatile, direct GC analysis is not feasible. However, headspace GC-MS can be employed to analyze for residual solvents.

Causality in Method Selection: Headspace sampling is a clean and efficient technique for introducing volatile compounds into the GC system without injecting the non-volatile sample matrix, which could contaminate the instrument. Mass spectrometry (MS) detection provides definitive identification of the volatile impurities.

Experimental Protocol: Headspace GC-MS for Residual Solvents

Objective: To identify and quantify residual solvents in the this compound sample.

Instrumentation:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).

Procedure:

  • Accurately weigh a known amount of the sample into a headspace vial.

  • Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).

  • Seal the vial and place it in the headspace autosampler.

  • The vial is heated to a specific temperature for a set time to allow the volatile solvents to partition into the headspace.

  • A sample of the headspace gas is injected into the GC-MS for analysis.

  • Quantification is performed using an external standard calibration for expected solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the main compound and the identification of structurally related impurities. While not as sensitive as HPLC for quantitative analysis of trace impurities, NMR can provide invaluable qualitative information.

Causality in Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide a detailed map of the proton environment in the molecule. The ¹³C NMR spectrum provides information on the carbon skeleton. By comparing the spectra of the test sample to that of the reference standard, one can confirm the identity of the main compound and detect any significant structural variants.

Expected ¹H NMR Signals for this compound:

  • A singlet for the methyl protons (-CH₃).

  • A singlet for the methoxy protons (-OCH₃).

  • A singlet for the chloromethyl protons (-CH₂Cl).

  • Two doublets for the aromatic protons on the pyridine ring.

  • A broad signal for the hydrochloride proton.

Potentiometric Titration: Assay of the Hydrochloride Salt

Potentiometric titration is a classic and highly accurate method for determining the assay of ionizable substances.[12][13] In the case of this compound, this technique can be used to determine the percentage of the hydrochloride salt, which is a direct measure of the purity with respect to its salt form.

Causality in Method Design: This method involves titrating the hydrochloride salt (an acid) with a standardized solution of a strong base, such as sodium hydroxide. The endpoint of the titration, where the acid has been completely neutralized by the base, is detected by a sharp change in the potential of a pH electrode. This method is specific to the acidic hydrochloride moiety and is not affected by non-ionizable organic impurities.

Experimental Protocol: Potentiometric Titration

Objective: To determine the assay of this compound.

Instrumentation:

  • Automatic titrator with a pH electrode.

  • Analytical balance.

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • High-purity water.

Procedure:

  • Accurately weigh an appropriate amount of the this compound sample.

  • Dissolve the sample in a suitable volume of high-purity water.

  • Immerse the pH electrode in the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution.

  • The endpoint is determined from the inflection point of the titration curve.

  • Calculate the assay based on the volume of titrant consumed, its concentration, and the weight of the sample.

Visualization of Workflows

Diagram 1: Overall Purity Benchmarking Workflow

Purity_Benchmarking_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation Sample Test Sample of 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl HPLC HPLC Purity (Organic Impurities) Sample->HPLC GC Headspace GC-MS (Residual Solvents) Sample->GC NMR NMR Spectroscopy (Structural Identity) Sample->NMR Titration Potentiometric Titration (Assay of HCl Salt) Sample->Titration RefStd Reference Standard RefStd->HPLC RefStd->NMR PurityProfile Comprehensive Purity Profile HPLC->PurityProfile GC->PurityProfile NMR->PurityProfile Titration->PurityProfile Comparison Benchmark against Reference Standard PurityProfile->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for comprehensive purity analysis.

Diagram 2: HPLC Method Logic

HPLC_Method_Logic Prep Prepare Sample and Reference Standard Solutions Inject Inject into HPLC System Prep->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect PDA Detection (200-400 nm) Separate->Detect Analyze Integrate Peaks and Calculate Area % Detect->Analyze Compare Compare Sample Profile to Reference Standard Analyze->Compare

Caption: Logical flow of the HPLC purity method.

Conclusion: A Holistic Approach to Purity Assurance

The benchmarking of this compound purity against a certified reference standard is a critical step in ensuring the quality and safety of the final API. This guide has demonstrated that a single analytical technique is insufficient for a comprehensive purity assessment. Instead, an orthogonal approach, combining the high-resolution separation of HPLC, the specificity of GC-MS for volatile impurities, the structural confirmation of NMR, and the accuracy of potentiometric titration, provides a robust and reliable purity profile.

By implementing these detailed protocols and understanding the scientific rationale behind the experimental choices, researchers and drug development professionals can confidently assess the quality of this vital pharmaceutical intermediate, ensuring it meets the stringent requirements of the pharmaceutical industry and regulatory agencies. This commitment to analytical rigor is paramount in the collective endeavor to deliver safe and effective medicines to patients worldwide.

References

Economic Analysis of Manufacturing Processes for 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical manufacturing, the economic viability of a synthetic route is as critical as its chemical efficiency. The production of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, a key intermediate in the synthesis of proton pump inhibitors like omeprazole, is no exception. This guide provides an in-depth economic analysis of the primary manufacturing processes for this crucial intermediate, offering a comparative look at starting materials, chlorinating agents, and overall process strategies. By synthesizing technical data with economic considerations, this document aims to empower researchers and drug development professionals to make informed decisions in process selection and optimization.

Introduction to the Synthetic Landscape

The synthesis of this compound predominantly begins from one of two commercially available starting materials: 2,3,5-trimethylpyridine (also known as 2,3,5-collidine) or 3,5-lutidine . Both pathways converge to a common precursor, which is then subjected to chlorination to yield the final product. The choice of starting material and the subsequent selection of a chlorinating agent are the most significant factors influencing the overall process economics.

This guide will dissect the following key aspects for each major synthetic route:

  • Raw Material Costs: A comparative analysis of the bulk pricing of starting materials and key reagents.

  • Process Yields: An examination of reported yields for various process modifications.

  • Choice of Chlorinating Agent: A critical evaluation of the economic and safety implications of using common chlorinating agents such as sulfuryl chloride (SO₂Cl₂), thionyl chloride (SOCl₂), triphosgene (BTC), and phosphorus oxychloride (POCl₃).

  • Process Efficiency and Green Chemistry: A look at strategies like one-pot synthesis and their impact on reducing costs associated with energy consumption and waste generation.

Synthetic Routes and Economic Drivers

The general synthetic strategy involves a multi-step process that typically includes N-oxidation, nitration, methoxylation, and finally, chlorination. The initial choice between 2,3,5-trimethylpyridine and 3,5-lutidine sets the stage for the subsequent synthetic transformations.

Route A: Starting from 2,3,5-Trimethylpyridine

This route involves the initial oxidation of 2,3,5-trimethylpyridine to its N-oxide, followed by a series of functional group manipulations to introduce the methoxy and chloromethyl moieties.

Workflow for Route A:

A 2,3,5-Trimethylpyridine B N-Oxidation A->B C Nitration B->C D Methoxylation C->D E Rearrangement/ Hydrolysis D->E F Chlorination E->F G 2-(Chloromethyl)-4-methoxy- 3-methylpyridine HCl F->G

Caption: General synthetic workflow starting from 2,3,5-Trimethylpyridine.

Route B: Starting from 3,5-Lutidine

This pathway is a widely used industrial method. It involves the N-oxidation of 3,5-lutidine, followed by nitration, methoxylation, and subsequent functionalization to introduce the 2-chloromethyl group.[1]

Workflow for Route B:

A 3,5-Lutidine B N-Oxidation A->B C Nitration B->C D Methoxylation C->D E Functionalization D->E F Chlorination E->F G 2-(Chloromethyl)-4-methoxy- 3-methylpyridine HCl F->G

Caption: General synthetic workflow starting from 3,5-Lutidine.

Comparative Economic Analysis

The economic feasibility of each route is determined by a combination of factors, with raw material costs, process yields, and operational expenses being the most prominent.

Raw Material Cost Comparison

The choice of starting material is a fundamental economic decision. While market prices are subject to fluctuation, a general comparison reveals the following:

Raw MaterialTypical Industrial Price (per kg)
2,3,5-Trimethylpyridine~$50 - $100
3,5-Lutidine~$20 - $50

Note: Prices are estimates based on available market data and can vary significantly based on supplier, purity, and volume.

As indicated, 3,5-lutidine generally presents a more cost-effective starting point from a raw material perspective.

The selection of the chlorinating agent also has a substantial impact on the overall cost.

Chlorinating AgentTypical Industrial Price (per kg)
Thionyl Chloride (SOCl₂)~$1 - $5
Sulfuryl Chloride (SO₂Cl₂)~$1 - $5
Phosphorus Oxychloride (POCl₃)~$1 - $3
Triphosgene (BTC)~$1.5 - $10

Note: Prices are estimates and subject to market variations.

From this data, thionyl chloride, sulfuryl chloride, and phosphorus oxychloride are the more economical chlorinating agents on a per-kilogram basis compared to triphosgene. However, the choice of chlorinating agent is not solely based on price and must also consider factors like reactivity, selectivity, and safety.

Process Yields

High process yields are crucial for minimizing the cost per kilogram of the final product. The literature and patent filings report a range of yields depending on the specific reaction conditions and chlorinating agent used.

Starting MaterialChlorinating AgentReported Yield
2-Hydroxymethyl-4-methoxy-3-methylpyridineTriphosgeneUp to 97.79%[2]
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridineSulfuryl Chloride~76.4%[3]
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridineThionyl ChlorideUp to 100% (in specific lab-scale synthesis)[4]
2-Methylpyridine-N-oxide intermediatePOCl₃/Et₃N"Good yield" (qualitative)[5]

It is important to note that direct comparison of yields can be challenging as they are often reported for different stages of the synthesis and under varying conditions. However, processes utilizing triphosgene and thionyl chloride have been reported with very high yields in the final chlorination step.

Energy Consumption and Waste Management

A comprehensive economic analysis must extend beyond raw materials and yields to include operational costs such as energy consumption and waste disposal.

  • Waste Generation and Disposal: The generation of hazardous waste is a significant cost driver in the chemical industry.[9] Disposal costs can be substantial and are influenced by the volume and nature of the waste.[10][11] For instance, the use of certain chlorinating agents can lead to the formation of corrosive byproducts that require specialized and costly disposal procedures. Greener synthesis approaches that minimize solvent use and byproduct formation are therefore economically advantageous.[8][12][13][14] The cost of solvent recycling is a key consideration, with in-house recycling often providing significant long-term savings over disposal and repurchase of virgin solvents.[3][4][15][16][17]

Logical Relationship of Economic Factors:

A Choice of Starting Material D Raw Material Costs A->D E Process Yield A->E B Choice of Chlorinating Agent B->D B->E C Process Strategy (e.g., One-Pot) C->E F Energy Consumption C->F G Waste Generation & Disposal Costs C->G H Overall Manufacturing Cost D->H E->H F->H G->H

Caption: Interplay of key economic factors in the manufacturing process.

Experimental Protocols

To provide a practical context for the economic analysis, this section outlines a representative experimental protocol for the chlorination step, which is a critical stage in the synthesis.

Protocol 1: Chlorination using Thionyl Chloride

This protocol is adapted from a general procedure for the chlorination of hydroxymethylpyridines.

Materials:

  • 2-Hydroxymethyl-4-methoxy-3-methylpyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • In a reaction vessel, dissolve 2-Hydroxymethyl-4-methoxy-3-methylpyridine in dichloromethane.

  • Slowly add thionyl chloride to the solution at room temperature, maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Suspend the solid residue in hexane and filter to collect the product.

  • Wash the solid with hexane and dry to obtain this compound. A reported yield for a similar process is as high as 99%.[18]

Experimental Workflow for Chlorination:

A Dissolve Starting Material in Dichloromethane B Add Thionyl Chloride A->B C Reaction at Room Temperature B->C D Solvent Removal C->D E Precipitation in Hexane D->E F Filtration and Drying E->F G Final Product F->G

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical landscape, our work with novel chemical intermediates like 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is fundamental to innovation. However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of these materials, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be a self-validating system, rooted in established regulatory standards and chemical safety principles.

Section 1: Hazard Identification & Risk Assessment

Understanding the intrinsic hazards of this compound is the cornerstone of its safe management. This compound is not benign; it presents multiple health and environmental risks that dictate its handling and disposal protocols.

The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[1][2][3] The causality is clear: the compound's chemical structure contributes to its irritant and sensitizing properties, while its stability can lead to long-term environmental effects.

Hazard ClassGHS ClassificationHazard StatementImplication for Handling and Disposal
Skin Irritation Category 2H315: Causes skin irritationProlonged or repeated contact must be avoided. Contaminated gloves and clothing constitute hazardous waste.[1][2][3]
Eye Damage/Irritation Category 1 / 2AH318/H319: Causes serious eye damage/irritationThis is a critical risk. The solid, dusty nature of the compound increases the likelihood of eye contact. Chemical splash goggles and a face shield are mandatory.[1][2]
Respiratory Irritation STOT-SE Category 3H335: May cause respiratory irritationAll handling of the solid material must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[1][2][3]
Skin Sensitization Category 1BH317: May cause an allergic skin reactionInitial exposures may be asymptomatic, but subsequent contact can trigger a severe allergic response. This necessitates rigorous prevention of skin contact.[1]
Environmental Hazard Aquatic Long-TermH413: May cause long lasting harmful effects to aquatic lifeDirect release to the environment is prohibited. This compound must not be disposed of down the drain.[1][4][5]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

A proactive safety posture is non-negotiable. The following PPE and emergency procedures are mandatory when handling this compound, including during waste consolidation and disposal.

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] For operations with a higher risk of splashing or dust generation, a full-face shield is required in addition to goggles.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves as hazardous solid waste.[4]

  • Body Protection: Wear a flame-resistant lab coat. Ensure it is laundered separately from personal clothing.[1] For spill cleanup, a chemically impervious apron or suit may be necessary.

  • Respiratory Protection: All handling of the solid compound must occur within a fume hood.[6] If exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK-P2) must be used.[4]

Emergency Exposure Response Workflow:

The following diagram outlines the immediate, critical steps to take in the event of an accidental exposure.

cluster_exposure Emergency Exposure Response cluster_actions Immediate Actions cluster_followup Medical Follow-Up Exposure Personal Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation SkinAction Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Skin->SkinAction EyeAction Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if easy to do. Eye->EyeAction InhalationAction Move person to fresh air. Keep comfortable for breathing. Inhalation->InhalationAction Medical Seek Immediate Medical Attention Bring the Safety Data Sheet (SDS) SkinAction->Medical EyeAction->Medical InhalationAction->Medical

Caption: Immediate actions for personal exposure incidents.

Section 3: Waste Characterization and Segregation

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[7] Given the identified hazards, this compound and materials contaminated with it must be managed as hazardous waste.[8]

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[9][10] Never mix incompatible waste streams.[9]

Section 4: Step-by-Step Disposal Procedures

The fundamental principle is containment and transfer to a licensed disposal facility. At no point should this chemical or its contaminated materials be disposed of in regular trash or flushed down the sewer.[5][11]

Protocol 4.1: Disposal of Unused or Expired Product

  • Containerization: The chemical should remain in its original, clearly labeled container if possible. If repackaging is necessary, use a new, clean, dry, and chemically compatible container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the specific hazard characteristics (e.g., Irritant, Eye Damage, Environmental Hazard).

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. Ensure secondary containment is used to capture any potential leaks.[12]

  • Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Protocol 4.2: Disposal of Contaminated Solid Waste

This category includes used PPE (gloves, etc.), weighing papers, contaminated absorbent pads, and glassware.

  • Collection: At the point of generation (i.e., in the fume hood), place all contaminated solid items into a designated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Segregation: Do not mix this solid waste with liquid waste or non-hazardous waste.[12] Sharps, such as contaminated needles or broken glass, must be placed in a separate, designated sharps container.[6][13]

  • Labeling: Label the container or bag clearly as "Hazardous Waste" with the chemical name and associated hazards.

  • Storage & Disposal: Once the container is full, seal it and move it to the satellite accumulation area for scheduled pickup by a licensed waste handler.

Protocol 4.3: Disposal of Contaminated Liquid Waste

This includes solvents used to clean glassware or reaction vessels.

  • Segregation: Collect contaminated solvents in a dedicated, properly vented, and chemically compatible hazardous waste container (e.g., a high-density polyethylene carboy).[12]

  • Compatibility: Do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste separate if required by your facility's disposal protocol.[6]

  • Labeling: Label the container with "Hazardous Waste" and list all solvent components and the contaminant, "this compound."

  • Storage & Disposal: Keep the container tightly sealed when not in use and store it in a secondary containment tray within a ventilated area. Arrange for pickup via your institution's EHS program.

Disposal Decision Workflow Diagram:

This diagram provides a logical pathway for classifying and handling waste generated during work with this compound.

cluster_types 1. Identify Waste Type cluster_containers 2. Select & Label Container cluster_disposal 3. Final Disposal Path Waste Waste Generation Point Solid Contaminated Solid (Gloves, Paper, Glassware) Waste->Solid Liquid Contaminated Liquid (Solvents, Rinsates) Waste->Liquid Bulk Unused / Expired Chemical Waste->Bulk SolidContainer "Hazardous Solid Waste" Bin (Puncture-proof, Lined) Solid->SolidContainer LiquidContainer "Hazardous Liquid Waste" Carboy (Vented, Compatible Material) Liquid->LiquidContainer BulkContainer Original or Approved Container Bulk->BulkContainer Disposal Store in Secondary Containment in Satellite Accumulation Area for EHS Pickup SolidContainer->Disposal LiquidContainer->Disposal BulkContainer->Disposal

Caption: A streamlined decision workflow for waste segregation.

Section 5: Regulatory Compliance and Best Practices

Adherence to these protocols is not just a matter of best practice but of legal compliance. The EPA's RCRA framework establishes a "cradle-to-grave" management system, meaning the generator is responsible for the hazardous waste from its creation to its ultimate disposal.[7]

Always consult your institution's specific Chemical Hygiene Plan and your local and state regulations, which may be more stringent than federal rules.[14] Maintain meticulous records of the waste you generate and when it is collected for disposal. This documentation is critical for regulatory compliance and demonstrating due diligence.[15]

By implementing these procedures, you build a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological health.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.